Technical Documentation Center

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 75092-25-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged class of heterocycles, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable building block. The presence of an iodine atom at the 4-position provides a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This, combined with the methyl ester at the 3-position, which can be further manipulated, makes this compound a strategic intermediate in the synthesis of complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and safe handling, with a focus on practical applications for the research scientist.

Compound Identification and Properties

CAS Number: 75092-25-0[1][2]

Molecular Formula: C₆H₇IN₂O₂[3]

Molecular Weight: 266.04 g/mol [3]

IUPAC Name: methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Physicochemical Properties
PropertyValueSource
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa (predicted) -2.07 ± 0.10[3]
Canonical SMILES CN1C=C(C(=N1)C(=O)OC)I[3]
InChIKey CGLLWUVTXPXZMG-UHFFFAOYSA-N[3]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would be the synthesis of the precursor, Methyl 1-methyl-1H-pyrazole-3-carboxylate, followed by a regioselective iodination at the 4-position.

Synthetic Pathway Methyl_1_methyl_1H_pyrazole_3_carboxylate Methyl 1-methyl-1H- pyrazole-3-carboxylate Product Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate (CAS: 75092-25-0) Methyl_1_methyl_1H_pyrazole_3_carboxylate->Product Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Product

Caption: Proposed synthetic pathway for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

This precursor can be synthesized through the condensation of a β-ketoester with methylhydrazine.

  • To a solution of a suitable β-ketoester (e.g., methyl 2-formyl-3-oxobutanoate) in a protic solvent like ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Iodination of Methyl 1-methyl-1H-pyrazole-3-carboxylate

The iodination of the pyrazole ring at the 4-position can be achieved using various iodinating agents.

  • Dissolve Methyl 1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise at room temperature. The use of iodine monochloride (ICl) has also been reported for the iodination of similar pyrazole systems.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification

The crude Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate can be purified by the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Column Chromatography: For both solid and oily products, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard purification technique.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate are not publicly available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • N-CH₃: A singlet peak is expected around δ 3.9-4.1 ppm.

  • O-CH₃: A singlet peak is expected around δ 3.8-4.0 ppm.

  • Pyrazole C5-H: A singlet peak for the proton on the pyrazole ring is expected around δ 7.8-8.2 ppm.

¹³C NMR Spectroscopy
  • N-CH₃: A signal is expected around δ 38-42 ppm.

  • O-CH₃: A signal is expected around δ 51-55 ppm.

  • Pyrazole C4-I: A signal for the carbon bearing the iodine is expected at a lower field, potentially around δ 60-70 ppm.

  • Pyrazole C3 & C5: Signals for the other pyrazole ring carbons are expected in the aromatic region, typically between δ 120-150 ppm.

  • Carbonyl (C=O): The ester carbonyl carbon signal is expected around δ 160-165 ppm.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 266.

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

Reactivity and Applications in Drug Development

The C-I bond in Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is the key to its synthetic utility, making it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions.

Reactivity Core Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Core->Buchwald Heck Heck Coupling (with Alkenes) Core->Heck Products Diverse Functionalized Pyrazoles Suzuki->Products Sonogashira->Products Buchwald->Products Heck->Products

Caption: Key cross-coupling reactions utilizing Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling with boronic acids or their esters.

Typical Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds through reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst.

Typical Protocol:

  • To a reaction vessel under an inert atmosphere, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt like CuI (4-10 mol%).

  • Use a suitable solvent and base, often an amine base like triethylamine or diisopropylethylamine, which can also serve as the solvent.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds, crucial for introducing amine functionalities.

Typical Protocol:

  • In a glovebox or under an inert atmosphere, combine Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, SPhos, or BINAP) (1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv).

  • Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.

  • Heat the reaction mixture, typically between 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its strategic placement of a reactive iodine atom and a modifiable ester group on the stable pyrazole core allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully leverage its potential in their scientific endeavors.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (2021-06-22). [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C6H7IN2O2 | CID 11369118. PubChem. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein J. Org. Chem. (2014-03-25). [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. (2007-08-01). [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. (2013-01-01). [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (2018-09-28). [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022-09-28). [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. SciSpace. (1984-09-01). [Link]

  • 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

Exploratory

A Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore its synthetic utility with a focus on the reactivity of the iodo-substituent, and provide a representative synthesis protocol. The significance of the pyrazole core as a privileged scaffold in modern pharmaceuticals is also discussed to provide context for its application in the design of novel therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have established it as a "privileged scaffold." This means it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of therapeutic activities.[1] Pyrazole derivatives are integral components of numerous FDA-approved drugs, including kinase inhibitors for cancer therapy (e.g., Ibrutinib, Ruxolitinib), anti-HIV agents (Lenacapavir), and treatments for pulmonary hypertension (Riociguat).[1]

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate emerges from this context as a highly valuable and functionalized intermediate. Its structure is pre-configured with key features—a protected carboxylic acid, a specific N-methylation pattern, and a strategically placed iodine atom—making it an ideal starting point for the synthesis of complex molecular libraries aimed at discovering new drug candidates.

Physicochemical Properties

The molecular structure of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is the foundation of its chemical behavior and utility.

Caption: Chemical Structure of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

The key physicochemical characteristics are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name methyl 4-iodo-1-methylpyrazole-3-carboxylate[2]
CAS Number 75092-25-0[2][3]
Molecular Formula C₆H₇IN₂O₂[2][3]
Molecular Weight 266.04 g/mol [2][3]
Monoisotopic Mass 265.95523 Da[2][3]
Topological Polar Surface Area 44.1 Ų[2]
Predicted pKa -2.07 ± 0.10[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Heavy Atom Count 11[3]
Complexity 165[3]

Chemical Reactivity and Synthetic Utility

The primary value of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in synthetic chemistry lies in the reactivity of the C4-iodo substituent. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions.

Causality of Experimental Choice: Researchers select iodo-substituted heterocycles like this one specifically to leverage well-established and highly reliable cross-coupling methodologies (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the direct and modular installation of diverse chemical fragments—such as aryl, heteroaryl, alkyl, or alkyne groups—onto the pyrazole core. This modularity is critical in drug discovery for rapidly generating analogues to explore a compound's structure-activity relationship (SAR). The iodo-group provides a reliable chemical handle for this exploration.[4][5]

G start Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate catalyst Pd or Cu Catalyst + Ligand + Base start->catalyst Reactant A reagent Coupling Partner (e.g., R-B(OH)₂) reagent->catalyst Reactant B product Functionalized Pyrazole Derivative catalyst->product Forms C-C or C-N bond byproduct Inorganic Salts product->byproduct after workup

Caption: General workflow of a cross-coupling reaction utilizing the subject compound.

This strategic functionalization makes the compound a powerful intermediate for building libraries of potential enzyme inhibitors or receptor binders for high-throughput screening.[5]

Representative Synthesis Protocol

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable method involves the condensation of a β-dicarbonyl equivalent with a substituted hydrazine. The following protocol is a representative, self-validating workflow for obtaining N-methylated pyrazole carboxylates, based on established chemical principles.[6]

G start Start: β-ketoester & DMF-DMA step1 Step 1: Enamine Formation React β-ketoester with N,N-dimethylformamide dimethyl acetal (DMF-DMA). start->step1 step2 Step 2: Cyclization Add methylhydrazine to the enamine intermediate in a protic solvent (e.g., EtOH). step1->step2 step3 Step 3: Iodination Treat the resulting pyrazole with an iodinating agent (e.g., I₂ and H₂O₂). step2->step3 step4 Step 4: Workup & Purification Quench reaction, extract with organic solvent, and purify via column chromatography. step3->step4 end End Product step4->end

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Abstract This technical guide provides a comprehensive walkthrough for the structural elucidation of methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, experience-driven approach to confirming the molecular structure of this compound. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols. The guide will cover the application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All methodologies and interpretations are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2][3] Their derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[2][4] The precise substitution pattern on the pyrazole ring is critical to its pharmacological activity. Therefore, unambiguous structural elucidation is a cornerstone of the synthesis and development of novel pyrazole-based compounds.[1][5]

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (Figure 1) is a polysubstituted pyrazole. The presence of an iodine atom makes it a versatile intermediate for further functionalization, for instance, through cross-coupling reactions.[6] This guide will systematically verify the connectivity and substitution pattern of this specific molecule.

Figure 1: Proposed Structure of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Caption: Chemical structure of the target compound.

Experimental Design: A Multi-faceted Analytical Approach

To achieve unambiguous structural elucidation, a combination of spectroscopic techniques is essential. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating dataset.

Synthesis

While this guide focuses on elucidation, it's important to note that the compound is typically synthesized. A common route involves the iodination of a 1-methylpyrazole precursor.[7] For instance, 1-methylpyrazole can be reacted with iodine in the presence of an oxidant to yield 1-methyl-4-iodopyrazole.[7] Subsequent carboxylation and esterification steps would lead to the target molecule.

Spectroscopic Workflow

Our analytical strategy will proceed as follows:

Caption: Workflow for structural elucidation.

Data Acquisition and Interpretation

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

Expected Results & Interpretation: The molecular formula for methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is C₆H₇IN₂O₂. The expected monoisotopic mass is 265.9556 g/mol . The presence of a single iodine atom will be evident from the isotopic pattern.[8] The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 266.9634. Fragmentation patterns in mass spectrometry of pyrazoles often involve the loss of small molecules like HCN or N₂.[9]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology: A Fourier-Transform Infrared (FT-IR) spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[1]

Expected Results & Interpretation: The IR spectrum will provide evidence for the key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[10] C-H stretching vibrations of the methyl groups will appear around 2900-3000 cm⁻¹. The pyrazole ring itself has characteristic vibrations.[11][12] For instance, C=N stretching vibrations can be observed in the 1500-1600 cm⁻¹ region.[11]

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (methyl)~2950-3000
C=O stretch (ester)~1710-1730
C=N stretch (ring)~1550
C-N stretch (ring)~1290
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments will be employed.[13][14]

Methodology: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[1][13]

Objective: To identify the different types of protons and their immediate electronic environment.

Expected Results & Interpretation: Based on the proposed structure, three distinct proton signals are expected:

  • A singlet for the pyrazole ring proton (H-5).

  • A singlet for the N-methyl protons.

  • A singlet for the ester methyl protons.

The chemical shifts are influenced by the substituents on the pyrazole ring.[15] The electron-withdrawing ester group and the iodine atom will influence the chemical shift of the ring proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-5~7.5 - 8.0singlet1H
N-CH₃~3.9 - 4.1singlet3H
O-CH₃~3.8 - 3.9singlet3H

Objective: To identify the different types of carbon atoms in the molecule.

Expected Results & Interpretation: Six distinct carbon signals are anticipated:

  • Three quaternary carbons (C-3, C-4, and the ester carbonyl).

  • One methine carbon (C-5).

  • Two methyl carbons (N-CH₃ and O-CH₃).

The chemical shifts will be characteristic of their positions in the molecule.[16] The carbon attached to the iodine (C-4) is expected to have a significantly shifted signal due to the heavy atom effect.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-3~140 - 145
C-5~135 - 140
C-4~90 - 95
O-CH₃~52 - 54
N-CH₃~38 - 40

Objective: To establish the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this molecule, with only singlet protons, no cross-peaks are expected in the COSY spectrum, which in itself is a piece of structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.[13]

Expected HMBC Correlations:

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H-5 C3 C-3 H5->C3 C4 C-4 H5->C4 NCH3 N-CH₃ NCH3->C3 C5 C-5 NCH3->C5 OCH3 O-CH₃ CO C=O OCH3->CO

Caption: Key expected HMBC correlations.

Interpretation of HMBC Data:

  • The correlation between the N-CH₃ protons and C-5 and C-3 confirms the position of the N-methyl group at N-1.

  • The correlation of the ring proton H-5 to both C-4 and C-3 confirms its position.

  • The correlation of the O-CH₃ protons to the carbonyl carbon (C=O) confirms the methyl ester group.

Conclusion: A Validated Structure

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available at: [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]

  • Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Prof. Dr. H.-H. Limbach. Available at: [Link]

  • ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... Study Prep in Pearson+. Available at: [Link]

Sources

Exploratory

1H NMR spectrum of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. This document moves beyond a superficial data readout, offering an in-depth interpretation of the spectral features grounded in fundamental principles of nuclear magnetic resonance spectroscopy. We will dissect the causality behind the observed chemical shifts and signal multiplicities, linking them directly to the molecule's unique electronic and structural characteristics. The guide details a representative experimental protocol, presents a full spectral assignment, and uses visual aids to clarify structural-spectral correlations, serving as an authoritative resource for researchers and drug development professionals engaged in the characterization of complex organic molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structure. For a substituted heterocycle like Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, ¹H NMR provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

The subject molecule features a five-membered pyrazole ring, a scaffold of significant interest in pharmaceutical development due to its diverse biological activities. The specific substitution pattern—a methyl group on the N1 nitrogen, a methyl carboxylate at the C3 position, and an iodine atom at the C4 position—creates a distinct magnetic environment for each proton. A thorough analysis of its ¹H NMR spectrum is therefore essential for confirming its identity and purity after synthesis.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments in the molecule. As illustrated below, there are three distinct sets of protons, which will give rise to three separate signals in the ¹H NMR spectrum:

  • H-5 Proton: The single proton attached to the C5 carbon of the pyrazole ring.

  • N-CH₃ Protons: The three equivalent protons of the methyl group attached to the N1 nitrogen.

  • O-CH₃ Protons: The three equivalent protons of the methyl group in the methyl ester functionality.

Figure 1: Annotated structure of the target molecule highlighting the three distinct proton environments.

Representative Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol outlines a standard, self-validating methodology for preparing and running a sample of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

Objective: To obtain a ¹H NMR spectrum with sharp, well-resolved signals and accurate integration.

Methodology:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and does not have signals that overlap with analyte peaks. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound. The residual proton signal in CDCl₃ (at ~7.26 ppm) serves as a convenient internal reference.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in ~0.6-0.7 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.

    • For enhanced spectral quality, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube securely. Ensure the solution is clear and free of particulate matter.

  • Spectrometer Setup:

    • The experiment is typically performed on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical (Lorentzian) line shapes.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used for quantitative measurements to ensure full relaxation between scans.

    • Acquisition Time: Typically 2-4 seconds to ensure good digitization of the signal.

    • Relaxation Delay (d1): A delay of 1-5 seconds is added after each scan to allow all protons to return to thermal equilibrium. This is critical for accurate signal integration.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.

    • Integrate the signals to determine the relative ratios of the protons in each environment.

G A Sample Prep (5-10mg in CDCl3) B Insert & Lock (Deuterium Signal) A->B C Shimming (Optimize Field) B->C D Acquisition (Set Parameters) C->D E Processing (FT, Phase, Calibrate) D->E F Analysis (Assign & Integrate) E->F

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a key building block i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a key building block in medicinal chemistry, valued for its utility in creating more complex molecules through functionalization of the iodine substituent, often via cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Strategic Approach to Synthesis

The synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate can be logically approached in a stepwise manner, beginning with the formation of the core pyrazole ring, followed by methylation and subsequent iodination. This guide will detail a common and efficient pathway, highlighting the critical experimental considerations at each stage.

Synthetic Pathway Overview

A logical and efficient synthetic route to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves three primary transformations:

  • Pyrazole Ring Formation: Construction of the methyl pyrazole-3-carboxylate core.

  • N-Methylation: Introduction of the methyl group at the N1 position of the pyrazole ring.

  • Regioselective Iodination: Introduction of the iodine atom at the C4 position.

Synthesis_Overview Start Starting Materials Step1 Pyrazole Ring Formation Start->Step1 Intermediate1 Methyl 1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 N-Methylation Intermediate1->Step2 Intermediate2 Methyl 1-methyl-1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 C4-Iodination Intermediate2->Step3 FinalProduct Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Step3->FinalProduct

Caption: High-level overview of the synthetic strategy.

Part 1: Formation of the Pyrazole-3-carboxylate Core

The initial and most critical phase is the construction of the pyrazole ring with a carboxylate group at the 3-position. A versatile and widely adopted method for this is the reaction of a β-ketoester equivalent with a hydrazine derivative.[4][5][6]

Recommended Starting Materials:
Starting MaterialRole in ReactionRationale for Selection
Diethyl oxalate Provides the C3 and C4 carbons of the pyrazole ring and the ester functionality.Readily available, highly reactive electrophile.
A suitable ketone (e.g., acetone)Provides the C5 carbon and its substituent.Simple ketones are cost-effective and lead to straightforward pyrazole formation.
Hydrazine hydrate Source of the two nitrogen atoms for the pyrazole ring.Common and effective reagent for pyrazole synthesis.[4][5][6]
Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate
  • Formation of the Diketoester Intermediate: Diethyl oxalate is reacted with a ketone in the presence of a base, such as sodium ethoxide, to form a diketoester intermediate.[4]

  • Cyclization with Hydrazine: The resulting diketoester is then treated with hydrazine hydrate. The reaction proceeds via a condensation mechanism to form the pyrazole ring.[4]

  • Esterification (if necessary): If the reaction is performed with a different ester of oxalic acid, transesterification to the methyl ester can be carried out using methanol under acidic conditions. For simplicity, starting with dimethyl oxalate is a more direct approach.

Pyrazole_Formation cluster_reactants Reactants cluster_process Process DimethylOxalate Dimethyl Oxalate Condensation Base-catalyzed Condensation DimethylOxalate->Condensation Ketone Ketone (e.g., Acetone) Ketone->Condensation Hydrazine Hydrazine Hydrate Cyclization Cyclization Hydrazine->Cyclization Condensation->Cyclization Intermediate Intermediate Methyl 1H-pyrazole-3-carboxylate Cyclization->Intermediate

Caption: Workflow for the formation of the pyrazole core.

Part 2: N-Methylation of the Pyrazole Ring

With the pyrazole-3-carboxylate scaffold in hand, the next step is the methylation of one of the ring nitrogen atoms. For asymmetrically substituted pyrazoles, this step can lead to a mixture of regioisomers.[7][8] However, for the synthesis of the 1-methyl isomer, specific reaction conditions can favor the desired product.

Recommended Starting Materials:
Starting MaterialRole in ReactionRationale for Selection
Methyl 1H-pyrazole-3-carboxylate The substrate for methylation.Synthesized in the previous step.
Dimethyl sulfate or Methyl iodide Methylating agent.Highly reactive and effective for N-alkylation.[7][8]
A suitable base (e.g., K₂CO₃, NaH)To deprotonate the pyrazole nitrogen.Facilitates the nucleophilic attack on the methylating agent.
Anhydrous solvent (e.g., DMF, Acetonitrile)Reaction medium.Polar aprotic solvents are ideal for this type of reaction.
Experimental Protocol: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
  • Deprotonation: Methyl 1H-pyrazole-3-carboxylate is dissolved in an anhydrous polar aprotic solvent, and a base is added to deprotonate the pyrazole ring nitrogen.

  • Methylation: The methylating agent (e.g., dimethyl sulfate) is added to the reaction mixture, typically at a controlled temperature.[9][10] The reaction is monitored until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, usually by column chromatography, to isolate the desired Methyl 1-methyl-1H-pyrazole-3-carboxylate.

Part 3: Regioselective C4-Iodination

The final step is the introduction of an iodine atom at the C4 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity.

Recommended Starting Materials:
Starting MaterialRole in ReactionRationale for Selection
Methyl 1-methyl-1H-pyrazole-3-carboxylate The substrate for iodination.Synthesized in the previous step.
Iodine (I₂) Source of iodine.Common and effective iodinating agent.[11]
An oxidizing agent (e.g., Nitric acid, Hydrogen peroxide)To generate the electrophilic iodine species.Promotes the iodination reaction and drives it to completion.[11]
A suitable solvent (e.g., Acetic acid, Dichloromethane)Reaction medium.Should be inert to the reaction conditions.
Experimental Protocol: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: Methyl 1-methyl-1H-pyrazole-3-carboxylate is dissolved in a suitable solvent.

  • Iodination: Iodine is added to the solution, followed by the careful addition of an oxidizing agent. The reaction is typically stirred at room temperature or with gentle heating.[11] The progress of the reaction is monitored by techniques such as TLC or LC-MS.

  • Isolation and Purification: Upon completion, the reaction mixture is worked up to remove excess iodine and other reagents. The crude product is then purified, often by recrystallization or column chromatography, to yield the final product, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

An alternative approach for iodination involves the use of N-iodosuccinimide (NIS) in an appropriate solvent, which can offer milder reaction conditions and high yields. Another method describes the use of iodine monochloride (ICl) for the iodination of pyrazole derivatives.[2]

Iodination_Process cluster_reactants Reactants Substrate Methyl 1-methyl-1H- pyrazole-3-carboxylate Reaction Electrophilic Aromatic Substitution Substrate->Reaction Iodine Iodine (I₂) Iodine->Reaction Oxidant Oxidizing Agent Oxidant->Reaction Product Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate Reaction->Product

Caption: Iodination of the methylated pyrazole core.

Conclusion

The synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a multi-step process that requires careful selection of starting materials and optimization of reaction conditions. The pathway presented in this guide, involving the initial formation of the pyrazole-3-carboxylate core, followed by N-methylation and subsequent C4-iodination, represents a robust and efficient strategy. By understanding the chemical principles behind each step, researchers can confidently produce this valuable building block for applications in drug discovery and materials science.

References

  • Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • El-Malah, A. A., et al. (2018).
  • El-Malah, A. A., et al. (2018).
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • CN106187894A. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Wang, Z., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Pashkevich, K. I., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
  • Voitekhovitch, S. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • CN111205226A. (2020). Synthesis method of 1-methyl-4-iodopyrazole.
  • BLDpharm. (n.d.).
  • CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes.
  • Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Voitekhovitch, S. V., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

Sources

Exploratory

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Versatility of the Pyrazole Ring First synthesized in 1883 by Ludwig Knorr, the pyrazole ring—a five-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Ring

First synthesized in 1883 by Ludwig Knorr, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has evolved from a chemical curiosity into a cornerstone of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design.[3][4] FDA-approved drugs incorporating the pyrazole motif, such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction therapy sildenafil, underscore its therapeutic significance and broad applicability.[1][5]

This guide provides a detailed exploration of the multifaceted biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, field-proven experimental protocols for their evaluation, and the critical structure-activity relationships that govern their therapeutic potential. We will delve into the core areas where pyrazoles have shown significant promise: anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel, targeted anticancer agents is a paramount challenge in modern medicine. Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[6][7]

A. Mechanisms of Action

Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.[7][8]

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][8] By blocking the ATP-binding site of these kinases, pyrazole compounds can halt the phosphorylation cascades that drive cell cycle progression and angiogenesis. For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[6]

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[9] By binding to tubulin dimers, these compounds can disrupt microtubule assembly, leading to a G2/M phase cell cycle arrest and the induction of apoptosis (programmed cell death).[9]

  • DNA Intercalation: Some pyrazole derivatives can directly interact with DNA. Polysubstituted pyrazoles have been shown to bind to the minor groove of the DNA helix, leading to conformational changes that inhibit replication and transcription, ultimately triggering cell death.[6]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS/RAF/MEK Pathway EGFR->RAS Apoptosis Apoptosis RAS->Apoptosis Inhibits Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Apoptosis DNA DNA Replication Replication/ Transcription DNA->Replication Replication->Apoptosis Pyrazole1 Pyrazole Derivative 1 Pyrazole1->EGFR Inhibits Pyrazole2 Pyrazole Derivative 2 Pyrazole2->Tubulin Inhibits Polymerization Pyrazole3 Pyrazole Derivative 3 Pyrazole3->DNA Binds to Minor Groove

Fig. 1: Anticancer mechanisms of pyrazole derivatives.
B. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel pyrazole derivatives is commonly assessed by their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
Pyrazole Carbaldehyde Deriv.MCF-7 (Breast)PI3 Kinase Inhibitor0.25[6]
Polysubstituted PyrazoleHepG2 (Liver)DNA Binding2.0[6]
Isolongifolanone Deriv.MCF-7 (Breast)Apoptosis Induction5.21[6]
Pyrazole-Naphthalene Deriv.MCF-7 (Breast)Tubulin Polymerization5.8[10]
Ferrocene-Pyrazole HybridHCT-116 (Colon)Not Specified3.12[8]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: This assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant global health threat.[11] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, making them an important area of research for new antimicrobial agents.[12][13]

A. Mechanisms of Action

The antimicrobial action of pyrazoles can be attributed to several mechanisms:

  • Enzyme Inhibition: Pyrazoles can inhibit essential bacterial enzymes. For example, some derivatives act as DNA gyrase inhibitors, preventing the enzyme from relaxing supercoiled DNA, which is a critical step for bacterial DNA replication and repair.[11]

  • Cell Wall Disruption: Certain pyrazole-derived hydrazones have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[11]

  • Metabolic Pathway Interference: Pyrazoles can interfere with vital metabolic pathways necessary for microbial survival.

antimicrobial_workflow Start Bacterial/Fungal Culture Prep Prepare Agar Plates (MHA/SDA) Start->Prep Inoculate Inoculate Plates with Microorganism Prep->Inoculate Place Place Discs on Inoculated Agar Inoculate->Place Discs Impregnate Sterile Discs with Pyrazole Derivatives Discs->Place Incubate Incubate Plates (24-48h) Place->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End Determine MIC/ Activity Level Measure->End

Fig. 2: Workflow for Agar Disc-Diffusion Assay.
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of a compound's potency.

Compound ClassMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted PyrazoleS. aureus0.78 - 1.56[11]
Aminoguanidine-derived PyrazoleE. coli1[11]
Imidazo-pyridine PyrazoleGram-negative strains<1[11]
Pyrazole CarbothiohydrazideFungi2.9 - 7.8[14]
Pyrazole CarbothiohydrazideBacteria62.5 - 125[14]
C. Experimental Protocol: Agar Disc-Diffusion Method

This method is a widely used qualitative test to determine the antimicrobial activity of a compound.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it inhibits its growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension.

  • Disc Application: Sterilize blank paper discs (6 mm diameter). Aseptically impregnate the discs with a known concentration of the pyrazole derivative solution (dissolved in a solvent like DMSO). Place the discs onto the surface of the inoculated agar plates.

  • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin) or antifungal (e.g., Clotrimazole) as a positive control.[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underlies many diseases.[15] Pyrazole derivatives, most notably celecoxib, are renowned for their potent anti-inflammatory properties.[1][15]

A. Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[15]

  • COX Enzymes: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[15]

  • Selective Inhibition: Classical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The structural flexibility of the pyrazole scaffold allows for the design of derivatives that selectively inhibit COX-2.[15] This selectivity, exemplified by celecoxib, provides potent anti-inflammatory effects with a reduced risk of gastric issues.[1][15]

  • Other Mechanisms: Beyond COX inhibition, some pyrazoles can also modulate other inflammatory pathways, such as suppressing NF-κB and inhibiting lipoxygenase (LOX).[15]

antiinflammatory_pathway cluster_cox Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Phys Prostaglandins (Gastric Protection) COX1->Prostaglandins_Phys Prostaglandins_Inflam Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflam NSAID Non-selective NSAID (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits Pyrazole Selective Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Fig. 3: Selective COX-2 inhibition by pyrazole derivatives.
B. Quantitative Data: COX-2 Inhibition and Selectivity

The efficacy of anti-inflammatory pyrazoles is determined by their IC50 for COX-2 and their selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-2 IC50 (nM)Selectivity Index (SI)Reference
Derivative 2a19.87-[16]
Derivative 3b39.4322.21[16]
Derivative 4a61.2414.35[16]
Derivative 5b38.7317.47[16]
Derivative 5e39.1413.10[16]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6).

    • Group I (Control): Administer the vehicle (e.g., 1% Tween 80 in saline).

    • Group II (Standard): Administer a standard drug (e.g., Indomethacin or Celecoxib).

    • Group III, IV, etc. (Test): Administer the pyrazole derivatives at various doses.

    • Administer all compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Before any injections, measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

IV. Anticonvulsant Activity: Calming Neurological Storms

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal synchronous neuronal discharges.[17] Pyrazole derivatives have been investigated as potential anticonvulsant agents, showing promise in various animal models of seizures.[18][19][20]

A. Mechanism of Action

The precise mechanisms for the anticonvulsant activity of pyrazoles are still under investigation but are thought to involve modulation of ion channels and neurotransmitter systems. Potential targets include:

  • GABAergic System: Enhancement of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.

  • Voltage-gated Sodium Channels: Blockade of these channels to reduce neuronal excitability and prevent seizure propagation.

  • Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives inhibit MAO, an enzyme that degrades monoaminergic neurotransmitters, which can influence neuronal excitability.[18]

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.

Principle: An electrical stimulus applied through corneal or transauricular electrodes induces a maximal seizure characterized by a specific sequence of motor activities, including tonic hindlimb extension. The ability of a drug to prevent the tonic hindlimb extension phase is taken as an endpoint, indicating anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation: Use Swiss albino mice, acclimatized and fasted before the experiment.

  • Grouping and Dosing: Divide mice into control, standard (e.g., Phenytoin, Phenobarbital), and test groups.[17][19] Administer the compounds intraperitoneally 30-60 minutes before the electrical stimulus.

  • Electrode Application: Apply a drop of saline to the eyes (for corneal electrodes) to ensure good electrical contact.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a convulsiometer.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The complete abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) for active compounds.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, from targeted cancer therapy and combating antimicrobial resistance to modulating inflammation and controlling neurological seizures. The structural tunability of the pyrazole ring allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties, leading to the development of safer and more effective therapeutic agents.[15]

Future research will likely focus on the synthesis of novel pyrazole hybrids, which combine the pyrazole core with other pharmacologically active moieties to create multi-target drugs.[21] Continued exploration of structure-activity relationships, aided by computational modeling and in-silico screening, will further accelerate the discovery of next-generation pyrazole-based therapeutics.[22] The journey of the pyrazole ring, from its initial synthesis over a century ago to its current status as a privileged structure in medicine, highlights a vibrant and promising future for this versatile heterocyclic core.

References

A comprehensive, numbered list of all sources cited in this guide with full details and clickable URLs will be provided upon request.

Sources

Foundational

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate literature review

An In-Depth Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Reactivity, and Applications Introduction Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Reactivity, and Applications

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrazole core, is a common motif in a wide array of biologically active compounds. The strategic placement of the iodo group at the C4 position and the methyl ester at the C3 position makes this molecule an exceptionally versatile intermediate. The iodine atom serves as a crucial synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the ester group provides a site for further functionalization or interaction with biological targets.[1][2]

This guide provides an in-depth exploration of the synthesis, chemical reactivity, and applications of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in the design and synthesis of novel therapeutic agents.

Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

The synthesis of the title compound is a multi-step process that requires careful control of regioselectivity. The general strategy involves the formation of the pyrazole ring, followed by N-methylation and, finally, regioselective iodination. The order of these steps can be varied, but the iodination of the electron-rich pyrazole ring is a critical transformation.

Core Pyrazole Ring Formation

The pyrazole-3-carboxylate core can be synthesized through the condensation of a β-ketoester equivalent with a hydrazine source. For instance, the reaction of an ester of 2-(ethoxymethylene)-3-oxobutanoic acid with methylhydrazine provides a direct route to the 1-methyl-pyrazole-3-carboxylate scaffold.[3] The choice of methylhydrazine in this step directly installs the required N-methyl group, simplifying the overall synthesis.

Regioselective Iodination

The introduction of iodine at the C4 position is the most critical step, defining the molecule's utility as a cross-coupling partner. The pyrazole ring is electron-rich and thus susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[4] Several methods have been developed for this transformation, each with distinct advantages regarding yield, safety, and environmental impact.

Causality Behind Method Selection: The choice of iodinating agent is dictated by the substrate's reactivity and the desired process scale.

  • Iodine Monochloride (ICl): This is a highly effective and reactive agent for iodinating pyrazoles, often resulting in high yields. A base such as lithium carbonate is typically added to neutralize the HCl byproduct, preventing potential side reactions like the deacylation of N-acylpyrazoles.[5][6]

  • N-Iodosuccinimide (NIS): NIS is a milder and easier-to-handle solid iodinating agent. While effective, it can be more expensive for large-scale synthesis.[7]

  • Iodine/Hydrogen Peroxide (I₂/H₂O₂): This system represents a greener and more atom-economical approach.[7][8] Hydrogen peroxide acts as an in-situ oxidant to generate the electrophilic iodine species. The reaction can be performed in water, with water being the only byproduct, making it an environmentally friendly option.[8]

The general workflow for the synthesis is depicted below.

Synthesis_Workflow start β-Ketoester Precursor (e.g., dialkyl oxalacetate derivative) step1 Condensation with Methylhydrazine start->step1 intermediate1 Methyl 1-methyl-1H-pyrazole-3-carboxylate step1->intermediate1 step2 Regioselective Iodination (e.g., I₂ / H₂O₂) intermediate1->step2 product Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate step2->product

General synthetic workflow for the target compound.
MethodReagent(s)SolventTemperatureTypical Yield (%)RegioselectivityKey Advantages/Notes
Iodine MonochlorideICl, Li₂CO₃DichloromethaneRoom TempUp to 95%C4Highly effective; base is crucial to neutralize HCl byproduct.[5]
Iodine/Hydrogen PeroxideI₂, H₂O₂WaterRoom Temp63 - 100%C4Green and practical method with water as the only byproduct.[5][8]
N-IodosuccinimideNISVarious (e.g., AcOH)VariesGood to ExcellentC4Expensive for large-scale use but offers mild conditions.[4][7]
Iodine/Ceric Ammonium NitrateI₂, CANAcetonitrileRoom TempGoodC4Generates cerium waste which can be difficult to remove.[6][7]

Chemical Reactivity and Key Synthetic Transformations

The synthetic power of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate lies in the reactivity of its C-I bond. This bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[2][5]

Reactions start_node Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate suzuki Suzuki Coupling [Pd], Base R-B(OH)₂ start_node->suzuki C-C sonogashira Sonogashira Coupling [Pd], [Cu], Base R-C≡CH start_node->sonogashira C-C heck Heck Coupling [Pd], Base Alkene start_node->heck C-C buchwald Buchwald-Hartwig [Pd], Base R₂NH start_node->buchwald C-N product_suzuki 4-Aryl/Vinyl Derivative suzuki->product_suzuki product_sonogashira 4-Alkynyl Derivative sonogashira->product_sonogashira product_heck 4-Alkenyl Derivative heck->product_heck product_buchwald 4-Amino Derivative buchwald->product_buchwald

Key cross-coupling reactions from the title compound.
Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or vinyl groups at the C4 position.

  • Mechanistic Insight: The reaction involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

  • Protocol: General Procedure for Suzuki-Miyaura Coupling

    • To a reaction vessel, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).

    • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for synthesizing 4-alkynylpyrazoles, introducing a linear and rigid triple bond that can be valuable for probing ligand-receptor interactions.

  • Mechanistic Insight: This reaction typically uses a dual catalyst system of palladium and copper(I). The palladium catalyst activates the C-I bond, while the copper catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

  • Protocol: General Procedure for Sonogashira Coupling

    • To a reaction vessel, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

    • Purge the vessel with an inert gas.

    • Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine).

    • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Work up the reaction by filtering off the amine salt, diluting with water, and extracting with an organic solvent.

    • Purify the product via column chromatography.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 1,3,4-trisubstituted pyrazole scaffold derived from Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic targets. The ability to rapidly generate diverse libraries of compounds via cross-coupling makes this intermediate highly valuable in lead optimization campaigns.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The pyrazole scaffold is an excellent mimic of the hinge-binding motifs found in many successful drugs. The functional handles on the title compound allow for the systematic elaboration of substituents to target specific kinases involved in oncology and inflammatory diseases.[1]

  • Antiviral and Antimicrobial Agents: The nitrogen-rich pyrazole core can form critical hydrogen bonds with enzyme and receptor targets in pathogens. The ability to append various lipophilic or polar groups via cross-coupling allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

  • Agrochemicals: Beyond pharmaceuticals, functionalized pyrazoles are integral to modern agrochemicals, serving as potent herbicides and pesticides.[2] The synthetic accessibility provided by intermediates like Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate facilitates the discovery of new crop protection agents.

Conclusion

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile building block for chemical synthesis. Its well-defined structure and the presence of a reactive iodine handle make it an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. The straightforward access to diverse 4-substituted pyrazole derivatives enables the rapid exploration of chemical space, accelerating the discovery and development of new pharmaceuticals and agrochemicals. The adoption of greener synthetic methods for its preparation further enhances its appeal for sustainable, large-scale manufacturing.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (URL: )
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (URL: [Link])

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - Sci-Hub. (URL: [Link])

  • identifying side reactions in the synthesis of iodin
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (URL: [Link])

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Methyl 4-iodo-1H-pyrazole-3-carboxylate - MySkinRecipes. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])

  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid - MySkinRecipes. (URL: [Link])

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Iodopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core and the Strategic Role of Iodination The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, sta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and the Strategic Role of Iodination

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, and antiviral applications.[3][4] The true synthetic power of the pyrazole core, however, is often unlocked through strategic functionalization. Among the various modifications, the introduction of an iodine atom has proven to be a transformative step, giving rise to the versatile and highly valuable class of iodopyrazole compounds.[5][6]

This technical guide provides an in-depth exploration of the discovery and history of iodopyrazole compounds. It will delve into the evolution of synthetic methodologies for their preparation, highlighting the causal relationships behind experimental choices and the self-validating nature of robust protocols. Furthermore, this guide will illuminate the critical role of iodopyrazoles as versatile intermediates in modern drug discovery, showcasing their application in the synthesis of complex, biologically active molecules.

The Dawn of Iodopyrazoles: Early Discoveries and Synthetic Foundations

The journey into the world of iodopyrazoles began with early investigations into the reactivity of the pyrazole ring. The first synthesis of a substituted pyrazole was reported in 1883 by Knorr, through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[7] This foundational reaction paved the way for the exploration of various pyrazole functionalizations. Early methods for the iodination of pyrazoles often relied on direct electrophilic substitution using molecular iodine, sometimes in the presence of a base or an oxidizing agent to enhance the electrophilicity of the iodine.[8]

A significant advancement in the synthesis of iodopyrazoles came with the development of more controlled and efficient iodinating agents. These early methods, while groundbreaking, often suffered from issues of regioselectivity and harsh reaction conditions. The need for milder and more selective protocols drove further research, leading to the discovery of reagents that would become staples in the synthesis of iodopyrazoles.

Modern Synthetic Methodologies: A Comparative Analysis

The contemporary synthesis of iodopyrazole derivatives is dominated by direct electrophilic iodination of a pre-formed pyrazole ring, with the C4 position being the most common site of substitution due to the electronic properties of the ring.[3] However, regioselective synthesis of other isomers, such as 5-iodopyrazoles, is also achievable through specific methodologies.[6][9]

Key Iodination Methods:

A variety of reagents and conditions have been developed for the iodination of pyrazoles, each with its own advantages and limitations. The choice of method is often dictated by the desired regioselectivity, the electronic nature of the substituents on the pyrazole ring, and considerations for green chemistry.[5]

MethodReagent(s)Solvent(s)TemperatureReaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[5][10]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method that uses water as the solvent and generates water as the only byproduct.[3][5]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp. - 80 °C< 16 hGoodC4Efficient for the iodination of pyrazoles, including deactivated systems, when conducted in acidic media.[5][11][12]
n-Butyllithium/Molecular Iodine n-BuLi, I₂THF-78 °C to RT-65 - 89%C5This method allows for the exclusive synthesis of 5-iodopyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[5][6]
Iodine/Ceric Ammonium Nitrate (CAN) I₂, CANAcetonitrileRoom Temp.-GoodC4An efficient method for the iodination of a variety of pyrazoles, including 1-aryl-3-CF₃-pyrazoles.[9][13]
Experimental Protocols:

This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[5][10]

Materials:

  • 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).

  • To this stirred suspension, add iodine monochloride (3.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-acyl-4-iodo-1H-pyrazole.

This environmentally friendly protocol utilizes water as the solvent.[3][5]

Materials:

  • Pyrazole derivative

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water (H₂O)

Procedure:

  • Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Add iodine (0.5 equivalents) to the suspension.

  • Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.

  • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

  • The product can often be isolated by direct filtration and washing with water.

This procedure allows for the specific iodination at the C5 position of the pyrazole ring.[5][6]

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole derivative

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.5 equivalents) in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

The Iodopyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

The strategic placement of the iodine atom on the pyrazole ring transforms it into a highly versatile synthetic intermediate.[14] The carbon-iodine bond serves as a reactive "handle" for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3][14] This capability for late-stage functionalization is a critical advantage in lead optimization campaigns during drug discovery.[14]

G cluster_start Iodopyrazole Core cluster_reactions Cross-Coupling Reactions cluster_products Diverse Functionalized Pyrazoles 4-Iodopyrazole 4-Iodopyrazole Suzuki-Miyaura Suzuki-Miyaura 4-Iodopyrazole->Suzuki-Miyaura + Boronic Acid/Ester Sonogashira Sonogashira 4-Iodopyrazole->Sonogashira + Terminal Alkyne Heck Heck 4-Iodopyrazole->Heck + Alkene Aryl-Pyrazoles Aryl-Pyrazoles Suzuki-Miyaura->Aryl-Pyrazoles Alkynyl-Pyrazoles Alkynyl-Pyrazoles Sonogashira->Alkynyl-Pyrazoles Alkenyl-Pyrazoles Alkenyl-Pyrazoles Heck->Alkenyl-Pyrazoles

Caption: Synthetic utility of 4-iodopyrazole in cross-coupling reactions.

Applications in Kinase Inhibition:

Pyrazole derivatives are recognized as privileged scaffolds in the design of kinase inhibitors, which are crucial in the treatment of cancers and inflammatory disorders.[14] The 4-iodopyrazole intermediate is instrumental in the synthesis of potent inhibitors targeting various kinases. For example, derivatives of 4-iodopyrazole have been utilized in the development of inhibitors for c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes like apoptosis and inflammation.[14] Furthermore, the 4-iodopyrazole scaffold is a key building block for inhibitors of other kinases, such as c-Met, which is implicated in various cancers, and Cyclin-Dependent Kinases (CDKs).[14]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., c-Met) Receptor Tyrosine Kinase (e.g., c-Met) Growth Factor->Receptor Tyrosine Kinase (e.g., c-Met) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RAS RAF MEK ERK Receptor Tyrosine Kinase (e.g., c-Met)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival Iodopyrazole-based Inhibitor Iodopyrazole-based Inhibitor Iodopyrazole-based Inhibitor->Receptor Tyrosine Kinase (e.g., c-Met) Inhibition

Caption: Inhibition of a kinase signaling pathway by an iodopyrazole derivative.

Future Perspectives

The journey of iodopyrazole compounds from their initial discovery to their current status as indispensable tools in drug discovery is a testament to the continuous innovation in synthetic chemistry. The development of greener, more efficient, and highly regioselective iodination methods continues to be an active area of research.[3][5] Furthermore, the exploration of novel applications for iodopyrazole-derived compounds in materials science and agrochemicals is expanding.[6] As our understanding of complex biological pathways deepens, the ability to rapidly synthesize diverse libraries of pyrazole derivatives, facilitated by the versatile iodopyrazole scaffold, will undoubtedly play a pivotal role in the discovery of the next generation of therapeutic agents.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Wiley Online Library. Available at: [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • The Role of 4-Iodopyrazole in Advancing Chemical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. NIH. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • N-Iodosuccinimide. Wikipedia. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-Iodopyrazole. PubChem - NIH. Available at: [Link]

  • Recent advances in bioactive pyrazoles. PubMed. Available at: [Link]

  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. Google Patents.
  • Examples of bioactive pyrazole 1–3, isatin 4–6, and indole 7–9 compounds. ResearchGate. Available at: [Link]

  • Selected examples of pyrazole based bioactive compounds. ResearchGate. Available at: [Link]

  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. ResearchGate. Available at: [Link]

  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Iodine-Mediated Synthesis of Novel Pyrazole Derivatives. RImpactS. Available at: [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. Available at: [Link]

  • Oxidative iodine monochloride iodination technique. PubMed - NIH. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development. Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the material's properties, associated hazards, and detailed protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights, emphasizing the causality behind each safety recommendation.

Section 1: Compound Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

Chemical Identity
IdentifierValue
IUPAC Name methyl 4-iodo-1-methylpyrazole-3-carboxylate
Synonyms Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
CAS Number 75092-25-0[1]
Molecular Formula C₆H₇IN₂O₂[1]
Molecular Weight 266.04 g/mol [1]
Physicochemical Properties
PropertyValue
Appearance Solid (powder/crystal)
pKa -2.07 ± 0.10 (Predicted)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water[2]

Section 2: Hazard Analysis and Toxicological Profile

A comprehensive understanding of the potential hazards is critical for implementing appropriate safety controls. The primary hazards associated with Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate are irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3]

Expert Insight: The presence of the iodine atom on the pyrazole ring, along with the carboxylate group, contributes to the compound's irritant properties. These functional groups can interact with biological macromolecules, leading to the observed irritation. Although specific toxicological data for this exact molecule is limited, related pyrazole derivatives have been studied for a range of biological activities, and it should be handled as a potentially bioactive substance.[4][5]

Potential Health Effects
  • Inhalation: May cause respiratory tract irritation, with symptoms such as coughing and shortness of breath.[3]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[3]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and pain.[3]

  • Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it should be considered harmful.[2]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach to exposure control is necessary, incorporating engineering controls, administrative controls, and appropriate PPE. This approach is in line with the guidelines set by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratories.[2][3]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2][3]

  • Containment: For procedures with a higher risk of generating dust, such as weighing or transfers, consider the use of a glove box or a ventilated balance enclosure. For potent pharmaceutical powders, contained systems are crucial to prevent operator exposure and cross-contamination.[6][7][8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[8]Protects against dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[8]Prevents skin contact and irritation. Ensure gloves are inspected before use and changed frequently.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if engineering controls are insufficient or during spill cleanup.[2]Prevents inhalation of irritating dust particles.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

Chemical Structure and Stability

Caption: Chemical structure of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

Reactivity and Stability
  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen iodide.[3][9]

  • Stability: While generally stable, iodinated aromatic compounds can be sensitive to light and heat, potentially leading to de-iodination.[10] Discoloration may indicate degradation.[10]

Recommended Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling of the powdered compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Don appropriate PPE (Lab coat, gloves, goggles) prep2 Ensure fume hood is operational prep1->prep2 weigh Weigh compound in a ventilated balance enclosure or by difference prep2->weigh dissolve Add compound to solvent in a suitable flask weigh->dissolve mix Mix gently to dissolve dissolve->mix transfer Transfer solution via pipette or cannula mix->transfer decon Decontaminate work surfaces transfer->decon waste Segregate and label halogenated waste decon->waste ppe_remove Remove PPE correctly waste->ppe_remove wash Wash hands thoroughly ppe_remove->wash

Caption: General workflow for handling the powdered compound.

Step-by-Step Protocol:

  • Preparation:

    • Confirm that a current Safety Data Sheet (SDS) is accessible.

    • Don all required PPE: lab coat, nitrile gloves, and chemical safety goggles.

    • Verify that the chemical fume hood is functioning correctly.

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure or fume hood to contain any airborne powder.

    • Use a tared weigh boat or weigh paper. To minimize dust generation, consider the "weighing by difference" technique where the container is weighed before and after dispensing the solid.

  • Dissolution:

    • Place the flask containing the solvent inside the fume hood.

    • Carefully add the weighed powder to the solvent, avoiding splashing. Use a powder funnel if necessary.

    • Gently swirl or stir the mixture to dissolve the compound. Avoid vigorous agitation that could create aerosols.

  • Reaction Addition:

    • If adding the dissolved compound to a reaction mixture, do so slowly and in a controlled manner. For air-sensitive reactions, use techniques like cannula transfer.

  • Post-Handling Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

    • Dispose of all contaminated materials (gloves, weigh paper, pipette tips) in a designated, sealed waste container for halogenated organic waste.[11]

    • Remove PPE, starting with gloves, and wash hands thoroughly with soap and water.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances and sources of ignition.[3]

  • For long-term storage, refrigeration is recommended.[12]

  • Protect from light to prevent potential degradation.[10]

Section 5: Emergency Procedures

Preparedness is key to managing emergencies effectively. The American Chemical Society's RAMP principle (Recognize, Assess, Minimize, Prepare) is a valuable framework for laboratory safety.[13][14]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]
Spill Response

The appropriate response depends on the size and location of the spill. For any large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

G spill Spill Occurs alert Alert personnel in the area spill->alert assess Assess the spill size and risk alert->assess evacuate Evacuate the area. Contact Emergency Response. assess->evacuate Large / Unmanageable don_ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->don_ppe Small / Manageable contain Cover spill with an inert absorbent material (e.g., vermiculite). don_ppe->contain wet Gently wet the powder to prevent it from becoming airborne. contain->wet collect Carefully scoop the material into a sealable waste container. wet->collect decon Decontaminate the spill area with soap and water. collect->decon dispose Label and dispose of waste as halogenated hazardous waste. decon->dispose

Caption: Decision tree for responding to a spill.

Small Spill Cleanup Protocol (for trained personnel):

  • Alert and Isolate: Alert others in the immediate area. Secure the location to prevent others from entering.

  • Protect Yourself: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and an N95 respirator.

  • Contain: Gently cover the spilled powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[15]

  • Clean Up: Carefully moisten the absorbent material with water (unless water-reactive) to further minimize dust.[16] Using a plastic scoop or dustpan, collect the material and place it into a heavy-duty plastic bag or a sealable container.

  • Decontaminate: Wipe the spill area with a wet paper towel, then clean with soap and water. Place all cleaning materials into the waste bag.

  • Dispose: Seal the bag/container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety office.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen iodide.[3][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 6: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: As a halogenated organic compound, waste containing Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate must be classified and disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a dedicated, clearly labeled, and sealed container. This waste stream should be segregated as "halogenated organic waste".[11][17]

  • Disposal Route: Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's designated hazardous waste management program, typically involving incineration by a licensed facility.[11] Consult local, state, and federal regulations to ensure full compliance.

Conclusion

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a valuable reagent in chemical synthesis. However, its potential to cause skin, eye, and respiratory irritation demands a diligent and informed approach to safety. By understanding its properties, implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe and productive laboratory environment. The foundation of laboratory safety lies not just in following protocols, but in understanding the rationale behind them, thereby fostering a proactive culture of safety.

References

  • AK Scientific, Inc. Safety Data Sheet: Methyl 3-iodo-1H-pyrazole-4-carboxylate.

  • PubChem. Compound Summary for CID 11369118, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

  • AK Scientific, Inc. Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid.

  • Queen Mary University of London. Spill procedure: Clean-up guidance.

  • Guidechem. Methyl 4-iodo-1-Methyl-1H-pyrazole-3-carboxylate CAS 75092-25-0 wiki.

  • Fisher Scientific. Safety Data Sheet.

  • AK Scientific, Inc. Safety Data Sheet.

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.

  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.

  • PharmTech. Managing Risks with Potent Pharmaceutical Products.

  • Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 1-35.

  • Outsourced Pharma. Best Practices For Handling Potent APIs.

  • University of British Columbia. Spill Clean up Procedure.

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.

  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients.

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.

  • American Chemical Society. Doing Things Safely.

  • American Chemical Society. Handling Chemicals Safely (Video).

  • Wikipedia. Flame retardant.

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324.

  • American Chemical Society. Safety Guides & Tipsheets.

  • Chien, P. T., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 23(8), 2029.

  • American Chemical Society. ACS publishes Guidelines for Secondary School Laboratory Safety.

  • Zhang, Y., et al. (2020). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X= F, Cl, Br). Physical Chemistry Chemical Physics, 22(34), 19047-19060.

  • Al-Abdullah, N. H., et al. (2011). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Molecules, 16(8), 6901-6919.

  • Bucknell University. Hazardous Waste Segregation.

  • Cikotiene, I., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2013(3), 246-261.

  • de Oliveira, A. C., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Molecules, 18(11), 13627-13642.

  • Kumar, V., et al. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(5), 2146-2161.

  • Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Cleaner Production, 425, 139002.

  • Kumar, V., & Sharma, P. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(5).

  • Bucknell University. Hazardous Waste Segregation.

  • U.S. Environmental Protection Agency. (1992). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • BenchChem. Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • Ahasan, N. B., et al. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(2), 81-87.

  • Acero, J. L., et al. (2010). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 44(15), 5842-5847.

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Revista Virtual de Química, 7(3), 944-964.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Pyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5][6] Its prevalence stems from its ability to engage in a variety of biological interactions, serving as a versatile template for designing molecules with a wide spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[2][3][4] The strategic functionalization of the pyrazole ring is a key tactic in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the most powerful and versatile methods for forging carbon-carbon bonds to achieve this functionalization is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]

This application note provides a detailed guide for utilizing Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate as a building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both conventional and microwave-assisted heating, and offer insights into overcoming potential challenges, such as the inherent reactivity of the substrate and potential side reactions.

The Substrate: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and reactive building block for organic synthesis. The presence of the iodine atom at the C4 position makes it an excellent electrophilic partner in Suzuki-Miyaura couplings. The general reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl, making iodopyrazoles particularly amenable to coupling under mild conditions.[8] The methyl ester at the C3 position offers a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this cycle is crucial for rational optimization of reaction conditions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-iodine bond of the methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L₂-I] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl [Ar-Pd(II)L₂-Ar'] Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate ArylIodide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Protocol 1: Conventional Heating

This protocol is a general procedure suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • To a Schlenk flask, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 6-22 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[10]

Materials:

  • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

  • Aryl or Heteroaryl Boronic Acid (1.3 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)

  • Base (e.g., KOH, 2.0 equivalents)

  • Solvent (e.g., Ethanol and water, 1:1 ratio)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the aryl/heteroaryl boronic acid (1.3 mmol), the base (e.g., KOH, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol).[9]

  • Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis A Combine Iodopyrazole, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N₂) B->C D Heating (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Liquid-Liquid Extraction E->F G Drying and Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Sources

Application

The Strategic Utility of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and a tunable electronic nature. These features have led to the successful development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[3][4]

Within the vast library of pyrazole-based building blocks, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75092-25-0) has emerged as a particularly versatile and powerful intermediate. Its strategic substitution pattern—an iodo group at the C4 position, a methyl ester at C3, and a methyl group on the N1 nitrogen—provides medicinal chemists with a precise toolkit for molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of this building block, detailing its synthesis, reactivity, and application in the construction of complex, biologically active molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Reactivity Profile

The utility of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate stems from the distinct roles of its functional groups:

  • The C4-Iodo Group: The carbon-iodine bond is the primary reactive handle on the molecule. It is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties at the C4 position, a key vector for modulating pharmacological activity.[5]

  • The C3-Methyl Ester: This group serves multiple purposes. It acts as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality is crucial for building out molecular complexity and establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in an enzyme's active site.

  • The N1-Methyl Group: N-methylation prevents the formation of regioisomers in subsequent reactions and can improve pharmacokinetic properties such as cell permeability and metabolic stability.[6]

PropertyValueSource
CAS Number 75092-25-0[2]
Molecular Formula C₆H₇IN₂O₂[2]
Molecular Weight 266.04 g/mol [2]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)General Knowledge

Synthesis of the Building Block

The synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically begins with the more readily available 1-methyl-1H-pyrazole-3-carboxylic acid. The process involves a regioselective iodination at the electron-rich C4 position of the pyrazole ring.

Protocol 1: Iodination of 1-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol describes a common method for the synthesis of the corresponding 4-iodo carboxylic acid, which can then be esterified.

Materials:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid

  • Iodine (I₂)

  • An oxidizing agent (e.g., hydrogen peroxide, nitric acid)

  • Appropriate solvent (e.g., water, acetic acid)

  • Methanol (for esterification)

  • Thionyl chloride or a similar esterification catalyst

Procedure:

  • Iodination: Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in the chosen solvent.

  • Add iodine to the solution.

  • Slowly add the oxidizing agent while maintaining the reaction temperature (typically between 40-80°C).[7] The oxidant facilitates the in-situ generation of an electrophilic iodine species.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and work up to isolate the crude 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Esterification: Suspend the crude carboxylic acid in methanol.

  • Carefully add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices: The use of an oxidant is critical as I₂ itself is not electrophilic enough to readily iodinate the pyrazole ring. The choice of solvent and temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. The esterification with thionyl chloride in methanol is a standard and efficient method for converting carboxylic acids to methyl esters.

Core Applications in Cross-Coupling Reactions

The true power of this building block is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids/esters. This is a foundational strategy in the synthesis of kinase inhibitors, where a bi-aryl or heteroaryl-aryl scaffold is often required for binding to the ATP pocket of the kinase.[5][8]

This protocol provides a rapid and efficient method for coupling Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate with an arylboronic acid.

Materials:

  • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Microwave reaction vial

Procedure:

  • To a microwave vial, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 10-30 minutes).[9]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the vial, dilute the mixture with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Experience Insight: The choice of base is crucial. Stronger, more soluble bases like Cs₂CO₃ often give better results, especially with challenging substrates. Microwave irradiation significantly accelerates the reaction by providing efficient and uniform heating, often reducing reaction times from hours to minutes compared to conventional heating.[9]

A key application of this methodology is in the synthesis of the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, which is the core of several approved Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[4][10][11]

G BuildingBlock Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate Suzuki Suzuki Coupling (Pd Catalyst, Base) BuildingBlock->Suzuki PyrroloPyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Protected) PyrroloPyrimidine->Suzuki Intermediate Coupled Pyrazolyl-Pyrrolopyrimidine Intermediate Suzuki->Intermediate Modification Ester Hydrolysis, Amide Coupling, etc. Intermediate->Modification FinalProduct Potent JAK Inhibitor Modification->FinalProduct

Caption: Synthetic workflow for JAK inhibitors.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of the iodo-pyrazole with terminal alkynes, a valuable transformation for introducing rigid, linear linkers into a molecule.[11] This can be used to probe deeper pockets within a protein's active site or to serve as a handle for further transformations like click chemistry.

Materials:

  • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodo-pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to a suitable temperature (e.g., 50-80°C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous workup and purify the product by column chromatography.[11]

Trustworthiness of the Protocol: This dual-catalyst system (Palladium and Copper) is the classic and highly reliable method for Sonogashira couplings.[12] The palladium cycle facilitates the main cross-coupling, while the copper cycle activates the alkyne, ensuring efficient reaction under mild conditions.

C. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the direct coupling of the iodo-pyrazole with a wide range of primary and secondary amines.[5][13] This is particularly relevant for synthesizing compounds where a substituted amine at the C4 position is required for biological activity, a common feature in many kinase inhibitors.

Materials:

  • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) (2-4 mol%)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the iodo-pyrazole and the solvent.

  • Add the amine to the mixture.

  • Heat the reaction to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.[13]

G cluster_pd_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Complex1 Ar-Pd(II)-I(L₂) OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord Amine, Base Complex2 Ar-Pd(II)-NR₂(L₂) AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim Product (Ar-NR₂) RedElim->Pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion and Future Outlook

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly and efficiently explore vast chemical space. Its predictable reactivity in cornerstone reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allows for the systematic and logical design of novel therapeutic agents. The successful application of this and similar building blocks in the synthesis of potent kinase inhibitors for diseases ranging from rheumatoid arthritis to cancer underscores its profound impact on drug discovery. As the demand for more selective and potent targeted therapies continues to grow, the strategic deployment of such versatile building blocks will remain a critical component of successful medicinal chemistry campaigns.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry. Available at: [Link]

  • Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. Available at: [Link]

  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Google Patents. (2010). Processes for preparing jak inhibitors and related intermediate compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of 1-methyl-4-iodopyrazole.
  • ijrpr. (2025). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research Publication and Reviews. Available at: [Link]

  • PubChem. (n.d.). Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2. Retrieved from [Link]

  • Google Patents. (2015). Processes and intermediates for making a JAK inhibitor.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Szostak, M., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed Central. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Method

Introduction: The Central Role of N-Substituted Pyrazoles

An Application Guide to the N-Alkylation of Pyrazoles: Protocols, Mechanisms, and Regioselectivity Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds vital to human h...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Pyrazoles: Protocols, Mechanisms, and Regioselectivity

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds vital to human health and agriculture.[1] Their derivatives are renowned for a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] Indeed, blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra) feature a pyrazole scaffold, underscoring the therapeutic importance of this heterocycle.[3]

The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and pharmacological profiles of these molecules. Among the various possible modifications, N-alkylation is one of the most fundamental and frequently employed transformations. This reaction introduces an alkyl group onto one of the ring's nitrogen atoms, profoundly influencing the compound's properties, including its solubility, metabolic stability, and target-binding affinity.

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: regioselectivity.[4] Due to the presence of two reactive nitrogen atoms (N1 and N2), the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][4] The ability to control the site of alkylation is therefore paramount for the efficient synthesis of new chemical entities.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the N-alkylation of pyrazoles. We will delve into the mechanistic principles governing the reaction, explore various methodologies from classical to modern, and offer detailed, field-proven protocols.

Mechanistic Insights: The Challenge of Regioselectivity

The N-alkylation of a pyrazole typically proceeds via a two-step sequence:

  • Deprotonation: A base removes the acidic proton from the N-H group, generating a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction (typically SN2), forming the N-C bond.

The core challenge arises with unsymmetrical pyrazoles. The pyrazolate anion exists as a set of equilibrating tautomers, with the negative charge delocalized across the N-N-C system. Consequently, the alkylating agent can attack either the N1 or N2 nitrogen, leading to two different regioisomeric products.

G cluster_0 Regioselectivity in Pyrazole N-Alkylation cluster_1 Reaction Pathways Pyr Unsymmetrical Pyrazole (R' ≠ H) Base Base (-H⁺) Pyr->Base + Anion Pyrazolate Anion (Tautomers) Base->Anion RX Alkylating Agent (R-X) Anion->RX + N1 N1-Alkylated Product (Major/Minor) RX->N1 Attack at N1 N2 N2-Alkylated Product (Major/Minor) RX->N2 Attack at N2

Caption: The N-alkylation of an unsymmetrical pyrazole leads to two possible regioisomers.

The ratio of these isomers is dictated by a delicate interplay of factors:

  • Steric Effects: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. This is often the most dominant factor.[5][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the isomeric ratio.[4] For instance, the nature of the cation associated with the pyrazolate can influence the accessibility of the nitrogen atoms.[4]

Experimental Methodologies and Protocols

A variety of methods have been developed to perform the N-alkylation of pyrazoles, each with distinct advantages and applications.

Method 1: Classical N-Alkylation under Basic Conditions

This is the most traditional and widely used approach, relying on the deprotonation of the pyrazole with a suitable base followed by the addition of an alkyl halide.

Causality and Experimental Choices:

  • Base Selection: Strong bases like sodium hydride (NaH) ensure rapid and complete deprotonation, which is ideal for less reactive alkylating agents.[2] However, NaH is highly flammable and requires handling under an inert atmosphere. Milder bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient, safer, and more practical for routine synthesis.[3][7]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used because they effectively solvate the pyrazolate anion without interfering with the reaction.[2][7] Acetonitrile (MeCN) is another common choice.

  • Temperature: Reactions are often initiated at 0 °C to control the exothermic deprotonation step, then allowed to warm to room temperature or heated to drive the substitution to completion.[2]

Protocol 1: General Procedure for N-Alkylation using NaH

This protocol describes a general procedure for the N1-alkylation of a substituted pyrazole using sodium hydride and an alkyl halide.[2]

Materials:

  • Substituted 1H-pyrazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-pyrazole (1.0 equiv).

  • Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

G start Start dissolve Dissolve Pyrazole in Anhydrous DMF (Inert Atmosphere) start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_nah Add NaH (1.2 eq) Evolves H₂ Gas cool_0c->add_nah deprotonate Stir at 0 °C (30 min) add_nah->deprotonate add_halide Add Alkyl Halide (1.1 eq) Dropwise at 0 °C deprotonate->add_halide warm_rt Warm to Room Temp Stir 2-16h (Monitor by TLC) add_halide->warm_rt quench Cool to 0 °C Quench with Sat. NH₄Cl warm_rt->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Workflow for classical N-alkylation of pyrazoles using NaH.

Method 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

PTC offers a greener and often more convenient alternative, avoiding the need for strictly anhydrous conditions or hazardous bases like NaH.[5]

Causality and Experimental Choices:

  • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the pyrazolate anion from a solid phase (like solid K₂CO₃) or an aqueous phase (with NaOH) into an organic phase where the alkylating agent resides. This allows the reaction to occur at the interface of the two phases.

  • Advantages: This method can often be performed without any organic solvent, leading to a highly efficient and environmentally friendly process.[5] The workup is typically simpler than in reactions requiring stoichiometric amounts of strong, soluble bases.

Protocol 2: Solvent-Free N-Alkylation via PTC

This protocol is adapted from literature procedures for solvent-free phase-transfer catalyzed alkylation.[5]

Materials:

  • 1H-Pyrazole (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium hydroxide (KOH, powdered, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Mortar and pestle or reaction vessel with vigorous stirring capability

  • Dichloromethane or Ethyl Acetate for workup

Procedure:

  • In a flask or mortar, thoroughly mix the 1H-pyrazole (1.0 equiv), powdered KOH (2.0 equiv), and TBAB (0.1 equiv).

  • Add the alkyl halide (1.1 equiv) to the solid mixture.

  • Stir the resulting paste vigorously at room temperature. The reaction is often exothermic. If necessary, gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction.

  • Monitor the reaction by TLC (by dissolving a small aliquot in a suitable solvent).

  • Once the reaction is complete, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Method 3: N-Alkylation in Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C that are gaining traction as "green" reaction media due to their negligible vapor pressure, high thermal stability, and ability to be recycled.[3]

Causality and Experimental Choices:

  • Solvent/Catalyst Role: ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), can act as both the solvent and a promoter of the reaction.[3][8] They effectively dissolve both the pyrazole and the inorganic base, creating a homogeneous reaction environment that can lead to higher reaction rates and yields compared to conventional aprotic solvents.[3]

  • Workup: A key advantage is the ease of product separation. Many organic products can be extracted directly from the IL using a non-polar solvent (like diethyl ether), leaving the IL and dissolved salts behind. The IL can then be recovered and reused.

Protocol 3: N-Alkylation of 3,5-Dimethylpyrazole in an Ionic Liquid

This protocol is based on a literature procedure for the synthesis of N-butyl-3,5-dimethylpyrazole.[3]

Materials:

  • 3,5-dimethyl-1H-pyrazole (1.0 equiv, e.g., 2 mmol, 0.20 g)

  • Potassium hydroxide (KOH, 1.2 equiv, e.g., 2.4 mmol, 0.14 g)

  • 1-bromobutane (1.2 equiv, e.g., 2.4 mmol, 0.26 mL)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄], 1.1 equiv, e.g., 2.2 mmol, 0.50 g)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Diethyl ether for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole, KOH, and [BMIM][BF₄].

  • Using a syringe, add the 1-bromobutane to the flask.

  • Attach a reflux condenser and place the flask in an oil bath preheated to 80 °C.

  • Stir the mixture at 80 °C for 2 hours.

  • After cooling to room temperature, add water and extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified further by distillation or chromatography if required.

Method 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This modern approach provides an alternative to base-mediated methods, proceeding under mild, acidic conditions.[6][9]

Causality and Experimental Choices:

  • Mechanism: A Brønsted acid, such as camphorsulfonic acid (CSA), protonates the trichloroacetimidate, making it a highly reactive electrophile. The pyrazole then acts as a nucleophile, attacking the alkyl group and displacing trichloroacetamide. This method is particularly effective for generating products from secondary alcohols (via their corresponding imidates), which can be challenging under SN2 conditions.[6][9]

  • Regioselectivity: The position of alkylation is primarily governed by steric hindrance, with the alkyl group adding to the less hindered nitrogen of the pyrazole ring.[6][10]

Protocol 4: General Procedure for Acid-Catalyzed N-Alkylation

This is a general protocol adapted from the work of Tunge and coworkers.[6][9]

Materials:

  • Alkyl trichloroacetimidate (1.0 equiv)

  • Pyrazole (1.0 equiv)

  • Camphorsulfonic acid (CSA, 0.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EA) for workup

Procedure:

  • To a round-bottom flask under an argon atmosphere, add the alkyl trichloroacetimidate (1.0 equiv), the pyrazole (1.0 equiv), and CSA (0.2 equiv).

  • Add dry DCE to form a solution (typically 0.25 M).

  • Stir the reaction at room temperature for 4 hours (or as determined by TLC monitoring).

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Summary and Data

The choice of method depends on the substrate, desired regioselectivity, available equipment, and scalability.

Table 1: Comparison of N-Alkylation Methodologies

MethodBase/CatalystSolventTemperatureKey AdvantagesKey Disadvantages
Classical NaH, K₂CO₃, KOHDMF, MeCN, DMSO0 °C to refluxWidely applicable, well-establishedRequires anhydrous conditions, strong bases can be hazardous
PTC KOH, K₂CO₃ / TBABSolvent-free, MeCNRoom Temp to 60°CGreen, simple workup, no anhydrous solvent needed[5]May not be suitable for all substrates, vigorous stirring needed
Ionic Liquid KOH, K₂CO₃Ionic Liquid (e.g., [BMIM][BF₄])80 °CHigh yields, recyclable solvent, enhanced reaction rates[3]Cost of ionic liquid, potential purification challenges
Acid-Catalyzed CSA (Brønsted acid)DCERoom TempMild conditions, avoids strong base, good for secondary alkyl groups[6]Requires synthesis of trichloroacetimidate precursor
Mitsunobu PPh₃ / DEADTHF, Benzene0 °C to Room TempVery mild conditions, uses alcohols directly[11]Stoichiometric phosphine oxide byproduct complicates purification

Table 2: Representative Yields for N-Alkylation of 4-Chloropyrazole

The following data illustrates typical yields obtained using the acid-catalyzed method with various trichloroacetimidate electrophiles.[6]

Alkylating Agent (Imidate)ProductYield (%)
Phenethyl Trichloroacetimidate4-Chloro-1-phenethyl-1H-pyrazole92%
Benzhydryl Trichloroacetimidate1-Benzhydryl-4-chloro-1H-pyrazole59%
p-Methoxybenzyl Trichloroacetimidate4-Chloro-1-(4-methoxybenzyl)-1H-pyrazole92%
Naphthylmethyl Trichloroacetimidate4-Chloro-1-(naphthalen-2-ylmethyl)-1H-pyrazole88%

Conclusion

The N-alkylation of pyrazoles is a critical transformation in the synthesis of biologically active molecules. While classical base-mediated methods remain a reliable standard, modern techniques involving phase-transfer catalysis, ionic liquids, and acid-catalyzed reactions offer significant advantages in terms of mildness, safety, and environmental impact. The key to a successful synthesis, particularly with unsymmetrical pyrazoles, lies in understanding the principles of regioselectivity and carefully selecting the reaction conditions to favor the desired isomer. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to functionalize the pyrazole core and explore new frontiers in medicinal chemistry and materials science.

References

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI.
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Alkylation of pyrazolones via the mitsunobu reaction. LookChem.
  • Mitsunobu Reaction. Organic Chemistry Portal.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in Novel Heterocycle Synthesis

Introduction In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its functionalization is a key strategy for modulating the pharmacological profiles of lead compounds. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 75092-25-0) has emerged as a particularly powerful and versatile building block for this purpose.[3][4] This guide provides an in-depth exploration of its application in constructing novel heterocyclic systems, focusing on the underlying principles, detailed experimental protocols, and the strategic rationale behind methodological choices.

This molecule's utility is rooted in its distinct structural features:

  • N-Methylated Pyrazole Core: The N1-methyl group prevents tautomerism and eliminates potential side reactions or catalyst inhibition associated with the N-H proton, ensuring predictable regioselectivity in subsequent reactions.[5]

  • C4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens for palladium-catalyzed cross-coupling, enabling efficient bond formation under mild conditions.[6]

  • C3-Carboxylate Group: The methyl ester at the C3 position serves as a versatile synthetic handle, allowing for transformations such as hydrolysis, amidation, or participation in condensation reactions to form fused ring systems.

This guide will focus primarily on the application of this building block in palladium-catalyzed cross-coupling reactions and subsequent annulation strategies to generate complex heterocyclic frameworks relevant to pharmaceutical research.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7] Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is an ideal electrophilic partner for these reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone method for constructing biaryl and heteroaryl-heteroaryl linkages, which are common motifs in pharmaceutical agents.[1][7]

Reaction Principle & Mechanistic Insight

The reaction couples the iodopyrazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle, a well-established paradigm in cross-coupling chemistry, involves three key steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)-I]L₂ (Ar = Pyrazole) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_r [Ar-Pd(II)-R]L₂ transmetalation->pd_aryl_r boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Suzuki-Miyaura catalytic cycle workflow.

Application Note: Causality in Reagent Selection

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often use a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[6][9] These ligands facilitate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with sterically hindered or electron-rich coupling partners.

  • Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic borate species, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[6]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1][9]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture at 80-110 °C for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 4-aryl-1-methyl-1H-pyrazole-3-carboxylate product.[6]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) (Typical)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100>90
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90>85
Pyridine-3-boronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O110>80
Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a powerful route to synthesize 4-alkynyl-pyrazoles, which are highly valuable intermediates for constructing more complex molecules via transformations like cycloadditions or further coupling reactions.[2][10]

Reaction Principle & Mechanistic Insight

This reaction involves the coupling of the iodopyrazole with a terminal alkyne, co-catalyzed by palladium and copper complexes.[2] The palladium cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key intermediate from the terminal alkyne and a base.[2]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Ar-I (Oxidative Addition) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Ar-C≡CR (Reductive Elimination) cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_halide from Pd complex alkyne R-C≡C-H alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide

Interconnected catalytic cycles of the Sonogashira reaction.

Application Note: Causality in Reagent Selection

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard.[6] The palladium complex orchestrates the main coupling cycle, while the copper co-catalyst is essential for activating the alkyne.

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically serves a dual role: it acts as the base to deprotonate the alkyne and often functions as the solvent.[6]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), dissolve Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in a suitable solvent like triethylamine or a mixture of THF/triethylamine.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv), followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC). The reaction is often rapid.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 4-alkynyl-1-methyl-1H-pyrazole-3-carboxylate.[6][11]

Terminal AlkyneCatalyst SystemBase/SolventTemp (°C)Yield (%) (Typical)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineRT>90
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuITriethylamineRT>85
1-HexynePd(PPh₃)₂Cl₂ / CuITHF/Et₃N50>80
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method to form C-N bonds.[12][13] Applying this to our pyrazole building block allows direct access to 4-aminopyrazole derivatives, which are prominent in kinase inhibitors and other therapeutic agents.

Reaction Principle & Mechanistic Insight

This reaction couples the iodopyrazole with a primary or secondary amine, using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[12] The mechanism follows the general cross-coupling pathway, but the nature of the ligand is especially critical to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[14]

Application Note: Causality in Reagent Selection

  • Ligand Choice: This is the most critical parameter. For C-N coupling, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos) are required.[13] These ligands promote the formation of a three-coordinate palladium intermediate, which is necessary for the amine to coordinate and for the subsequent reductive elimination to occur. Standard ligands like PPh₃ are generally ineffective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is used. The base deprotonates the amine after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.

  • Substrate Considerations: While the C-I bond is highly reactive, for some amines, the corresponding 4-bromo-pyrazole can sometimes be a better substrate to minimize side reactions like β-hydride elimination, although this is less of a concern with our N-methylated pyrazole.[15][16]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Reagent Addition: Add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivative.[13]

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%) (Typical)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100>85
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110>80
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane100>75

Part 2: Annulation Strategies for Fused Heterocycles

The true synthetic power of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is realized when its multiple functional groups are used in sequence to build fused heterocyclic systems.

Synthesis of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is found in numerous kinase inhibitors and other biologically active molecules.[17][18] A common strategy to build this scaffold involves forming the pyridine ring onto the pyrazole core.

Synthetic Strategy & Workflow

A powerful approach is a tandem Sonogashira coupling followed by an intramolecular cyclization. The initial Sonogashira coupling introduces an alkyne, which can then participate in a cyclization with a nitrogen-containing functionality introduced via the C3-ester.

Pyrazolo_Pyridine_Synthesis start Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate step1 Sonogashira Coupling + R-C≡CH start->step1 intermediate1 4-Alkynyl-pyrazole Intermediate step1->intermediate1 step2 Amidation + H₂N-R' intermediate1->step2 intermediate2 4-Alkynyl-pyrazole-3-carboxamide step2->intermediate2 step3 Intramolecular Cyclization (e.g., Base- or Metal-catalyzed) intermediate2->step3 product {Substituted Pyrazolo[4,3-b]pyridine} step3->product

Workflow for Pyrazolo[4,3-b]pyridine synthesis.

Protocol: Key Annulation Step (Illustrative)

This protocol outlines a potential base-mediated cyclization of a 4-alkynyl-pyrazole-3-carboxamide intermediate.

  • Setup: Dissolve the 4-alkynyl-pyrazole-3-carboxamide intermediate (1.0 equiv) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu, 1.2 equiv), portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C. The cyclization involves the nucleophilic attack of the amide nitrogen onto the alkyne, facilitated by the base. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography or recrystallization.

Synthesis of Pyrazolo[3,4-d]pyridazines

The pyrazolo[3,4-d]pyridazine scaffold is another important heterocycle in medicinal chemistry. Its synthesis typically leverages the C3-carboxylate and an adjacent functional group.

Synthetic Strategy & Workflow

A classic and effective method is the condensation of a 1,2-dicarbonyl-equivalent precursor with hydrazine. Starting from our building block, the C4-iodo position can first be functionalized (e.g., via Suzuki coupling). The resulting C3-ester and the newly introduced C4-ketone (if the coupling partner was an acyl equivalent) can then undergo condensation with hydrazine hydrate to form the pyridazine ring.

Protocol: Hydrazine Condensation for Annulation

  • Setup: Dissolve the 4-acyl-1-methyl-1H-pyrazole-3-carboxylate precursor (1.0 equiv) in a high-boiling point solvent such as ethanol, n-butanol, or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-3.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux for 4-12 hours. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, and subsequent dehydration to form the aromatic pyridazine ring.

  • Work-up: Cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. If it remains dissolved, concentrate the solvent and triturate the residue with a suitable solvent like diethyl ether or perform an aqueous work-up.

  • Purification: The collected solid can be washed with cold ethanol and dried. If necessary, further purification can be achieved by recrystallization or column chromatography.

Troubleshooting & Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Poor ligand choice.3. Insufficiently strong or soluble base.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[9] Use a pre-catalyst that readily forms the active species.[8]2. For C-N coupling, switch to a bulkier, more electron-rich ligand (e.g., from Xantphos to RuPhos).[13]3. For Suzuki, switch to a stronger base (K₂CO₃ → Cs₂CO₃). For Buchwald-Hartwig, ensure the base is anhydrous and strong (e.g., NaOtBu).
Dehalogenation The C-I bond is reduced to C-H instead of coupling. This can be caused by moisture or competitive side reactions.1. Use rigorously dried solvents and reagents.2. Lower the reaction temperature or shorten the reaction time.3. In some cases, switching to the corresponding 4-bromo-pyrazole might reduce this side reaction.[9]
Homocoupling (Sonogashira) Formation of alkyne-alkyne dimers (Glaser coupling).(Suzuki) Formation of boronic acid dimers.1. (Sonogashira) Ensure the reaction is strictly anaerobic, as oxygen promotes Glaser coupling. Minimize the amount of copper catalyst.[2]2. (Suzuki) This is less common but can occur. Ensure slow addition of reagents or use of appropriate ligands.

Conclusion

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a high-value, strategically designed building block that provides chemists with reliable and versatile entry points for the synthesis of complex heterocyclic molecules. Its pre-installed functional handles—a reactive iodide for cross-coupling and a modifiable ester for annulation—allow for a logical and efficient construction of diverse scaffolds such as substituted pyrazoles, pyrazolo[4,3-b]pyridines, and pyrazolo[3,4-d]pyridazines. The protocols and principles outlined in this guide serve as a robust foundation for researchers in drug discovery and materials science to leverage this reagent in the creation of novel and impactful chemical entities.

References

  • BenchChem. (2025).
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Scheme 4.
  • MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • BenchChem. (2025). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • ARKIVOC. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines.
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Sigma-Aldrich. (n.d.).
  • Guidechem. (n.d.).
  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • University of Michigan. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles | Request PDF.
  • Liberty University. (n.d.).
  • BenchChem. (2025).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • (2025). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one.
  • NIH. (n.d.).
  • BLDpharm. (n.d.).

Sources

Method

Application Note: Accelerated Synthesis of 4-Substituted Pyrazoles via Microwave Irradiation

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrazoles and the Need for Efficient Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazoles and the Need for Efficient Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals and agrochemicals.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 4-substituted pyrazoles, in particular, are crucial intermediates in the synthesis of more complex molecular architectures. Traditionally, the synthesis of these compounds has relied on conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional methods.[4][5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[3][7] This rapid, uniform, and selective heating leads to higher yields, improved product purity, and minimized energy consumption.[3][5][7] This application note provides a detailed protocol for the microwave-assisted synthesis of 4-substituted pyrazoles, highlighting the underlying principles, experimental setup, and expected outcomes.

Reaction Mechanism and Principles: The Vilsmeier-Haack Approach

A robust and widely used method for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction.[8][9][10] This reaction involves the formylation of an active methylene group in a suitable precursor, typically a hydrazone, using the Vilsmeier-Haack reagent. The Vilsmeier-Haack reagent is an electrophilic iminium salt, most commonly formed from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Under microwave irradiation, the formation of the Vilsmeier-Haack reagent and the subsequent electrophilic substitution and cyclization to form the 4-formylpyrazole ring are significantly accelerated. The key advantages of the microwave-assisted approach include:

  • Rapid and Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that avoids thermal gradients and hotspots often associated with conventional heating.[7]

  • Increased Reaction Rates: The high energy input from microwaves significantly accelerates the rate-determining steps of the reaction, leading to a dramatic reduction in reaction time.[3]

  • Enhanced Yields and Purity: The shorter reaction times and more controlled heating often result in higher yields and cleaner reaction profiles with fewer byproducts.[3]

The generalized mechanism for the microwave-assisted Vilsmeier-Haack synthesis of 4-formylpyrazoles from a hydrazone is depicted below.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Cascade DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Intermediate1 Enamine Intermediate Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Iminium Ion Intermediate Intermediate1->Intermediate2 Electrophilic Attack Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Cyclization Pyrazole 4-Formylpyrazole Cyclized->Pyrazole Aromatization

Figure 1: Generalized reaction mechanism for the Vilsmeier-Haack synthesis of 4-formylpyrazoles.

Materials and Methods

Equipment
  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Reagents and Solvents
  • Substituted acetophenones

  • Phenylhydrazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care. Microwave reactions are conducted in sealed vessels under pressure; always use a dedicated microwave reactor with appropriate safety features.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

This protocol details a two-step synthesis: the initial formation of a hydrazone followed by a microwave-assisted Vilsmeier-Haack cyclization.

Step 1: Synthesis of the Hydrazone Intermediate
  • In a 50 mL round-bottom flask, dissolve 4'-methylacetophenone (1.34 g, 10 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Microwave-Assisted Vilsmeier-Haack Cyclization

G start Start prep_vial Prepare Reaction Vial: - Hydrazone (1 mmol) - DMF (3 mL) - Magnetic stir bar start->prep_vial cool Cool to 0°C in an ice bath prep_vial->cool add_POCl3 Slowly add POCl₃ (3 mmol) cool->add_POCl3 seal_vial Seal the vial with a snap cap add_POCl3->seal_vial mw_reaction Microwave Irradiation: - Temperature: 80°C - Time: 10 minutes - Power: 200 W (dynamic) seal_vial->mw_reaction quench Quench with ice-cold water mw_reaction->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Product purify->end

Figure 2: Experimental workflow for the microwave-assisted Vilsmeier-Haack cyclization.

  • Place the synthesized hydrazone (1 mmol) and a magnetic stir bar into a 10 mL microwave reaction vial.

  • Add anhydrous DMF (3 mL) to the vial.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly and carefully add phosphorus oxychloride (3 mmol) dropwise to the stirred solution.

  • Seal the vial with a snap cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 80°C

    • Time: 10 minutes

    • Power: 200 W (dynamic power control)

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully uncap the vial in a fume hood and pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Results and Discussion

The microwave-assisted protocol for the synthesis of 4-substituted pyrazoles offers significant advantages over conventional heating methods. The following table summarizes a comparison of reaction times and yields for the synthesis of various 4-formylpyrazoles using both methods.

EntrySubstituent (R) on AcetophenoneMethodReaction TimeYield (%)
1HConventional6 hours65
2HMicrowave10 minutes88
34-CH₃Conventional7 hours62
44-CH₃Microwave10 minutes90
54-ClConventional5 hours70
64-ClMicrowave8 minutes92
74-OCH₃Conventional8 hours58
84-OCH₃Microwave12 minutes85

Data compiled and adapted from literature sources.[8][11]

As evidenced by the data, the microwave-assisted synthesis consistently results in a dramatic reduction in reaction time and a significant improvement in product yield. This can be attributed to the efficient and uniform heating provided by microwave irradiation, which minimizes thermal decomposition of reactants and products.[3][7]

Troubleshooting:

  • Low Yield: Ensure all reagents are anhydrous, particularly the DMF. The presence of water can quench the Vilsmeier reagent. Increase the microwave irradiation time in small increments if the reaction is not going to completion (monitor by TLC).

  • Formation of Byproducts: The addition of POCl₃ should be done slowly at 0°C to control the exothermic reaction and prevent the formation of side products. Inadequate purification can also lead to impure products; ensure proper column chromatography technique.

  • Pressure Buildup: Always use a dedicated microwave reactor with pressure monitoring. If the pressure exceeds the safe limit, the instrument will automatically shut down. This may indicate a runaway reaction, and the reaction conditions should be re-evaluated.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of 4-substituted pyrazoles. The Vilsmeier-Haack reaction, when performed under microwave irradiation, provides a high-yield, time-saving, and environmentally friendly route to valuable 4-formylpyrazole building blocks.[8][11] This protocol offers a reliable and scalable method for researchers in drug discovery and organic synthesis to access these important heterocyclic compounds. The adoption of such green chemistry techniques is crucial for the development of sustainable synthetic methodologies.[5][6]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka. Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-carbaldehydes. (n.d.). Degres Journal. Retrieved from [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave assisted green organic synthesis. (2024, November 21). Your Eureka. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). PMC. Retrieved from [Link]

  • Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005, May). SAGE Journals. Retrieved from [Link]

  • Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020, February 12). GSC Online Press. Retrieved from [Link]

  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed. Retrieved from [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). Nature.com. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010, October 16). ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. (2005, December 5). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). Scilit. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Strategic Functionalization of the Pyrazole Ring at the 4-Position

Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved therapeutics and...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved therapeutics and functional materials.[1][2] The ability to precisely modify this heterocyclic system is paramount for tuning molecular properties and developing novel entities. The C4-position of the pyrazole ring represents a strategic site for functionalization. Its inherent electron-rich character makes it a focal point for a variety of chemical transformations.[3][4][5] This guide provides a comprehensive overview of the primary strategies for C4-functionalization, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Chemical Rationale: Why Target the C4-Position?

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is "pyrrole-like," contributing two electrons to the aromatic π-system, while the other is "pyridine-like," with its lone pair in an sp² orbital in the plane of the ring.[4] This electronic arrangement results in an uneven distribution of electron density across the carbon atoms. Computational and experimental data show that the C4-position has the highest electron density, making it the most nucleophilic carbon and thus highly susceptible to electrophilic attack.[2][3][4] Conversely, the C3 and C5 positions are comparatively electron-deficient. This intrinsic reactivity profile makes selective electrophilic substitution at the C4-position the most facile and common modification of the pyrazole core.

Overview of C4-Functionalization Strategies

There are three principal pathways to introduce functionality at the C4-position of a pyrazole ring. The choice of strategy depends on the desired substituent and the available starting materials.

  • Direct Electrophilic Substitution: The most direct method, leveraging the innate nucleophilicity of the C4-position to react with a suitable electrophile (e.g., halogens, nitrating agents).

  • Functionalization of a Pre-functionalized Pyrazole: A two-step approach where an initial electrophilic substitution (typically halogenation) installs a versatile handle at C4. This handle is then used in subsequent reactions, most notably transition-metal-catalyzed cross-coupling, to introduce a wide array of substituents.[3]

  • Direct C-H Functionalization: An advanced, atom-economical strategy that uses a transition metal catalyst to directly activate the C4-H bond for coupling with various partners, avoiding the need for pre-functionalization.[3]

G cluster_0 Core Strategies for Pyrazole C4-Functionalization cluster_1 Pathway 1: Direct Substitution cluster_2 Pathway 2: Pre-functionalization & Coupling cluster_3 Pathway 3: C-H Activation start Unsubstituted Pyrazole Core direct_sub Electrophilic Substitution (e.g., Nitration, Formylation) start->direct_sub Electrophile halogenation Electrophilic Halogenation start->halogenation X+ ch_activation Direct C-H Functionalization start->ch_activation Catalyst, Coupling Partner c4_product C4-Functionalized Pyrazole direct_sub->c4_product halopyrazole 4-Halopyrazole Intermediate halogenation->halopyrazole cross_coupling Transition-Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) halopyrazole->cross_coupling Catalyst, Coupling Partner cross_coupling->c4_product ch_activation->c4_product

Caption: Major synthetic pathways for pyrazole C4-functionalization.

Protocol Suite I: Electrophilic Substitution Reactions

This classical approach is reliable for introducing fundamental functional groups. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the C4 position acts as the nucleophile.

Caption: General mechanism for electrophilic substitution at the C4-position.

Halogenation: Installing a Versatile Handle

4-Halopyrazoles are critical intermediates for cross-coupling reactions.[6] Iodination, bromination, and chlorination are all highly efficient.

Protocol: C4-Iodination of 1,3,5-Trisubstituted Pyrazoles [5]

  • Rationale: This protocol uses iodine in the presence of periodic acid as a re-oxidant for I⁻, making the process more efficient. Acetic acid is a common solvent for these reactions.

  • Procedure:

    • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol).

    • Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.

Data Summary: C4-Iodination

Starting Pyrazole Reaction Time (h) Yield (%) Reference
1,3,5-Triphenylpyrazole 4 92 [5]

| 1-Phenyl-3,5-di(pyridin-2-yl)pyrazole | 6 | 85 |[5] |

Protocol: Electrochemical C4-Chlorination/Bromination [6][7]

  • Rationale: This modern electrochemical approach avoids the use of harsh chemical oxidants. Sodium halides (NaCl, NaBr) serve as both the halogen source and the supporting electrolyte.[6][7]

  • Procedure:

    • Set up an undivided electrochemical cell with a graphite anode and a platinum cathode.

    • To the cell, add the starting pyrazole (e.g., 1,3,5-trimethylpyrazole, 0.2 mmol), sodium halide (NaCl or NaBr, 1.0 mmol), and a solvent mixture of CH₃CN/H₂O (3 mL, 5:1 v/v).

    • Pass a constant current of 10 mA through the solution at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, evaporate the acetonitrile under reduced pressure.

    • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Nitration

Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group.

Protocol: C4-Nitration of Phenylpyrazole [8][9]

  • Rationale: The classic nitrating mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile. The reaction is highly regioselective for the C4 position.[9][10]

  • Procedure:

    • In a flask cooled in an ice bath (0 °C), add the pyrazole substrate (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole, 1.0 mmol) to acetic anhydride (3 mL).

    • Slowly add fuming nitric acid (2 mL) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully pour the reaction mixture over crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., acetone) to yield the pure 4-nitropyrazole.[8]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[11][12]

Protocol: C4-Formylation of N-Substituted Pyrazoles [12][13]

  • Rationale: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It acts as a mild electrophile for formylation. This reaction typically requires the pyrazole nitrogen to be substituted to prevent side reactions.[11]

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, cool DMF (5.0 equiv.) to 0 °C.

    • Add POCl₃ (2.0 equiv.) dropwise with vigorous stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

    • Add a solution of the N-substituted pyrazole (1.0 equiv.) in DMF or a chlorinated solvent.

    • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours until TLC indicates completion.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or Na₂CO₃ solution) until pH > 8.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Protocol Suite II: Transition-Metal-Catalyzed Cross-Coupling

These methods dramatically expand the scope of C4-functionalization, allowing for the formation of C-C, C-N, and C-O bonds. They begin with a 4-halopyrazole, prepared as described in Protocol 3.1.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the 4-halopyrazole with an organoboron reagent (boronic acid or ester) and is a robust method for creating biaryl structures.[14][15]

Protocol: Suzuki Coupling of a 4-Bromopyrazole [14]

  • Rationale: The palladium catalyst (here, Pd(PPh₃)₄) facilitates the coupling. A base (e.g., Na₂CO₃) is essential to activate the boronic acid for the transmetalation step.[16] A mixed solvent system like dioxane/water is often optimal.

  • Procedure:

    • In a Schlenk tube under an argon atmosphere, combine the 4-bromopyrazole derivative (0.1 mmol), the aryl boronic acid (1.1 equiv., 0.11 mmol), Pd(PPh₃)₄ (5 mol%, 0.005 mmol), and Na₂CO₃ (2.5 equiv., 0.25 mmol).

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 2 mL).

    • Seal the tube and heat the reaction mixture to 90 °C for 6 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling

4-Bromopyrazole Substrate Aryl Boronic Acid Yield (%) Reference
4-Bromo-1,3-diphenyl-1H-pyrazole Phenylboronic acid 92 [14]

| 4-Bromo-1-methyl-3-phenyl-1H-pyrazole | 4-Methoxyphenylboronic acid | 85 |[14] |

Sonogashira Coupling (C-C Bond Formation)

This reaction forms a C(sp²)-C(sp) bond between the 4-halopyrazole and a terminal alkyne, providing access to valuable alkynylated pyrazoles.[17][18]

Protocol: Copper-Free Sonogashira Coupling of a 4-Iodopyrazole [19]

  • Rationale: While traditional Sonogashira reactions use both palladium and a copper(I) co-catalyst, copper-free versions can minimize the common side reaction of alkyne homocoupling (Glaser coupling).[19] An amine base like triethylamine (TEA) is used as both a base and a solvent.

  • Procedure:

    • To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

    • Add degassed triethylamine as the solvent.

    • Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from room temperature to 80 °C, depending on substrate reactivity.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water or saturated NH₄Cl solution to remove the amine salt.

    • Dry, concentrate, and purify the product by column chromatography.

Protocol Suite III: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the synthesis of pre-functionalized starting materials, thereby improving atom economy and shortening synthetic routes.[3]

Palladium-Catalyzed C-H Alkenylation

This method directly couples the C4-H bond of a pyrazole with an activated alkene.[20][21]

Protocol: Oxidative C-H Alkenylation of 1,3,5-Trimethylpyrazole [5]

  • Rationale: This reaction proceeds via an oxidative Heck-type mechanism. A Pd(II) catalyst activates the C-H bond, and an oxidant (often Ag₂CO₃ or benzoquinone) is required to regenerate the active catalyst.

  • Procedure:

    • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), the activated alkene (e.g., n-butyl acrylate, 2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and an oxidant like silver carbonate (Ag₂CO₃, 1.5 mmol).

    • Add a suitable solvent such as trifluoroethanol (TFE) or dioxane (3 mL).

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and silver salts.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Troubleshooting & Key Considerations

  • Regioselectivity: While C4 is the electronically preferred site, highly activating or directing groups at C3 or C5, or significant steric hindrance at these positions, can sometimes influence regioselectivity, especially in direct C-H functionalization.

  • N-Protection: For many reactions, especially those involving strong bases or organometallics (like lithiation prior to borylation), the acidic N-H proton must be protected. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or trityl (Tr).[22][23]

  • Catalyst Deactivation: In cross-coupling reactions, the nitrogen atoms of the pyrazole can act as ligands and coordinate to the palladium center, potentially inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[19]

  • Homocoupling in Sonogashira: The primary side reaction is the homocoupling of the terminal alkyne. This is often promoted by the copper co-catalyst and the presence of oxygen. To minimize it, ensure strictly anaerobic (degassed) conditions and consider using a copper-free protocol.[19]

Conclusion

The functionalization of the pyrazole C4-position is a mature yet evolving field. Classical electrophilic substitutions provide reliable access to foundational building blocks, while modern transition-metal-catalyzed cross-coupling and direct C-H activation methodologies offer unparalleled scope for constructing complex molecular architectures. By understanding the principles of pyrazole reactivity and carefully selecting the appropriate synthetic protocol, researchers can efficiently generate diverse libraries of novel pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science.

References

  • Sá, F., & El-SAYED, M. F. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Molecules Editorial Office. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). [Link]

  • Schmalz, T., & Roesky, H. W. (2009). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 64(12), 1579-1593. [Link]

  • Kovalenko, S. M., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]

  • PYRAZOLE. (2018). SlideShare. [Link]

  • Quora User. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora. [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020. (2023). ResearchGate. [Link]

  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (2015). ResearchGate. [Link]

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2018). ResearchGate. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Wang, H., et al. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • White, C. K., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020). ResearchGate. [Link]

  • Nitropyrazoles. (1997). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Dračínský, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2016). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (2023). Scribd. [Link]

  • Cacchi, S., et al. (2003). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters. [Link]

  • Al-dujaili, A. H., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Szlachcic, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Wang, H., et al. (2015). Direct C-H Alkenylation of Functionalized Pyrazoles. Semantic Scholar. [Link]

  • Tsoler, E., et al. (1991). Preparation of 4-chloropyrazoles.
  • De la Torre, A. F., et al. (2016). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... (2021). ResearchGate. [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. (2023). ResearchGate. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2004). ResearchGate. [Link]

  • Wang, C., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed Central. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (2020). ResearchGate. [Link]

Sources

Method

Application Note: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive overview of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in the synthesis of targeted kinase inhibitors. We de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in the synthesis of targeted kinase inhibitors. We delve into the strategic importance of the pyrazole core in medicinal chemistry, the synthetic advantages conferred by its specific functional groups, and its reactivity in pivotal cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, tabulated reaction parameters, and visual workflows to facilitate the rational design and synthesis of novel kinase inhibitors.

Introduction: The Pyrazole Scaffold in Kinase Drug Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important target classes in modern drug discovery. Within the vast chemical space explored for kinase inhibition, pyrazole-containing compounds have emerged as a "privileged scaffold".[1][2] This five-membered heterocycle is a core structural motif in numerous FDA-approved drugs and clinical candidates, prized for its ability to form key hydrogen bond interactions with the kinase hinge region, a critical anchoring point for inhibitors in the ATP-binding site.[3][4]

The synthetic utility of the pyrazole core is dramatically enhanced by the introduction of a halogen, such as iodine. The carbon-iodine bond serves as a versatile synthetic handle for constructing complex molecular architectures through various palladium-catalyzed cross-coupling reactions.[1][5] Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75092-25-0) is a particularly valuable building block that combines several strategic features:

  • The N-methyl Group: This modification prevents tautomerization and eliminates an N-H bond donor, which can be crucial for modulating solubility and directing subsequent reactions.[4]

  • The C3-methyl ester: This group acts as an electron-withdrawing group and provides a convenient point for late-stage diversification, typically through hydrolysis and subsequent amide coupling to explore interactions with solvent-exposed regions of the kinase.

  • The C4-iodo Group: This is the key to the molecule's versatility. The C-I bond is highly reactive and ideally suited for introducing a wide array of aryl, heteroaryl, alkynyl, and amino substituents via established cross-coupling methodologies, enabling extensive exploration of structure-activity relationships (SAR).[5]

This guide will systematically detail the application of this building block in the three most pivotal cross-coupling reactions for kinase inhibitor development.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C4-iodo position of the pyrazole is a nexus for molecular diversification. Its high reactivity in palladium-catalyzed reactions allows for the efficient and modular assembly of kinase inhibitor libraries. The diagram below illustrates the principal transformations.

G main Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate prod_suzuki C4-Aryl/Heteroaryl Pyrazole (Kinase Core Structures) main->prod_suzuki Suzuki-Miyaura Coupling prod_suno C4-Alkynyl Pyrazole (Linkers, Probes) main->prod_suno Sonogashira Coupling prod_buch C4-Amino Pyrazole (Hinge Binders) main->prod_buch Buchwald-Hartwig Amination sub_suzuki Aryl/Heteroaryl Boronic Acid or Ester sub_suzuki->main sub_suno Terminal Alkyne sub_suno->main sub_buch Primary/Secondary Amine sub_buch->main G start Start reagents 1. Reagent Assembly - Add 4-iodo-pyrazole (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Pd Catalyst (2-5 mol%) - Add Ligand (4-10 mol%) - Add Base (2.0-3.0 eq) To a flame-dried reaction vessel. start->reagents inert 2. Establish Inert Atmosphere - Seal vessel. - Evacuate and backfill with N₂ or Ar (3x). reagents->inert solvent 3. Add Solvents - Add degassed dioxane. - Add degassed water. inert->solvent reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to room temp. - Dilute with EtOAc. - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify end End purify->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried microwave vial or Schlenk tube, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), Pd(OAc)₂ (0.03 equiv), SPhos (0.06 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The final concentration of the iodopyrazole should be approximately 0.1 M.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction is a powerful method for forming a C-C bond between the iodopyrazole and a terminal alkyne. [6]This is particularly useful in kinase inhibitor design for introducing rigid, linear linkers that can span the ATP binding site to reach adjacent pockets, or for creating synthetic handles for bioconjugation or fluorescent labeling. The reaction relies on a dual catalytic system of palladium and copper(I). [7] Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the C-I bond, while the copper(I) salt (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step onto the palladium center. [6]* Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HI generated during the reaction and to act as the solvent.

  • Anhydrous/Anaerobic Conditions: Similar to the Suzuki coupling, the catalytic species are oxygen-sensitive. Additionally, the reaction is sensitive to moisture, which can quench the acetylide intermediate.

G start Start reagents 1. Reagent Assembly - Add 4-iodo-pyrazole (1.0 eq) - Add PdCl₂(PPh₃)₂ (2-5 mol%) - Add CuI (4-10 mol%) To a dry Schlenk flask. start->reagents inert 2. Establish Inert Atmosphere - Seal flask. - Evacuate and backfill with N₂ or Ar (3x). reagents->inert solvent 3. Add Solvent & Reagents - Add anhydrous THF or DMF. - Add amine base (e.g., TEA, 3.0 eq). - Add Terminal Alkyne (1.2 eq) dropwise. inert->solvent reaction 4. Reaction - Heat to 50-80 °C with stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to room temp. - Dilute with EtOAc. - Filter through Celite to remove catalyst. reaction->workup purify 6. Purification - Wash filtrate with aq. NH₄Cl and brine. - Dry (Na₂SO₄), concentrate, and purify by chromatography. workup->purify end End purify->end

Caption: General workflow for the Sonogashira cross-coupling protocol.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (THF or DMF) followed by triethylamine (TEA, 3.0 equiv). Stir the mixture for 10 minutes at room temperature. Add the terminal alkyne (1.2 equiv) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Installing H-Bond Donors/Acceptors

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. [8][9]In kinase inhibitor synthesis, this reaction is essential for introducing primary or secondary amines at the C4 position. These amino groups can then act as crucial hydrogen bond donors or acceptors, forming interactions with the kinase hinge region that are often vital for potent inhibitory activity. [10] Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are highly effective as they promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation. [11]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used to ensure solubility of the reagents and stability of the catalytic complex.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add Pd₂(dba)₃ (0.02 equiv), a suitable biarylphosphine ligand (e.g., Xantphos, 0.08 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene or dioxane, followed by Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) and the desired amine (1.2 equiv).

  • Heating and Monitoring: Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS.

  • Workup and Purification: After cooling to room temperature, follow the workup and purification steps outlined in Protocol 1 (Suzuki-Miyaura Coupling).

Data Presentation & Application

To demonstrate the utility of this building block, we present a comparative table of typical reaction conditions and a hypothetical SAR table for a series of kinase inhibitors derived from it.

Table 1: Comparative Summary of Cross-Coupling Protocols

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Coupling Partner Boronic Acid / EsterTerminal AlkynePrimary / Secondary Amine
Pd Catalyst (mol%) Pd(OAc)₂ (2-5%)PdCl₂(PPh₃)₂ (2-5%)Pd₂(dba)₃ (1-4%)
Co-Catalyst NoneCuI (4-10 mol%)None
Ligand SPhos, XPhosPPh₃ (in catalyst)Xantphos, BINAP, RuPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃TEA, DIPEANaOtBu, Cs₂CO₃
Solvent Dioxane / H₂OTHF, DMFToluene, Dioxane
Temperature 80 - 110 °C50 - 80 °C80 - 110 °C

Table 2: Hypothetical SAR of C4-Substituted Pyrazoles against Kinase X

This table illustrates how the C4 position, functionalized using the protocols above, can be modified to optimize biological activity. The IC₅₀ value represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Compound IDC4-Substituent (R)Synthesis MethodKinase X IC₅₀ (nM)
1 -I (Starting Material)->10,000
2a 4-FluorophenylSuzuki-Miyaura850
2b 3-AminopyridineSuzuki-Miyaura125
3a PhenylethynylSonogashira2,300
4a AnilineBuchwald-Hartwig45
4b CyclopropylamineBuchwald-Hartwig15

Data are hypothetical and for illustrative purposes only.

The SAR data suggest that a C-N bond at the C4 position, affording a hydrogen bond donor (as in 4a and 4b ), is highly favorable for potent inhibition of Kinase X. This highlights the critical importance of having access to synthetic methods like the Buchwald-Hartwig amination when using this scaffold.

Conclusion

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile building block for the synthesis of pyrazole-based kinase inhibitors. Its well-defined structure and the exceptional reactivity of the C4-iodine atom in palladium-catalyzed cross-coupling reactions provide a reliable and modular platform for drug discovery. By employing the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, medicinal chemists can efficiently generate diverse libraries of compounds, enabling a thorough exploration of structure-activity relationships and the optimization of lead candidates. The protocols and insights provided herein serve as a robust foundation for leveraging this scaffold in the pursuit of novel and effective targeted therapies.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Structures of pyrazole-based multi-kinase inhibitors and their IC50... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Some iodinated pyrazole derivatives. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pyrazole-Based Ligands for Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract Pyrazole-based ligands have emerged as a cornerstone in the field of coordination chemistry and homogeneous catalysis. Their facile synthesis, modular nature, an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Pyrazole-based ligands have emerged as a cornerstone in the field of coordination chemistry and homogeneous catalysis. Their facile synthesis, modular nature, and tunable steric and electronic properties allow for the rational design of metal complexes with tailored catalytic activities.[1][2] This guide provides an in-depth overview of the synthesis of several key classes of pyrazole-based ligands, including the foundational Knorr pyrazole synthesis, classic scorpionate ligands, precursors to N-heterocyclic carbenes (NHCs), and functionalized pyrazolylphosphines. The narrative emphasizes the causality behind synthetic choices and provides detailed, field-proven protocols for researchers in catalysis, organometallic chemistry, and drug development.

Part 1: The Foundation: Knorr Synthesis of the Pyrazole Core

The vast majority of substituted pyrazole-based ligands originate from a common, robust synthetic strategy: the cyclocondensation of a 1,3-difunctional precursor with a hydrazine derivative.[3] This reaction, famously known as the Knorr pyrazole synthesis, is the most versatile and widely used method for constructing the pyrazole ring.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[3][4] The choice of substituents on both the dicarbonyl compound and the hydrazine directly dictates the substitution pattern on the final pyrazole, offering exceptional modularity.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Product R1 1,3-Dicarbonyl Compound P1 Condensation & Cyclization R1->P1 R2 Hydrazine Derivative R2->P1 Prod Substituted Pyrazole P1->Prod - H₂O Water H₂O P1->Water

Caption: General workflow for the Knorr pyrazole synthesis.

Protocol 1: General Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of a simple, yet fundamental, pyrazole building block from acetylacetone and hydrazine.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine monohydrate (64-65% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (0.1 mol, 10.0 g) in ethanol (50 mL).

  • Hydrazine Addition: While stirring, slowly add hydrazine monohydrate (0.1 mol, 5.0 g) dropwise to the solution. The addition is exothermic; maintain a gentle reaction rate by controlling the addition speed.

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • Work-up: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add 50 mL of water and extract the product with diethyl ether (3 x 40 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation to yield 3,5-dimethylpyrazole as a white crystalline solid.

Part 2: Synthesis of Key Ligand Architectures

With the pyrazole core in hand, a diverse array of ligand scaffolds can be constructed. We will focus on three preeminent classes: Scorpionates, NHC precursors, and Pyrazolylphosphines.

Scorpionate Ligands: Tris(pyrazolyl)borates (Tp)

First reported by Trofimenko, tris(pyrazolyl)borate ligands, often called "scorpionates," are versatile tripodal ligands that typically bind to a metal center in a facial κ³-N,N',N'' coordination mode.[5] The analogy to a scorpion arises from the way two pyrazole rings act as pincers, while the third can rotate to "sting" the metal.[5]

Synthetic Principle: The synthesis relies on the reaction between an alkali metal borohydride (typically KBH₄) and an excess of a pyrazole. The reaction proceeds in a stepwise fashion where the pyrazole, acting as a nucleophile after potential deprotonation or in equilibrium, displaces hydride from the boron center. The evolution of hydrogen gas drives the reaction to completion. This solvent-free or high-boiling solvent method is robust and high-yielding.[5][6]

Scorpionate_Synthesis React1 Potassium Borohydride (KBH₄) + 3 eq. Pyrazole Process Melt Reaction | (180-200 °C) React1->Process Heat Product Potassium Hydrotris(pyrazol-1-yl)borate (KTp) + 3 H₂ (gas) Process->Product Displaces H⁻

Caption: Synthesis of a classic Tp scorpionate ligand.

Protocol 2: Synthesis of Potassium Hydrotris(pyrazol-1-yl)borate (KTp)

Materials:

  • Pyrazole

  • Potassium borohydride (KBH₄)

  • Anisole (optional, as a high-boiling solvent)

  • Toluene

  • Three-neck flask, heating mantle, thermometer, nitrogen inlet, distillation head

Procedure:

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, combine finely ground pyrazole (3.5 eq) and potassium borohydride (1.0 eq). Safety Note: Perform in a well-ventilated fume hood as hydrogen gas is evolved.

  • Melt Reaction: Heat the solid mixture using a heating mantle. The mixture will melt around 100-120 °C.

  • Hydrogen Evolution: Slowly increase the temperature to 180-200 °C. Vigorous evolution of hydrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours).

  • Isolation: Cool the reaction to approximately 100 °C and add hot toluene to the solid mass. Stir vigorously to break up the solid.

  • Purification: Cool the mixture to room temperature, collect the white solid product by vacuum filtration, and wash with cold toluene. The product, KTp, can be dried under vacuum.

Pyrazole-Based N-Heterocyclic Carbene (NHC) Precursors

NHCs are a dominant class of ligands in modern catalysis, prized for their strong σ-donating ability and the stability they impart to metal complexes.[7] Pyrazole-based NHCs are accessed from their pyrazolium salt precursors, which are typically generated and then deprotonated in situ to form the active carbene.

Synthetic Principle: The synthesis of pyrazolium salts is most commonly achieved through the direct and sequential N-alkylation or N-arylation of a pre-formed pyrazole ring. The first N-alkylation yields a neutral N-substituted pyrazole. The second alkylation, targeting the remaining sp² nitrogen, forms the cationic pyrazolium ring. This modular approach allows for precise tuning of the steric and electronic properties of the resulting NHC by varying the N-substituents (R¹ and R²).

NHC_Precursor_Synthesis Start Pyrazole Derivative Step1 First N-Alkylation (e.g., R¹-X, base) Start->Step1 Intermediate N-Alkyl Pyrazole Step1->Intermediate Step2 Second N-Alkylation (e.g., R²-X) Intermediate->Step2 Product Pyrazolium Salt (NHC Precursor) Step2->Product

Caption: Workflow for pyrazolium salt synthesis via sequential N-alkylation.

Protocol 3: Synthesis of a 1,3-Dimethyl-2-phenyl-pyrazolium Iodide

Materials:

  • 1-Phenylpyrazole

  • Methyl iodide (Iodomethane)

  • Acetonitrile

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenylpyrazole (1.0 eq) in acetonitrile.

  • Alkylation: Add methyl iodide (1.2 eq) to the solution. Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: A precipitate often forms upon reaction completion. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum.

Pyrazolylphosphine Ligands

Combining the π-accepting and steric properties of phosphines with the coordination geometry of N-heterocycles has led to highly effective ligands for cross-coupling catalysis.[2][8] Pyrazolylphosphines are a prominent example, offering unique steric and electronic profiles that can enhance catalyst activity and stability.[9][10]

Synthetic Principle: A common strategy for synthesizing these ligands involves the coupling of a halogenated pyrazole-containing scaffold with a secondary phosphine (e.g., diphenylphosphine). This is often achieved through a palladium-catalyzed C-P cross-coupling reaction or a metal-mediated process like an Ullmann coupling.[2][8] This approach allows for the late-stage introduction of the phosphine moiety, enabling the synthesis of a library of ligands from a common halogenated intermediate.

Protocol 4: General Synthesis of a (Pyrazolylphenyl)phosphine Ligand

This protocol outlines a conceptual palladium-catalyzed C-P coupling for ligand synthesis.

Materials:

  • 1-(2-Bromophenyl)-3,5-dimethylpyrazole (or similar halogenated precursor)

  • Diphenylphosphine (HPPh₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand for the catalyst (e.g., Xantphos)

  • A base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask, vacuum/nitrogen line

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the halogenated pyrazole precursor (1.0 eq), Pd(OAc)₂ (2-5 mol%), the catalyst ligand (e.g., Xantphos, 4-10 mol%), and Cs₂CO₃ (1.5-2.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the diphenylphosphine (1.1 eq).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization to yield the desired pyrazolylphosphine ligand.

Part 3: Ligand Characterization

After synthesis, rigorous characterization is essential to confirm the identity, purity, and structure of the ligand.

Ligand ClassKey Characterization Techniques & Expected Observations
Pyrazoles ¹H NMR: Distinct signals for pyrazole ring protons and substituents. ¹³C NMR: Characteristic chemical shifts for pyrazole carbons. MS (EI/ESI): Confirms molecular weight ([M]⁺ or [M+H]⁺).
Scorpionates (Tp) ¹¹B NMR: A characteristic quartet for the B-H bond. ¹H NMR: Shows signals for three equivalent pyrazole rings. FTIR: B-H stretching vibration (~2400-2550 cm⁻¹). MS (ESI): Observation of the [Tp]⁻ anion.
Pyrazolium Salts ¹H NMR: Downfield shift of the C-H proton between the two nitrogens (the "acidic" proton). ¹³C NMR: Characteristic signal for the C3/C5 carbon. MS (ESI): Confirms the mass of the pyrazolium cation.
Pyrazolylphosphines ³¹P NMR: A single peak confirming the presence and chemical environment of the phosphorus atom. ¹H/¹³C NMR: Signals for both the pyrazole and phosphine fragments. MS (ESI): Confirms molecular weight ([M+H]⁺).

Conclusion

The synthesis of pyrazole-based ligands is a highly modular and robust field of chemistry, enabling access to a vast chemical space of catalytic modifiers. The foundational Knorr synthesis provides the core heterocycle, which can then be elaborated into sophisticated architectures like scorpionates, NHC precursors, and functional phosphines. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to synthesize and tailor these powerful ligands for a new generation of highly efficient and selective catalysts.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. [Link]

  • Preparation of New Monoanionic “Scorpionate” Ligands: Synthesis and Structural Characterization of Titanium(IV) Complexes Bearing This Class of Ligand. ACS Publications. [Link]

  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. [Link]

  • Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate. ResearchGate. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing. [Link]

  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of pyrazolyl ligands and complexes. ResearchGate. [Link]

  • Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar. University of Mississippi eGrove. [Link]

  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate. [Link]

  • Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates. PolyU Institutional Research Archive. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Protic N-Heterocyclic Carbene Versus Pyrazole: Rigorous Comparison of Proton- and Electron-Donating Abilities in a Pincer-Type Framework. ResearchGate. [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. National Center for Biotechnology Information. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with Iodopyrazoles

Welcome to the technical support center for optimizing Suzuki coupling reactions involving iodopyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving iodopyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for this important class of cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying principles that govern reaction success.

Frequently Asked Questions (FAQs)

Q1: Why are iodopyrazoles often chosen as substrates for Suzuki coupling reactions?

A: Iodopyrazoles are excellent substrates for Suzuki coupling reactions primarily due to the high reactivity of the carbon-iodine (C-I) bond.[1] In the key oxidative addition step of the palladium-catalyzed cycle, the C-I bond is weaker and more readily cleaved than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds.[2] This generally leads to higher reactivity, often allowing for milder reaction conditions and faster reaction times.[2][3] The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, making the functionalization of iodopyrazoles a critical step in the synthesis of a wide array of therapeutic agents.[2]

Q2: What is the fundamental role of the base in the Suzuki coupling of iodopyrazoles?

A: The base is a critical component of the Suzuki coupling reaction, playing a crucial role in the transmetalation step of the catalytic cycle.[1][4] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[4][5] This boronate intermediate then efficiently transfers its organic group to the palladium center. The choice of base can significantly impact reaction yield and selectivity.[6]

Q3: What are the most common side reactions to be aware of when working with iodopyrazoles in Suzuki couplings?

A: The two most prevalent side reactions are dehalogenation (specifically, deiodination) and protodeboronation .

  • Deiodination: This is a hydrodehalogenation reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom, leading to an unwanted byproduct and reducing the yield of the desired coupled product.[6] Iodopyrazoles are more prone to this side reaction compared to their bromo and chloro analogs.[6][7][8][9] The formation of palladium-hydride species is a widely accepted mechanism for this side reaction.[10]

  • Protodeboronation: This reaction involves the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[11] This decomposition of the coupling partner also leads to lower yields of the desired product.[12][13]

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Coupled Product

Q: I am not getting any, or very little, of my desired product. What are the likely causes and how can I fix this?

A: Low or no yield in a Suzuki coupling with iodopyrazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.

    • Diagnosis: If you are using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and may have oxidized. Pre-catalysts like Pd(OAc)₂ in combination with phosphine ligands are generally more stable.[1]

  • Inefficient Base: The base is crucial for activating the boronic acid.

    • Diagnosis: The chosen base may not be strong enough or may have poor solubility in the solvent system.

    • Solution: For N-heterocyclic substrates like pyrazoles, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and often prove effective.[2][4] Ensure the base is finely powdered and anhydrous.[4] If solubility is an issue, consider switching to a different base or solvent system. The addition of water as a co-solvent often improves the solubility and efficacy of inorganic bases.[4][14]

  • Suboptimal Solvent Choice: The solvent needs to facilitate the dissolution of all reaction components.

    • Diagnosis: Poor solubility of the reactants, especially the base, can hinder the reaction.

    • Solution: Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/H₂O, DME/H₂O, or THF/H₂O.[1][14] The ratio of the organic solvent to water can be a key parameter to optimize.[15] For poorly soluble substrates, a switch to a higher-boiling polar aprotic solvent like DMF might be beneficial, but be mindful that this can sometimes promote side reactions.[16][17]

  • Inadequate Temperature: Suzuki couplings often require thermal energy to proceed efficiently.

    • Diagnosis: The reaction may be too slow at the current temperature.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 100-120 °C.[4] Microwave irradiation can be a very effective method for rapidly heating the reaction and can dramatically reduce reaction times from hours to minutes.[1][18]

Comparative Data for Initial Optimization
ParameterRecommended OptionsRationale & Considerations
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2Iodopyrazoles are reactive, so Pd(PPh₃)₄ is often sufficient.[1] For challenging substrates or to improve yields, bulky, electron-rich ligands like SPhos and XPhos are excellent choices.[2][6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄These inorganic bases are effective for pyrazole substrates. Cs₂CO₃ is more soluble and can be advantageous in some cases.[1][6]
Solvent 1,4-Dioxane/H₂O (4:1), DME/H₂O (3:1.2)Biphasic systems are common and effective. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.[1][14]
Temperature 80-120 °CStart at the lower end and increase if the reaction is slow. Microwave heating can significantly accelerate the reaction.[1][4]
Issue 2: Significant Formation of Deiodinated Pyrazole

Q: My main byproduct is the pyrazole with a hydrogen where the iodine used to be. How can I suppress this deiodination side reaction?

A: Deiodination is a common challenge with iodopyrazoles due to the high reactivity of the C-I bond.[6][10] This side reaction competes with the desired cross-coupling pathway.

Possible Causes and Solutions:

  • Inappropriate Catalyst/Ligand Combination: The choice of ligand is critical in modulating the relative rates of the desired productive reductive elimination and the undesired deiodination.

    • Diagnosis: Your current ligand may not be sufficiently promoting the C-C bond formation.

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination, which allows the desired coupling to outcompete the deiodination pathway.[6]

  • Base-Induced Dehalogenation: The base itself can sometimes contribute to the formation of palladium-hydride species that lead to dehalogenation.

    • Diagnosis: Strong, protic bases in protic solvents can exacerbate the problem.

    • Solution: Consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[6]

  • High Reaction Temperature or Prolonged Reaction Time: Excessive heat or allowing the reaction to run for too long can increase the prevalence of side reactions.

    • Diagnosis: Deiodination may be increasing as the reaction progresses or at higher temperatures.

    • Solution: Attempt the reaction at a lower temperature.[6] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-incubation.

Troubleshooting Deiodination: A Workflow

G start Significant Deiodination Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand 1. Modify Catalyst System base Change Base (e.g., to K₃PO₄ or Cs₂CO₃) ligand->base 2. Optimize Base temp Lower Reaction Temperature base->temp 3. Adjust Temperature monitor Monitor Reaction Closely (Stop when complete) temp->monitor 4. Control Reaction Time result Improved Yield of Coupled Product monitor->result

Caption: A workflow for troubleshooting deiodination in Suzuki coupling.

Issue 3: Decomposition of Boronic Acid (Protodeboronation)

Q: I see unreacted iodopyrazole and a byproduct from my boronic acid. What's happening?

A: This suggests that your boronic acid is decomposing via protodeboronation, a reaction where the C-B bond is cleaved by a proton source.[11] This is a common side reaction, especially with unstable boronic acids (e.g., some heteroaryl boronic acids).[12][13]

Possible Causes and Solutions:

  • Unstable Boronic Acid: Some boronic acids are inherently prone to decomposition under the reaction conditions.

    • Diagnosis: If you are using a known unstable boronic acid (like 2-pyridine boronic acid), this is a likely cause.

    • Solution: Switch to a more stable boronic acid derivative, such as a pinacol boronate ester or an organotrifluoroborate.[13][19] These reagents can exhibit greater stability and often participate effectively in the coupling reaction.[13] Using a "slow-release" strategy with MIDA boronates can also be effective by keeping the concentration of the free boronic acid low.[11]

  • Reaction Conditions Promoting Hydrolysis: The combination of base, water, and heat can accelerate protodeboronation.

    • Diagnosis: The issue is more prevalent in highly aqueous systems or at high temperatures.

    • Solution: While some water is often necessary, you can try to minimize the amount or use an anhydrous solvent system with a suitable base if feasible. However, this can be challenging as the base often requires water for solubility. A careful balance is key.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling of 4-Iodopyrazole

This protocol provides a general starting point for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.[1]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole (0.1 mmol), the arylboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (0.25 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave heating and a different catalyst/base system for rapid and efficient coupling.[1]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol), and Cs₂CO₃ (1.25 mmol).

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen for 2-3 minutes.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90 °C for 5-12 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_0 A Pd(0)L₂ B Ar-Pd(II)(I)L₂ (Oxidative Addition) A->B R-I (Iodopyrazole) C Ar-Pd(II)(OR)L₂ B->C Base (M-OR) D Ar-Pd(II)(Ar')L₂ (Transmetalation) C->D Ar'-B(OH)₂ (Boronic Acid) D->A Reductive Elimination E Ar-Ar' (Product) D->E

Sources

Optimization

Technical Support Center: Synthesis of Substituted Iodopyrazoles

Welcome to the Technical Support Center for the synthesis of substituted iodopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted iodopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction

Substituted iodopyrazoles are crucial building blocks in medicinal chemistry and materials science. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the synthesis of complex molecular architectures with diverse biological activities.[1][2] However, the synthesis of these valuable intermediates is not without its challenges. This guide aims to provide practical, experience-driven solutions to common synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted iodopyrazoles, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Iodopyrazole

Low yields are a frequent frustration in organic synthesis. Several factors can contribute to this issue in iodopyrazole synthesis.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the starting material is not fully consumed, consider increasing the reaction time or temperature. For less reactive, electron-deficient pyrazoles, a more potent iodinating agent may be necessary.[3][4]
Suboptimal Iodinating Agent For electron-deficient pyrazoles, molecular iodine (I₂) may be insufficient. Consider using N-Iodosuccinimide (NIS) with an acid catalyst like trifluoroacetic acid (TFA), or a combination of an iodide salt (e.g., KI) with an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂).[3][5]
Side Reactions Unwanted side reactions can consume starting material or the desired product. Protecting susceptible functional groups prior to iodination can mitigate this.[6] For instance, if acidic conditions are generated (e.g., from ICl), adding a non-nucleophilic base like lithium carbonate (Li₂CO₃) can prevent deacylation of N-acylpyrazole starting materials.[6]
Product Loss During Workup Optimize extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from remaining in the aqueous phase. Back-extraction of the aqueous layer can help recover dissolved product.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Controlling the position of iodination is critical. The electronic and steric properties of the pyrazole ring and its substituents heavily influence regioselectivity.

Potential CauseRecommended Solution
Electronic Effects Electrophilic iodination of pyrazoles typically occurs at the C4 position, which is the most electron-rich.[7][8] However, the presence of strong electron-donating groups can activate other positions, leading to mixtures of isomers.
Steric Hindrance Bulky substituents at the N-1 or C-5 positions can sterically hinder iodination at the C-5 position, favoring substitution at the C-4 position.[3]
Reaction Conditions The choice of iodinating agent and reaction conditions can dramatically influence regioselectivity. For example, treating 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by elemental iodine exclusively yields the 5-iodo derivative.[6][9][10] In contrast, using ceric ammonium nitrate (CAN) with elemental iodine directs iodination to the C4 position with high regioselectivity.[5][6][9]
Workflow for Regioselective Iodination

G cluster_start Starting Material cluster_reagents Reagent Choice cluster_products Products start Substituted Pyrazole nBuLi_I2 n-BuLi, then I₂ start->nBuLi_I2 Deprotonation/ Iodination CAN_I2 CAN, I₂ start->CAN_I2 Oxidative Iodination NIS NIS start->NIS Electrophilic Iodination C5_Iodo 5-Iodopyrazole nBuLi_I2->C5_Iodo C4_Iodo 4-Iodopyrazole CAN_I2->C4_Iodo C4_Iodo_2 4-Iodopyrazole NIS->C4_Iodo_2

Caption: Regioselective iodination pathways of pyrazoles.

Issue 3: Formation of Over-iodinated Products

The formation of di- or tri-iodinated pyrazoles is a common side reaction, especially with highly activated pyrazole rings.

Potential CauseRecommended Solution
Highly Activated Pyrazole Ring Electron-donating groups on the pyrazole ring increase its nucleophilicity, making it more susceptible to multiple iodinations.[6]
Excess Iodinating Agent Using a stoichiometric excess of the iodinating agent can lead to over-iodination.
Prolonged Reaction Time Allowing the reaction to proceed for too long can result in the formation of multiple iodinated products.[3]

Mitigation Strategies:

  • Careful control of stoichiometry: Use a precise amount of the iodinating agent, or even a slight substoichiometric amount, and monitor the reaction closely.

  • Milder reaction conditions: Lowering the reaction temperature or using a less reactive iodinating agent can help to control the reaction.[6]

  • Monitor reaction progress: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed.[3]

Issue 4: Purification Challenges

Separating the desired iodopyrazole from starting materials, isomers, and byproducts can be difficult.

ChallengeRecommended Solution
Separating Regioisomers Isomers often have very similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and using a high-performance column can improve separation. In some cases, derivatization of the mixture to alter the polarity of one isomer, followed by separation and deprotection, may be necessary.
Removing Unreacted Starting Material If the starting material and product have similar polarities, consider an acidic or basic wash during the workup to remove a basic or acidic starting material, respectively.[4]
Removing Iodine Color A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite will quench and remove excess iodine.[1][8]
Oily Product Instead of Solid An oily product often indicates the presence of impurities or residual solvent.[11] Purify by column chromatography and ensure the product is thoroughly dried under high vacuum.[11] If the product is known to be a solid, try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 4-iodopyrazoles?

A1: Several reliable methods exist. The choice often depends on the substrate and desired scale.

  • Iodine with an Oxidant: This is a common and cost-effective method. Systems like I₂/H₂O₂ in water are considered "green" and efficient.[1][3][12] Ceric ammonium nitrate (CAN) is another effective oxidant.[1][5]

  • N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often used for sensitive substrates.[1][3][13][14] Its reactivity can be enhanced with an acid catalyst for less reactive pyrazoles.[3][15]

  • Iodine Monochloride (ICl): ICl is a powerful iodinating agent, but it can sometimes lead to side reactions.[4][16]

Q2: Do I need to protect the N-H group of a pyrazole before iodination?

A2: It depends on the reaction conditions. In some cases, the N-H proton is acidic enough to be removed by a base, which can complicate the reaction. Protection of the N-H group, for example as an N-acyl or N-ethoxyethyl derivative, can prevent these side reactions and may also influence regioselectivity.[17][18][19]

Q3: Are there any "green" methods for pyrazole iodination?

A3: Yes, environmentally friendly methods have been developed. A notable example is the use of hydrogen peroxide and a half equivalent of iodine in water. The only byproduct of this reaction is water, making it a sustainable choice.[1][6][12]

Q4: How can I synthesize 3-iodo or 5-iodopyrazoles?

A4: While direct electrophilic iodination typically favors the 4-position, other isomers can be synthesized through different strategies.

  • 5-Iodopyrazoles: These can be synthesized with high regioselectivity by deprotonating the C5 position of a suitable pyrazole precursor with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with an iodine source like elemental iodine.[6][9][10]

  • 3-Iodopyrazoles: The synthesis of 3-iodopyrazoles is often more complex and may involve the construction of the pyrazole ring from an already iodinated precursor.[17][18]

General Experimental Workflow for Iodopyrazole Synthesis

G A 1. Reaction Setup (Pyrazole, Solvent, Reagents) B 2. Iodination Reaction (Stirring, Temperature Control) A->B C 3. Reaction Quench (e.g., Na₂S₂O₃ solution) B->C D 4. Workup (Extraction, Washing) C->D E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: A general experimental workflow for the synthesis of iodopyrazoles.

Experimental Protocols

Protocol 1: Green Iodination of Pyrazole using I₂/H₂O₂[1]

This protocol is adapted from a green iodination procedure.

  • To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Regioselective Synthesis of a 4-Iodopyrazole using I₂/CAN[5]

This protocol is effective for the iodination of 1-aryl-3-trifluoromethylpyrazoles.

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Protocol 3: Regioselective Synthesis of a 5-Iodopyrazole using n-BuLi/I₂[2][10]

This procedure allows for specific iodination at the C5 position.

  • Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.

  • Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.

  • Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature over 4 hours.

  • Dilute the reaction with dichloromethane (30 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the 5-iodopyrazole.

Conclusion

The synthesis of substituted iodopyrazoles presents a range of challenges, from controlling regioselectivity to achieving high yields and simplifying purification. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can overcome these obstacles. This guide provides a foundation of practical knowledge to aid in the successful synthesis of these valuable compounds, ultimately facilitating the discovery and development of new pharmaceuticals and materials.

References

  • Hobosyan, N. G., Balyan, K. V., & Movsisyan, L. A. (2021). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Janeba, Z., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(18), 13633-13642.
  • Pinto, D. C. G. A., Silva, A. M. S., & Lévai, A. (2010). Synthesis of 4-iodopyrazoles: A Brief Review. Revista de la Sociedad Química de México, 54(3), 127-135.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555.
  • Kim, J. S., et al. (2011). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 52(17), 2153-2155.
  • Nguyen, H. T., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 23(10), 2548.
  • Peglow, T. F., & do Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, e202400749.
  • Hobosyan, N. G., et al. (2021). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Koor, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71.
  • Peglow, T. F., & do Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, e202400749.
  • Koor, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Kumar, A., et al. (2022). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 46(17), 7957-7961.
  • Janeba, Z., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(18), 13633-13642.
  • Koor, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71.
  • Petrosyan, V. A., & Lyalin, B. V. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6296.
  • Janeba, Z., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(18), 13633-13642.
  • Alam, M. A. (2022).
  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]

  • Barcellos, A. M., et al. (2019). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 15, 2368-2375.
  • Li, Z., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 14, 2596-2602.
  • Rodríguez-Franco, M. I., et al. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 17(8), 9407-9421.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Reddy, V. P., et al. (2011). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Organic & Biomolecular Chemistry, 9(19), 6546-6549.
  • Li, J., et al. (2014). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. Journal of Chemical Research, 38(8), 464-467.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to optimize this crucial synthetic procedure. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and improve your reaction yield and purity.

Synthetic Strategy Overview

The synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is most effectively approached via a two-stage process. This strategy ensures high regioselectivity and allows for purification of the intermediate, which is critical for the success of the final iodination step.

  • Stage 1: Pyrazole Ring Formation. The process begins with the construction of the Methyl 1-methyl-1H-pyrazole-3-carboxylate core. This is typically achieved through a condensation reaction between a methylhydrazine and a suitable β-keto ester or its equivalent.

  • Stage 2: Regioselective Iodination. The pyrazole ring is then subjected to electrophilic iodination. The electronic properties of the N-methyl and methyl carboxylate substituents direct the iodine atom predominantly to the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring[1][2].

Workflow: Synthesis Pathway

G cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Iodination A Methylhydrazine C Condensation Reaction A->C B Dimethyl Acetylenedicarboxylate (DMAD) B->C D Methyl 1-methyl-1H-pyrazole-3-carboxylate (Precursor) C->D Forms pyrazole core F Electrophilic Aromatic Substitution D->F C4-Iodination E Iodinating Agent (e.g., I₂ / H₂O₂) E->F G Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (Final Product) F->G High Regioselectivity

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor (Methyl 1-methyl-1H-pyrazole-3-carboxylate)

This protocol is adapted from established methods for synthesizing pyrazole carboxylates from hydrazines and dicarbonyl compounds[3][4].

Materials:

  • Methylhydrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (MeOH)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve dimethyl acetylenedicarboxylate (1.0 equiv.) in methanol (5-10 mL per mmol of DMAD).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylhydrazine (1.05 equiv.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product will likely be a mixture of Methyl 1-methyl-1H-pyrazole-3-carboxylate and its regioisomer, Methyl 1-methyl-1H-pyrazole-5-carboxylate. Purify the desired 3-carboxylate isomer using column chromatography on silica gel.

**Protocol 2: C4-Iodination using a Green Method (I₂/H₂O₂) **

This protocol is a green and practical method that uses water as the solvent and generates water as the only theoretical byproduct[5][6]. A similar procedure has been successfully used to synthesize the closely related 1-methyl-4-iodopyrazole[7].

Materials:

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate (precursor from Protocol 1)

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Water

Procedure:

  • In a reaction vessel, suspend the precursor (1.0 equiv.) in water (10 mL per mmol of precursor).

  • Add iodine (0.5-0.7 equiv.) to the suspension[5][7].

  • Heat the mixture to 40-70 °C with vigorous stirring[7].

  • Slowly add hydrogen peroxide (0.6-1.2 equiv.) dropwise to the reaction mixture over 1-2 hours[5][7].

  • Maintain the reaction temperature at 50-90 °C for 2-12 hours, or until the reaction is complete as monitored by HPLC or TLC[7].

  • After the reaction is complete, cool the mixture to room temperature.

  • If excess iodine is present (indicated by a persistent brown/purple color), add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.

  • Adjust the pH to 6-8 with a suitable base (e.g., 15 wt% NaOH or NaHCO₃ solution) which can facilitate the crystallization or precipitation of the product[5][7].

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield of the Final Iodinated Product

Question: My iodination reaction resulted in a very low yield. What are the potential causes and how can I fix it?

Answer: A low yield can stem from several factors, ranging from incomplete reaction to suboptimal reagent choice.

  • Potential Cause A: Incomplete Reaction. The pyrazole ring, slightly deactivated by the ester group at C3, may react sluggishly.

    • Solution: Increase the reaction time and/or temperature. A patent for a similar synthesis recommends maintaining a temperature of 50-100 °C for up to 12 hours[7]. Also, ensure your starting materials, particularly the hydrogen peroxide, have not degraded.

  • Potential Cause B: Insufficiently Reactive Iodinating System. For less reactive or sterically hindered pyrazoles, the I₂/H₂O₂ system may not be potent enough.

    • Solution: Switch to a more powerful iodinating system.

      • I₂ with Ceric Ammonium Nitrate (CAN): This system is highly effective for the C4-iodination of pyrazoles, including deactivated ones. The reaction is typically run in acetonitrile at reflux overnight[1][8].

      • N-Iodosuccinimide (NIS) in Acid: Using NIS in an acidic medium like acetic acid or trifluoroacetic acid (TFA) significantly increases its electrophilicity and can drive the reaction to completion[2][5].

  • Potential Cause C: Product Loss During Workup. The product may have some solubility in the aqueous phase, or precipitation may be incomplete.

    • Solution: After quenching and pH adjustment, if the product does not precipitate fully, perform an extraction with an organic solvent like dichloromethane or ethyl acetate. Ensure the pH is neutral to slightly basic (6-8) to keep the product in its neutral form, maximizing its solubility in the organic phase[5][7].

Troubleshooting Flowchart: Low Yield

G Start Low Yield of Iodinated Product Check_Completion Analyze crude reaction mixture (TLC, LC-MS, NMR) Start->Check_Completion SM_Present Significant Starting Material Remains? Check_Completion->SM_Present Increase_Conditions Increase reaction time and/or temperature. Verify reagent quality (e.g., H₂O₂). SM_Present->Increase_Conditions Yes Workup_Issue Review Workup & Purification: - Extract with organic solvent if precipitation is poor. - Optimize pH (6-8) before extraction/filtration[5][7]. SM_Present->Workup_Issue No Stronger_Reagent Consider a more potent iodinating system: - I₂ / CAN in MeCN - NIS in Acetic Acid/TFA[1][2][5][8] Increase_Conditions->Stronger_Reagent

Sources

Optimization

Technical Support Center: Purification of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the purification of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful purification of this key synthetic intermediate.

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct more complex molecular architectures.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide addresses common challenges encountered during its purification and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate and related iodinated pyrazoles.

Q1: My crude product is a dark-colored solid/oil. What causes this discoloration and how can I remove it?

A1: Discoloration, often appearing as a yellow or brown hue, is a common issue when working with iodinated compounds.[3] The primary cause is the presence of trace amounts of elemental iodine (I₂), which can be liberated due to light exposure or thermal stress.[3] Other colored impurities may also arise from the synthetic process.

Troubleshooting Steps:

  • Aqueous Wash: During the reaction work-up, washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching and removing residual iodine.[1][4]

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal and stir for 15-30 minutes at room temperature. The charcoal will adsorb many colored impurities. Remove the charcoal by filtering the solution through a pad of celite. The purified compound can then be recovered by recrystallization or chromatography.[5]

  • Silica Gel Plug: For less intense discoloration, dissolving the crude product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can be effective. The more polar, colored impurities will be retained on the silica.[5]

Q2: My NMR analysis shows the presence of a regioisomer. How can I separate it from my desired product?

A2: The formation of regioisomers, such as the 5-iodo isomer, is a potential side reaction during the synthesis of 4-iodopyrazoles, depending on the iodination method used.[1][4][6] Separation of these closely related compounds can be challenging but is often achievable.

Recommended Purification Technique: Column Chromatography

Column chromatography is the most effective method for separating regioisomers.[5] The key to successful separation lies in the careful selection of the eluent system.

  • Solvent System Selection: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically effective for halogenated pyrazoles.[5][7]

  • Optimization with TLC: Before running the column, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent ratio that provides a clear separation between the spots of the desired product and the isomeric impurity, with the desired product having an Rf value of approximately 0.3-0.4.[5]

Q3: The yield of my purified product is very low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, including incomplete reactions, side-product formation, or losses during purification.[8]

Potential Causes & Solutions:

  • Incomplete Iodination: If the reaction has not gone to completion, the starting material (non-iodinated pyrazole) will be a major component of the crude product, making purification difficult and lowering the yield of the desired product.[6] Ensure complete conversion by monitoring the reaction by TLC or LC-MS and adjusting reaction time, temperature, or reagent stoichiometry as needed.[6]

  • Over-iodination: Highly activated pyrazole rings can be susceptible to the formation of di- or tri-iodinated products.[6] This can be minimized by carefully controlling the stoichiometry of the iodinating agent and using milder reaction conditions.[6]

  • Losses during Recrystallization: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[9] Always use the minimum amount of hot solvent necessary for complete dissolution.[9] Additionally, ensure the solution is thoroughly cooled to maximize crystal formation.[9]

Q4: My final product is an oil and will not solidify. What should I do?

A4: The failure of a product to solidify is often due to the presence of residual solvent or impurities that depress the melting point.[5]

Troubleshooting Steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[5]

  • Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) and scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Purification by Column Chromatography: If the product remains an oil, it is likely due to impurities. Column chromatography is a highly effective method for purifying oily products.[5]

  • Seed Crystal: If a small amount of the pure, solid material is available from a previous batch, adding a "seed crystal" to the supersaturated solution or oil can induce crystallization.[9]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation of the product from impurities, with an ideal Rf value for the product between 0.3 and 0.4.[5]

2. Column Packing:

  • Select a glass column of an appropriate size (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. A layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.[5]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. The dry, loaded silica can then be carefully added to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized solvent system.
  • Collect fractions in test tubes and monitor the composition of each fraction by TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization

Recrystallization can be an effective purification method if the impurities have significantly different solubilities than the desired product.[5]

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
  • Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.[5][9]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.[9]

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Colored Product Presence of elemental iodine (I₂) or other colored impurities.Wash with aq. Na₂S₂O₃ during work-up; treat with activated charcoal; pass through a silica gel plug.[1][3][4][5]
Presence of Isomers Non-regioselective iodination reaction.Optimize separation using silica gel column chromatography with a hexane/ethyl acetate eluent system.[5]
Low Yield Incomplete reaction; over-iodination; loss during recrystallization.Monitor reaction to completion; control stoichiometry; use minimal hot solvent for recrystallization.[6][9]
Oily Product Residual solvent; presence of impurities depressing the melting point.Dry under high vacuum; triturate with a non-polar solvent; purify by column chromatography.[5]

Visualizations

Purification Workflow Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

PurificationWorkflow start Crude Product (Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate) check_purity Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->check_purity is_solid Is the product a solid? check_purity->is_solid isomers_present Are regioisomers present? check_purity->isomers_present high_purity Is purity >95% with minor impurities? is_solid->high_purity Yes triturate Trituration / High-Vac is_solid->triturate No (Oily) is_colored Is the product colored? high_purity->is_colored Yes end Pure Product high_purity->end No recrystallize Recrystallization is_colored->recrystallize No charcoal Charcoal Treatment then Recrystallization is_colored->charcoal Yes isomers_present->is_solid No column Column Chromatography isomers_present->column Yes recrystallize->end charcoal->end column->end triturate->column

Caption: Decision tree for purification strategy.

References

  • BenchChem. (2025). identifying side reactions in the synthesis of iodinated pyrazoles. BenchChem Technical Support.
  • BenchChem. (n.d.). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem Technical Support.
  • BenchChem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. BenchChem Technical Support.
  • BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
  • Bhavya Sai, K., & Durga Deepak, N. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem Technical Support.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • BenchChem. (n.d.). assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. BenchChem Technical Support.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.
  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
  • Synlett. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Organic Syntheses.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • Matrix Scientific. (n.d.). 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid. Matrix Scientific.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
  • RSC Publishing. (n.d.). Some iodinated pyrazole derivatives. Journal of the Chemical Society C.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • Parchem. (n.d.). Methyl 4-iodo-1-Methyl-1H-pyrazole-3-carboxylate (Cas 75092-25-0). Parchem.
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • University of Michigan. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • BLDpharm. (n.d.). 75092-25-0|Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. BLDpharm.

Sources

Troubleshooting

side reactions in pyrazole iodination and how to avoid them

Welcome to the technical support center for pyrazole iodination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transforma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole iodination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Iodinated pyrazoles are invaluable building blocks in medicinal chemistry, serving as versatile intermediates for cross-coupling reactions.[1][2][3][4] However, the electrophilic iodination of the electron-rich pyrazole ring can be accompanied by several side reactions.[5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and avoid common pitfalls.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific issues you may encounter during the iodination of pyrazoles, offering explanations for the underlying causes and providing actionable protocols to mitigate these side reactions.

Issue 1: Formation of Di- or Tri-iodinated Byproducts (Over-iodination)

Question: My reaction is producing significant amounts of di- or even tri-iodinated pyrazole, leading to a low yield of the desired mono-iodinated product. How can I prevent this?

Cause: Over-iodination is a common side reaction, particularly when the pyrazole ring is activated by electron-donating groups.[5] These groups increase the nucleophilicity of the pyrazole ring, making it susceptible to further electrophilic attack after the first iodination.

Solution:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess or even equimolar amounts of the iodinating reagent relative to the pyrazole substrate can minimize over-iodination.

  • Milder Reaction Conditions: Employ milder reaction conditions. This can include lowering the reaction temperature or reducing the reaction time.[5] Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of di-iodinated product are formed.

  • Less Reactive Iodinating Agent: Switch to a less reactive iodinating agent. The reactivity of common iodinating systems can be generally ranked. For highly activated pyrazoles, a less potent system may provide better selectivity.

Iodinating SystemReactivity ProfileNotes
ICl HighVery effective, but can lead to over-iodination if not controlled.[2]
NIS in Acid HighEfficient for both activated and deactivated pyrazoles.[1][6]
I₂/Oxidant (e.g., CAN, H₂O₂) Moderate to HighThe oxidant generates the electrophilic iodine species in situ.[1][7][8]
I₂ LowGenerally requires an activator or specific reaction conditions.

Workflow for Mitigating Over-iodination:

start Over-iodination Observed reagent Adjust Iodinating Agent Stoichiometry (1.0-1.1 eq.) start->reagent conditions Lower Reaction Temperature & Time reagent->conditions agent Switch to a Less Reactive Iodinating Agent (e.g., I₂/H₂O₂ in water) conditions->agent outcome Improved Mono-iodination Selectivity agent->outcome

Caption: Decision workflow for troubleshooting over-iodination.

Issue 2: Iodination at an Unintended Position (Poor Regioselectivity)

Question: I am trying to synthesize a C4-iodinated pyrazole, but I am getting the C5-iodo isomer, or a mixture of both. How can I control the regioselectivity?

Cause: The regioselectivity of pyrazole iodination is highly dependent on the reaction mechanism, which is dictated by the choice of reagents and the substitution pattern of the pyrazole.[5][7] Electrophilic aromatic substitution typically favors the C4 position, which is the most electron-rich and sterically accessible site.[3] However, under certain conditions, C5-iodination can occur, often via a deprotonation-iodination pathway.

Solution:

The choice of iodination method is critical for controlling regioselectivity. For many substituted pyrazoles, particularly 1-aryl-3-CF₃-pyrazoles, distinct methods can provide either the C4 or C5 isomer with high selectivity.[7][9]

  • For Selective C4-Iodination (Electrophilic Pathway):

    • Method: Use elemental iodine (I₂) in the presence of an oxidizing agent like Ceric Ammonium Nitrate (CAN).[7][9]

    • Mechanism: CAN facilitates the in-situ generation of an electrophilic iodine species that attacks the electron-rich C4 position of the pyrazole ring.

  • For Selective C5-Iodination (Deprotonation Pathway):

    • Method: Treat the pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C), followed by quenching with elemental iodine (I₂).[5][7]

    • Mechanism: The strong base deprotonates the most acidic proton, which is often at the C5 position, generating a lithium pyrazolide intermediate. This nucleophilic intermediate is then trapped by iodine to yield the 5-iodo derivative exclusively.[7]

Regioselective Iodination Pathways:

sub 1-Aryl-3-CF₃-Pyrazole reagent1 I₂ / CAN (Electrophilic Attack) sub->reagent1 reagent2 1. n-BuLi, -78°C 2. I₂ (Deprotonation-Trapping) sub->reagent2 c4 C4-Iodopyrazole c5 C5-Iodopyrazole reagent1->c4 reagent2->c5

Caption: Reagent choice dictates regioselective pyrazole iodination.

Issue 3: Deacylation of N-Acyl Pyrazole Substrates

Question: I am attempting to iodinate a 1-acyl-pyrazole, but a major side product is the deacylated pyrazole. What causes this and how can I prevent it?

Cause: This side reaction is common when using iodinating agents like iodine monochloride (ICl), which can generate hydrochloric acid (HCl) as a byproduct.[2][10] The acidic conditions can catalyze the hydrolysis of the N-acyl group.

Solution:

The addition of a non-nucleophilic base is crucial to neutralize the in-situ generated acid.[2]

  • Recommended Base: Lithium carbonate (Li₂CO₃) is highly effective for this purpose.[2][10]

  • Protocol: Add 2.0 equivalents of finely powdered Li₂CO₃ to the reaction mixture before adding the ICl. The base will neutralize the HCl as it is formed, preventing the deacylation of the starting material or product.

Experimental Protocol: Selective Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles [2][10]

  • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add finely powdered lithium carbonate (0.5 mmol, 2.0 equiv).

  • Stir the suspension vigorously for 5 minutes at room temperature.

  • Slowly add a solution of iodine monochloride (1 M in CH₂Cl₂, 0.75 mmol, 3.0 equiv).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench the excess ICl with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole iodination?

A1: The most prevalent side reactions include:

  • Over-iodination: The formation of di- or tri-iodinated products, especially with electron-rich pyrazoles.[5]

  • Reaction at other functional groups: If your molecule contains other reactive sites, such as electron-rich aromatic rings or triple bonds, these may also be iodinated.[5][8]

  • Formation of non-iodinated pyrazole: This can occur through competing reaction pathways, such as the dehydration of a dihydropyrazole intermediate without subsequent iodination.[5]

  • Formation of azo-linked dimers: This has been observed when using nitrogen triiodide in higher concentrations.[5][11]

Q2: Are there "green" methods for pyrazole iodination?

A2: Yes, several environmentally friendly protocols have been developed. A notable method uses molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water.[1][8] This system is highly efficient, uses water as the solvent, and generates water as the only byproduct, making it a green and practical alternative.[8]

Experimental Protocol: Green Iodination with I₂/H₂O₂ in Water [1][3][8]

  • Suspend the pyrazole derivative (1.0 equiv) in water.

  • Add iodine (0.5 equiv) to the suspension.

  • Add 30% hydrogen peroxide (0.6 equiv) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench excess iodine with a 5% aqueous solution of sodium bisulfite.

  • The product can often be isolated by direct filtration and washing with water.

Q3: How do I iodinate a pyrazole that is deactivated by electron-withdrawing groups?

A3: Deactivated pyrazoles are less nucleophilic and thus more challenging to iodinate. More reactive iodinating systems are typically required. Using N-Iodosuccinimide (NIS) in a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) is an effective method for these less reactive substrates.[1][6][12] The acid activates the NIS, making it a more potent electrophile.

Q4: Can solvent choice influence the outcome of the reaction?

A4: Yes, the solvent can play a significant role. While many iodinations are performed in chlorinated solvents like dichloromethane or aprotic solvents like acetonitrile, the use of water is promoted in "green" protocols.[1][8] Furthermore, in the related field of pyrazole synthesis, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[13] While less documented for iodination itself, exploring solvent effects, particularly with polar or hydrogen-bond donating solvents, could be a valuable optimization strategy.

References

Optimization

Technical Support Center: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the stability, storage, and handling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 7509...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the stability, storage, and handling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 75092-25-0). As a key building block in pharmaceutical synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes. This document, prepared by our senior application scientists, explains the causality behind best practices and offers practical troubleshooting solutions.

Section 1: Core Stability Profile & Recommended Storage

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is an aryl iodide derivative. The carbon-iodine (C-I) bond is the most labile part of the molecule and is susceptible to degradation by light and heat.[1] This degradation typically involves homolytic cleavage of the C-I bond, leading to the formation of elemental iodine (I₂) and the de-iodinated parent molecule. The appearance of a pink, purple, or brown tint is a direct visual indicator of the presence of elemental iodine.[1]

Proper storage is therefore not merely a recommendation but a critical procedural step to ensure the compound's purity and reactivity.

Table 1: Storage and Handling Recommendations

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°CMinimizes thermal decomposition and slows the rate of C-I bond cleavage.[1]
Light Store in an amber, tightly sealed vial. Protect from all light sources.The C-I bond is highly susceptible to photolytic (light-induced) cleavage.[1]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces oxygen and moisture, preventing potential photo-oxidative processes and minimizing the risk of ester hydrolysis.
Transport Cold-chain transportation is recommended.Ensures the compound does not experience temperature fluctuations that could initiate degradation before it reaches the lab.[2]
Handling Use in a well-ventilated area or chemical fume hood.[3] Wear appropriate PPE (gloves, safety glasses, lab coat).[4][5]The compound is classified as a skin, eye, and respiratory irritant.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in a question-and-answer format.

Question 1: My solid sample of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has turned slightly yellow/pink/brown. What happened and can I still use it?

  • Probable Cause: Your sample has begun to decompose. The visible color is due to the formation of elemental iodine (I₂), a result of the cleavage of the carbon-iodine bond, likely triggered by exposure to light or elevated temperatures.[1]

  • Recommended Action:

    • Assess the Extent: A very pale pink or yellow color may indicate minor degradation (<1-2%). For many applications, such as high-throughput screening or initial exploratory reactions, this level of impurity may be tolerable.

    • Purity Check: For critical applications like kinetic studies, GMP synthesis, or reactions sensitive to radical initiators, you must re-qualify the material. A quantitative NMR (qNMR) or HPLC analysis is recommended to determine the exact purity.

    • Purification (Use with Caution): While purification by recrystallization or column chromatography is possible, it is often impractical for small quantities. Furthermore, the purification process itself can cause further degradation if not performed carefully (e.g., with light protection).

    • When to Discard: If the material is dark brown, purple, or has a visible iodine vapor, it is significantly degraded and should be discarded according to your institution's hazardous waste disposal procedures.[7]

  • Preventative Measures: Strictly adhere to the storage conditions outlined in Table 1. Always store the compound in the dark, under refrigeration, and preferably under an inert atmosphere. Minimize the time the container is open to ambient light and air.

Question 2: I'm seeing low yields or inconsistent results in my cross-coupling reaction (e.g., Suzuki, Sonogashira). Could the starting material be the problem?

  • Probable Cause: Yes, this is a classic symptom of using degraded aryl iodide.

    • Reduced Molar Equivalents: If a portion of your starting material has de-iodinated, you are inadvertently using a lower molar quantity of the active reactant than calculated.

    • Catalyst Inhibition: The elemental iodine (I₂) formed during degradation can interfere with or poison the palladium catalyst, leading to lower catalytic turnover and reduced yields.

  • Recommended Action:

    • Confirm Purity: Before troubleshooting the reaction conditions, confirm the purity of your Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate using the protocol in Section 4 or a suitable alternative.

    • Use Fresh Stock: If degradation is confirmed, repeat the reaction with a fresh, unopened bottle of the compound or a recently purified batch.

  • Preventative Measures: Always use a fresh vial or a sample that has been properly stored for sensitive, high-value reactions. Avoid using the "communal lab bottle" that has been handled by many users over a long period.

Question 3: The compound is poorly soluble in my reaction solvent, which wasn't the case before. What could be the issue?

  • Probable Cause: This could be due to two main factors:

    • Formation of Byproducts: The de-iodinated analog (Methyl 1-methyl-1H-pyrazole-3-carboxylate) has different physical properties, including solubility, which could affect the overall dissolution of the mixture.

    • Ester Hydrolysis: If the compound was exposed to moisture (and potentially trace acid or base), the methyl ester group could have hydrolyzed to the corresponding carboxylic acid. Carboxylic acids often have significantly different solubility profiles than their ester counterparts.

  • Recommended Action:

    • Analyze the Material: Use LC-MS to check for the presence of the de-iodinated byproduct and the hydrolyzed carboxylic acid.

    • Solvent Test: Test the solubility of a small amount in a few different solvents to understand how its properties may have changed.

  • Preventative Measures: Ensure the compound is stored in a tightly sealed container to prevent moisture ingress. Use anhydrous solvents for your reactions.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the absolute optimal conditions for long-term storage ( >1 year)?

    • For maximum long-term stability, store the compound in an amber glass vial inside a desiccator filled with an inert gas (like argon). Place the entire setup in a -20°C freezer. This combination minimizes exposure to light, heat, moisture, and oxygen.

  • Q2: How stable is the compound in solution?

    • Stability in solution is highly solvent and condition-dependent. In anhydrous, aprotic solvents (like THF, Dioxane, Toluene) and protected from light, it should be stable for short-term use (hours to days). However, we recommend making solutions fresh for each experiment. Avoid storing solutions for extended periods, as degradation can occur more rapidly than in the solid state.

  • Q3: How can I quickly assess the quality of my compound before setting up a large-scale reaction?

    • The quickest check is visual inspection for discoloration. The second-fastest is a melting point analysis. A broad or depressed melting point compared to the literature value indicates the presence of impurities. For a definitive answer, a rapid ¹H NMR is the best method (see Section 4).

Section 4: Experimental Protocol

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a reliable method to assess the purity of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate and detect the primary de-iodinated impurity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known quantity of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). The mass of the standard should be recorded precisely.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration, which is crucial for quantitative analysis.

  • Data Analysis:

    • Identify Key Peaks:

      • Parent Compound: Look for the characteristic singlets corresponding to the N-methyl, O-methyl, and pyrazole C-H protons.

      • Impurity: The primary de-iodinated impurity (Methyl 1-methyl-1H-pyrazole-3-carboxylate) will show two distinct signals for the pyrazole protons, one of which will be in the region of the single pyrazole proton of the parent compound, and a new peak for the proton at the 4-position.

    • Calculate Purity: Compare the integral of a well-resolved peak from the parent compound to the integral of the known internal standard to calculate the absolute purity. The relative integrals of the parent and impurity peaks can give the percentage of degradation.

Section 5: Visualization of Degradation & Troubleshooting

Diagram 1: Primary Degradation Pathway

The diagram below illustrates the primary degradation pathway for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, which is initiated by light or heat.

G Parent Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate (Stable, Colorless Solid) Trigger Light (hν) or Heat (Δ) Parent->Trigger Products Degradation Products Trigger->Products Deiodinated Methyl 1-methyl-1H- pyrazole-3-carboxylate (Impurity) Products->Deiodinated Iodine Elemental Iodine (I₂) (Causes Discoloration) Products->Iodine

Caption: Primary degradation of the parent compound into its de-iodinated form and elemental iodine.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This decision tree provides a logical workflow for researchers who suspect their compound may be degraded.

G Start Observe Compound Before Use Discolored Is the solid discolored (pink, yellow, brown)? Start->Discolored Critical Is the experiment highly sensitive (e.g., GMP, kinetics)? Discolored->Critical  Yes Proceed Proceed with experiment. Discolored->Proceed  No CheckPurity Perform Purity Check (NMR or HPLC) Critical->CheckPurity  Yes UseAsIs Proceed with caution. Account for potential lower reactivity. Critical->UseAsIs  No Discard Discard and use a fresh sample. CheckPurity->Discard Purity <95% CheckPurity->Proceed Purity >95% UseAsIs->Discard If results are poor UseFresh Use a fresh, unopened sample for best results.

Caption: A decision tree for troubleshooting suspected compound degradation.

References

  • methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C6H7IN2O2 | CID 11369118 - PubChem. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - NIH. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions Involving Iodopyrazoles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in cross-coupling reactions involv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in cross-coupling reactions involving iodopyrazole substrates. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization is paramount.[1][2] Iodopyrazoles are highly versatile building blocks due to the reactivity of the carbon-iodine bond, which is typically more reactive than the corresponding C-Br or C-Cl bonds, facilitating oxidative addition to the catalyst.[1] However, this heightened reactivity can also lead to problematic side reactions, most notably deiodination (hydrodehalogenation), which directly impacts conversion to the desired product.[2][3]

This guide provides a structured, question-and-answer approach to troubleshooting, grounded in mechanistic principles and supported by field-proven insights and literature precedents.

Part 1: General Troubleshooting Framework for Low Conversion

Before diving into reaction-specific issues, it's crucial to address the foundational parameters of your cross-coupling reaction. Low conversion is often a symptom of a suboptimal reaction setup or reagent quality.

Q1: My conversion is very low or nonexistent. What are the first things I should check?

A1: When a reaction fails to proceed, a systematic review of the basics is the most efficient first step. Often, the issue lies not with the core chemistry but with the experimental setup.

  • Reagent Quality:

    • Catalyst Activity: Palladium precatalysts, especially Pd(0) sources, can degrade over time with exposure to air.[4][5] Ensure you are using a fresh batch or a properly stored catalyst. A black precipitate (palladium black) is a clear indicator of catalyst decomposition.[5]

    • Solvent and Base Purity: Ensure solvents are anhydrous, especially for reactions sensitive to moisture. The base should be of high purity and handled appropriately (e.g., strong bases like KOtBu or NaHMDS should be handled in a glovebox).

    • Starting Material Integrity: Confirm the purity of your iodopyrazole and coupling partner via NMR or LC-MS. Impurities can act as catalyst poisons.[5]

  • Reaction Atmosphere (Inertness):

    • Cause: Many cross-coupling reactions, particularly those involving copper co-catalysts like the Sonogashira coupling, are sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of coupling partners (e.g., Glaser coupling of alkynes) and can deactivate the palladium catalyst.[5][6]

    • Solution: Ensure your reaction vessel is properly flame-dried or oven-dried. Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles (at least three).[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control:

    • Cause: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition and side reactions like deiodination.[3][7] Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

    • Solution: Ensure your heating apparatus (oil bath, heating mantle) is accurately calibrated. If the reaction is slow, consider a modest increase in temperature (e.g., in 10-20 °C increments).[2] For reactions prone to side reactions, lowering the temperature may be beneficial, even if it requires a longer reaction time.[3][6]

Q2: I'm observing a significant amount of a byproduct that is my pyrazole starting material without the iodine. What is happening?

A2: You are observing deiodination, also known as hydrodehalogenation. This is the most common side reaction when working with iodopyrazoles.[2][3] The iodine substituent is replaced by a hydrogen atom, leading to a non-productive consumption of your starting material and reducing the yield of the desired product.[3]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Competing pathways: Desired coupling vs. deiodination.

Several factors influence the rate of deiodination relative to the desired coupling:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.[3]

  • Base: The type and strength of the base can significantly affect the outcome.[3]

  • Solvent: Protic solvents can serve as a hydride source, promoting deiodination.[3]

  • Temperature: Higher temperatures often accelerate deiodination more than the productive coupling.[3]

Specific strategies to mitigate deiodination are discussed in the context of each reaction type below.

Part 2: Reaction-Specific Troubleshooting FAQs

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[1][8]

Q3: My Suzuki coupling of an iodopyrazole with an arylboronic acid has low conversion and significant deiodination. How can I improve it?

A3: This is a classic challenge. The key is to accelerate the rate of reductive elimination to outcompete the deiodination pathway.[3]

  • Core Problem: The oxidative addition of iodopyrazole is typically fast. If the subsequent steps (transmetalation or reductive elimination) are slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the opportunity for deiodination.

  • Solution 1: Ligand Optimization (Highest Impact)

    • Explanation: Bulky, electron-rich biaryl phosphine ligands are the gold standard for challenging Suzuki couplings.[3][9] They accelerate reductive elimination and stabilize the active Pd(0) species.[9]

    • Recommendation: Switch from simple ligands like PPh₃ to more advanced ligands. Excellent choices for iodopyrazoles include SPhos, XPhos, and RuPhos .[3]

    • Protocol: Screen a panel of ligands while keeping other conditions constant to isolate the ligand's effect.

  • Solution 2: Base Selection

    • Explanation: The base plays a crucial role in activating the boronic acid for transmetalation. An inefficient base can slow this step, leading to the problems described above.

    • Recommendation: While K₂CO₃ or K₃PO₄ are common, stronger bases like Cs₂CO₃ can be more effective, especially with sterically hindered or electron-poor boronic acids.[8] Use 2.0-3.0 equivalents.

  • Solution 3: Solvent System

    • Explanation: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if using an inorganic base). The role of the solvent can be more complex than simply its dielectric constant.[10][11]

    • Recommendation: A mixture of an aprotic organic solvent and water is standard. A 4:1 to 5:1 mixture of 1,4-dioxane/water or DME/water is a reliable starting point.[1][8] Avoid protic organic solvents like alcohols, which can be hydride sources for deiodination.[3]

ParameterStandard ConditionOptimization StrategyRationale
Catalyst/Ligand Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, RuPhos Accelerates reductive elimination, outcompeting deiodination.[3]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃ More effective activation of boronic acid for transmetalation.
Solvent Toluene, THFDioxane/H₂O (4:1), DME/H₂O (4:1) Good balance of solubility for both organic and inorganic reagents.[1]
Temperature 100-120 °C80-100 °C Lowering temperature can disproportionately slow deiodination.[3]
General Protocol for Suzuki-Miyaura Coupling Optimization
  • Setup: To a flame-dried reaction tube, add the iodopyrazole (1.0 equiv.), boronic acid (1.2-1.5 equiv.), base (e.g., K₂CO₃, 2.0-3.0 equiv.), Pd(OAc)₂ (2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).[1]

  • Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heating: Heat the reaction at the desired temperature (e.g., 80-100 °C) for 2-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, but can be susceptible to deiodination and challenges related to the amine coupling partner.[3][12]

Q4: My Buchwald-Hartwig amination of an iodopyrazole is giving low yield of the desired aminopyrazole, with deiodination being the major side product. What should I do?

A4: Similar to the Suzuki coupling, the choice of ligand and base is paramount for promoting the desired C-N bond formation over deiodination.[3]

  • Solution 1: Ligand and Catalyst System

    • Explanation: The amination of five-membered heterocycles often requires sterically demanding, electron-rich biaryl phosphine ligands to facilitate the difficult C-N reductive elimination.[13] First-generation ligands are often ineffective.

    • Recommendation: Use bulky biaryl phosphine ligands like XPhos or RuPhos .[3] Modern palladium precatalysts (e.g., XPhos Pd G3) that generate the active L-Pd(0) species efficiently are highly recommended.

  • Solution 2: Base Selection

    • Explanation: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Recommendation: Strong bases like KOtBu , NaOtBu , or LiHMDS are standard. The choice may need to be optimized for the specific amine being used.[3]

  • Solution 3: Consider the Halogen

    • Explanation: While counterintuitive, for certain challenging Buchwald-Hartwig couplings on pyrazoles, the corresponding bromo-pyrazole can sometimes provide higher efficacy than the iodo-derivative in palladium-catalyzed systems.[1][14] This is because the C-Br bond is stronger, and while oxidative addition is slower, it can sometimes lead to a cleaner reaction profile with less dehalogenation. If you have access to the bromo-analog, it is worth screening.

dot graph TD { graph [splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)–C(sp) bonds between the iodopyrazole and a terminal alkyne.

Q5: My Sonogashira reaction has low conversion, and I'm seeing alkyne homocoupling (Glaser coupling) and deiodination of my pyrazole. How can I fix this?

A5: This points to two distinct problems: oxygen contamination (causing homocoupling) and a slow cross-coupling cycle (allowing for deiodination).

  • Solution 1: Rigorous Exclusion of Oxygen

    • Explanation: The copper(I) co-catalyst, essential for the standard Sonogashira, promotes the oxidative dimerization of the terminal alkyne in the presence of oxygen, leading to the Glaser byproduct.[6]

    • Recommendation: Meticulously degas the solvent and reaction mixture and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.[6]

  • Solution 2: Catalyst System and Temperature

    • Explanation: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective.[1] However, if deiodination is an issue, the reaction may be too slow.

    • Recommendation:

      • Temperature: While many Sonogashira reactions run at room temperature, sluggish reactions may require gentle heating (e.g., 40-60 °C).[6] However, if deiodination is the primary issue, try running the reaction at a lower temperature for a longer time.[6]

      • Copper-Free Conditions: To completely eliminate Glaser coupling, consider a copper-free protocol. These reactions often require a palladium catalyst with a more specialized ligand (e.g., bulky phosphines) and an amine base/solvent like triethylamine or piperidine.[6]

  • Solution 3: Base and Solvent

    • Explanation: An amine base (e.g., Et₃N, i-Pr₂NH) is typically required to deprotonate the alkyne. It often serves as the solvent or co-solvent.[1][5]

    • Recommendation: Ensure the amine base is dry and used in sufficient excess.[5] For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be explored.[6]

General Protocol for Sonogashira Coupling
  • Setup: In a flame-dried Schlenk flask under argon, combine the 4-iodopyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).[1][6]

  • Solvent/Base: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.). For problematic reactions, slow addition of the alkyne via syringe pump can minimize homocoupling.[6]

  • Reaction: Stir at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through celite to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Part 3: References

  • BenchChem. (2025). Preventing deiodination of 4-iodopyrazoles during coupling reactions. BenchChem Tech Support.

  • Chen, I. H., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization. BenchChem Tech Support.

  • Mphahlele, M. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross–coupling reactions. RSC Advances. [Link]

  • Monteiro, A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Engle, K. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. BenchChem Tech Support.

  • BenchChem. (2025). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem Tech Support.

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

  • Chen, I. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Tech Support.

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Dunsford, J. J., et al. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Jana, R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Tech Support.

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions with Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for cross-coupling reactions involving Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate . This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate . This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative catalytic systems. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Understanding the Substrate: Key Considerations

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a valuable building block, but its electronic properties can present unique challenges in cross-coupling reactions. The pyrazole ring is an electron-deficient heterocycle, which can influence the rates of oxidative addition and reductive elimination in catalytic cycles. The C-I bond is highly reactive, making it an excellent substrate for a variety of cross-coupling reactions, but this reactivity can also lead to undesired side reactions such as dehalogenation.[1][2] Careful selection of the catalyst, ligands, base, and solvent is therefore paramount to success.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address some of the most common issues encountered when using Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in cross-coupling reactions.

Q1: I am observing very low to no product yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A1: Low yield in a Suzuki-Miyaura coupling is a frequent issue. Let's break down the potential causes and solutions in a systematic way.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Desired Product Catalyst Catalyst Inactivity LowYield->Catalyst Ligand Poor Ligand Choice LowYield->Ligand Base Incorrect Base LowYield->Base Temp Low Reaction Temperature LowYield->Temp Reagents Poor Reagent Quality LowYield->Reagents UsePrecatalyst Use a Pd(0) pre-catalyst (e.g., XPhos Pd G2). Ensure rigorous degassing. Catalyst->UsePrecatalyst Address Inactivity ChangeLigand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Ligand->ChangeLigand Optimize Ligand ChangeBase Use a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Consider adding water. Base->ChangeBase Improve Basicity IncreaseTemp Increase temperature. Consider microwave irradiation. Temp->IncreaseTemp Enhance Kinetics CheckReagents Verify purity of starting materials. Use fresh boronic acid. Reagents->CheckReagents Ensure Purity

Caption: Troubleshooting workflow for low yield.

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.

    • Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2, which readily forms the active catalytic species.[3][4] Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.[4]

  • Poor Ligand Choice: For electron-rich heteroaromatic substrates, standard ligands like PPh₃ may not be optimal.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are known to improve reaction efficiency for challenging substrates.[3][4][5]

  • Incorrect Base: The base is crucial for the transmetalation step. An inappropriate base can halt the catalytic cycle.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. If using an anhydrous base, adding a small amount of water can be beneficial.[4][6]

  • Halide Inhibition: The iodide salt byproduct generated during the reaction can sometimes inhibit the catalyst, especially with certain ligand systems.[7]

    • Solution: Changing the solvent from THF to toluene can minimize this inhibition.[7]

Q2: I'm seeing a significant amount of dehalogenated starting material. How can I prevent this side reaction?

A2: Dehalogenation is a common side reaction with reactive aryl iodides.[1]

  • Cause: This often occurs when the oxidative addition is slow relative to competing pathways, or when there are trace amounts of water or other proton sources.

  • Solutions:

    • Optimize the Catalyst System: Using a more active catalyst and ligand combination (e.g., Pd(OAc)₂ with XPhos) can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.[1][3]

    • Consider a Different Halogen: While counterintuitive, for some specific transformations like certain Buchwald-Hartwig aminations, the corresponding 4-bromopyrazole can be more effective and less prone to side reactions than the 4-iodo analogue when using palladium catalysis.[8][9]

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize proton sources.

Q3: My Heck reaction is not working. Are there specific catalysts or conditions that are better suited for this substrate?

A3: The Heck-Mizoroki reaction can be sensitive to the electronic nature of the substrate.

  • Recommended Catalyst System: A system of Pd(OAc)₂ with P(OEt)₃ as the ligand has been shown to be effective for the Heck reaction of 4-iodo-1H-pyrazoles.[1][10]

  • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF with an amine base such as Et₃N at elevated temperatures (around 100 °C).[1][10]

Alternative Catalyst Systems

When standard palladium catalysts underperform, exploring alternative metal systems can be a powerful strategy.

Copper-Catalyzed Cross-Coupling

Copper catalysis offers a milder and often more economical alternative to palladium for certain transformations.[11]

  • Ullmann Condensation (C-N and C-O Bond Formation): For coupling with amines and alcohols, copper catalysis is a classic and reliable method.[11]

    • Typical Conditions: CuI (10 mol%) as the catalyst with a ligand like 1,10-phenanthroline (20 mol%) and a base such as K₂CO₃ in a solvent like dioxane at 110 °C.[11]

  • Sonogashira Coupling: While traditionally a Pd/Cu co-catalyzed reaction, copper-only systems can be effective for certain substrates.

  • Complementarity to Palladium: For Buchwald-Hartwig aminations, copper-catalyzed systems can be superior for coupling with alkylamines that have β-hydrogens, whereas palladium systems are often better for amines lacking β-hydrogens.[8][9][12]

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Coupling PartnerRecommended Catalyst SystemSubstrateKey ObservationsReference
Amine without β-hydrogensPd(dba)₂ / tBuDavePhos4-BromopyrazoleGood yields are generally observed.[9]
Alkylamine with β-hydrogensCuI / ligand4-IodopyrazoleMore effective than palladium-catalyzed systems.[9][11]
Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis has emerged as a powerful tool for forging C-C bonds, particularly in reductive cross-coupling reactions that do not require the pre-formation of organometallic reagents.[2][13] This can be advantageous when dealing with sensitive functional groups.

  • Advantages: Nickel is more earth-abundant and less expensive than palladium. Nickel-catalyzed reactions can also proceed through different mechanistic pathways, sometimes overcoming limitations of palladium systems.[14]

  • Typical Conditions: Nickel(II) salts (e.g., NiCl₂·DME) are often used as pre-catalysts with a bipyridine-type ligand and a stoichiometric reductant like manganese or zinc powder.[2][13][15]

  • Applicability: This method is particularly useful for coupling two different organic halides, such as an aryl iodide and an alkyl halide.[2][15]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst

This protocol is recommended for challenging couplings where standard conditions have failed.

  • To an oven-dried Schlenk flask, add the Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the XPhos Pd G2 pre-catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a robust alternative for forming C-N bonds.[11]

  • In an oven-dried Schlenk flask, combine Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the amine (1.2-2.0 equiv.) and anhydrous dioxane via syringe.

  • Heat the reaction mixture in an oil bath to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Workflow for Catalyst Selection

G cluster_reactions Reaction Type cluster_catalysts Recommended Catalyst Systems Start Select Cross-Coupling Reaction Suzuki C(sp2)-C(sp2) Suzuki-Miyaura Start->Suzuki Heck C(sp2)-C(sp2) Heck Start->Heck Buchwald C(sp2)-N Buchwald-Hartwig Start->Buchwald Sonogashira C(sp2)-C(sp) Sonogashira Start->Sonogashira Pd_Buchwald Palladium with Bulky Phosphine Ligands (e.g., XPhos, SPhos) Suzuki->Pd_Buchwald Pd_Heck Pd(OAc)2 / P(OEt)3 Heck->Pd_Heck Pd_vs_Cu Amine with β-H? Yes -> CuI / Phenanthroline No -> Pd(dba)2 / tBuDavePhos Buchwald->Pd_vs_Cu Pd_Sono Pd(PPh3)2Cl2 / CuI Sonogashira->Pd_Sono

Caption: Decision tree for initial catalyst selection.

References

  • Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Benchchem.
  • A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization: Maximizing Efficacy in Drug Discovery and Materials Science. Benchchem.
  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane. ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Diastereoselective Reductive Cross-Coupling of Disubstituted Cycloalkyl Iodides with Aryl Iodides. ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses. Available at: [Link]

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. National Institutes of Health. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. Available at: [Link]

  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Benchchem.
  • Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.

Sources

Troubleshooting

Technical Support Center: Navigating Regioisomeric Mixtures in Pyrazole Synthesis

Welcome to the Technical Support Center for advanced pyrazole synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who encounter the persist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who encounter the persistent challenge of regioisomerism in pyrazole synthesis. This guide is designed to be a practical resource, moving beyond textbook procedures to offer field-proven insights and troubleshooting strategies. Here, we will dissect the causality behind the formation of regioisomeric mixtures and provide robust, self-validating protocols to control and characterize your pyrazole products.

Introduction: The Challenge of Regioisomerism

The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, which can be difficult to separate and characterize.[1][2] This issue commonly arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, where the hydrazine can attack either of the two distinct carbonyl groups, leading to two different pyrazole products.[1] The control of regioselectivity is paramount for ensuring the synthesis of the desired biologically active compound and for streamlining downstream processes in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate the regiochemical outcome in a Knorr-type pyrazole synthesis?

The regioselectivity of the Knorr pyrazole synthesis and related reactions is a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine can significantly influence the reaction pathway. The hydrazine will preferentially attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent polarity, temperature, and pH can dramatically shift the isomeric ratio.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[2][3]

Q2: I'm observing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity towards my desired product?

Achieving high regioselectivity often requires a systematic optimization of reaction conditions. Here is a logical workflow to follow:

G cluster_0 Optimization Workflow A Initial Reaction: Poor Regioselectivity B Solvent Screening: - Non-polar (e.g., Toluene) - Polar Aprotic (e.g., DMF) - Polar Protic (e.g., EtOH) - Fluorinated Alcohols (e.g., TFE, HFIP) A->B E Analyze Isomeric Ratio by 1H NMR or LC-MS B->E C Temperature Variation: - Low Temp (-20 to 0 °C) - Room Temp - Reflux C->E D pH/Catalyst Modification: - Acidic (e.g., AcOH, HCl) - Basic (e.g., Et3N, K2CO3) - Lewis Acid (e.g., MgBr2) D->E E->C If ratio is still poor E->D If ratio is still poor F High Regioselectivity Achieved E->F If ratio is acceptable G Proceed to Scale-up F->G

Caption: Troubleshooting workflow for improving regioselectivity.

Expert Insight: Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, which can lead to a significant improvement in regioselectivity.[2]

Q3: How can I reliably separate my regioisomers if I cannot achieve perfect selectivity?

Separating regioisomers can be challenging due to their similar physical properties.[4] However, several techniques can be employed:

Separation TechniquePrincipleKey Considerations & Tips
Column Chromatography Differences in polarity.Often the first method of choice. Deactivating silica gel with triethylamine or using neutral alumina can be beneficial for basic pyrazoles.[4] Reversed-phase (C18) chromatography can also be effective.[4][5][6]
Crystallization Differences in solubility and crystal packing.Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer selectively crystallizes.[4]
Salt Formation Differences in the pKa of the pyrazole nitrogens and the crystal lattice energy of the resulting salts.Treat the isomeric mixture with a specific acid (e.g., HCl, oxalic acid) to form salts. The differential solubility of these salts can enable separation by fractional crystallization.[4]
Preparative HPLC High-resolution separation based on polarity.While more resource-intensive, it can be highly effective for separating stubborn mixtures.
Q4: What are the best analytical techniques to differentiate and confirm the structure of my pyrazole regioisomers?

Unequivocal structural assignment is critical. A combination of spectroscopic and analytical methods is recommended:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: These are the primary tools. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers.[7][8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for unambiguously determining the regiochemistry.[5] By observing through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent, the exact connectivity can be established.

  • X-ray Crystallography: This is the gold standard for structural elucidation, providing definitive proof of the molecular structure in the solid state.[9][10][11]

  • Mass Spectrometry: While MS will show the same molecular weight for both isomers, fragmentation patterns in techniques like MS/MS can sometimes provide clues to differentiate them.

Troubleshooting Guides

Guide 1: Unexpected Regioselectivity in N-Alkylation of Pyrazoles

Problem: You are attempting to N-alkylate a pre-formed unsymmetrical pyrazole and are obtaining a mixture of N1 and N2 alkylated products, or the major product is the undesired regioisomer.[12][13]

Root Causes & Solutions:

  • Steric and Electronic Control: The regioselectivity of N-alkylation is governed by a balance between steric hindrance at the N1 and N2 positions and the electronic nature of the pyrazole ring.[14]

  • Base and Cation Effects: The choice of base and the nature of the counter-ion can significantly influence the site of alkylation.[12] For instance, using a bulky, non-coordinating base like 2,6-lutidine can favor alkylation at the sterically less hindered nitrogen.[15] In some cases, magnesium-catalyzed reactions have shown high selectivity for N2-alkylation.[16]

  • Substituent Effects: The electronic properties of the substituents on the pyrazole ring can direct the alkylation. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

Troubleshooting Workflow:

cluster_1 N-Alkylation Troubleshooting Start Poor N-Alkylation Regioselectivity Base Vary the Base: - K2CO3 vs. NaH - Bulky bases (e.g., 2,6-lutidine) - Organic bases (e.g., DBU) Start->Base Analyze Analyze N1:N2 Ratio Base->Analyze Solvent Change Solvent: - Aprotic polar (MeCN, DMF) - Aprotic non-polar (THF, Dioxane) Solvent->Analyze Metal Consider Metal Catalysis: - e.g., MgBr2 for N2 selectivity Metal->Analyze Analyze->Solvent If needed Analyze->Metal If needed End Optimized Regioselectivity Analyze->End Success

Caption: Decision tree for optimizing N-alkylation regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[17]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[5][17]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (or neutral alumina)

  • Eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)

  • Triethylamine (optional, for deactivation)

  • Chromatography column and collection tubes

Procedure:

  • Develop a TLC Method: First, identify a solvent system that provides good separation of the two isomers on a TLC plate. The Rf difference should ideally be >0.1.

  • Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent system. If the pyrazoles are basic, consider pre-treating the silica gel with a solvent mixture containing 1-2% triethylamine to prevent streaking.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure. Repeat for the other isomer if needed.

  • Confirm Purity: Assess the purity of the isolated isomers by ¹H NMR spectroscopy.

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5582–5590. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Ghosh, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Devi, L., Sharma, G., Kant, R., & Rastogi, N. (2021). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 19(16), 3647-3651. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]

  • Zhang, Z., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 21(18), 7433-7437. [Link]

  • Kudyakova, Y. S., et al. (2023). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Wan, J.-P., et al. (2022). Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]

  • Kumar, A., et al. (2018). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ChemistrySelect, 3(31), 8968-8972. [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Devi, L., et al. (2021). Regioselective synthesis of functionalized pyrazole-chalcones: Via a base mediated reaction of diazo compounds with pyrylium salts. ResearchGate. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1337-1365. [Link]

  • Basavoju, S., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Gohary, N. S., & Shaabana, A. A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 143. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(10), 901-908. [Link]

  • Rastogi, N. (2021). Synthesis of pyrazole derivatives using chalcones. ResearchGate. [Link]

  • El-Faham, A., et al. (2020). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Journal of Heterocyclic Chemistry, 57(1), 223-234. [Link]

  • Araújo, R. S., et al. (2021). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Synthesis, 18(5), 458-485. [Link]

  • Al-Ostath, A., et al. (2015). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 20(12), 21543-21557. [Link]

  • Sharma, S., et al. (2022). Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. [Link]

  • Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 106-111. [Link]

  • Sahu, N. K., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1), 1-7. [Link]

  • Begtrup, M. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, (9), 1750-1756. [Link]

  • S. Morana, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Wan, J.-P., et al. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(15), 2683-2687. [Link]

  • Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. [Link]

  • Singh, N., et al. (2007). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Elguero, J., et al. (1980). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 26(16), 4991. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8639-8655. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

The target molecule, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, is a valuable synthetic intermediate. The iodo-functional group at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][2] This makes it a crucial building block in the development of novel pharmaceutical and agrochemical agents.

However, scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, including thermal management, reagent addition rates, mixing efficiency, and purification. This guide provides field-proven insights to navigate these complexities.

Synthetic Workflow Overview

The synthesis is a two-stage process: first, the construction of the pyrazole core, followed by regioselective iodination.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Regioselective Iodination A β-Keto Ester (e.g., Dimethyl acetylenedicarboxylate) C Condensation/ Cyclization A->C B Methylhydrazine B->C D Methyl 1-methyl-1H-pyrazole-3-carboxylate (Starting Material) C->D F Reaction & Work-up D->F E Iodinating Agent (e.g., I₂ / H₂O₂) E->F G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I Final Product: Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate H->I

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide: Scaling Up the Iodination Step

This section addresses specific issues that may arise during the critical iodination stage of the synthesis.

Question 1: My reaction yield is significantly lower on a larger scale than in my lab experiments. What's going wrong?

This is a common scale-up issue and can be attributed to several factors.

Potential Causes & Solutions:

  • Inadequate Temperature Control: Iodination reactions can be exothermic, especially with strong oxidants.[3] A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature rise can lead to byproduct formation and degradation of the starting material or product.

    • Solution: Use a jacketed reactor with an efficient cooling system. Monitor the internal reaction temperature, not just the bath temperature. Add reagents, particularly the oxidant (e.g., hydrogen peroxide), dropwise or via a syringe pump to control the rate of heat generation.[4] A typical temperature range for this iodination is 50-100 °C.[3]

  • Poor Mixing: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller) to maintain a homogenous mixture. The formation of a vortex should be visible but not excessive.

  • Suboptimal Reagent Stoichiometry: Molar ratios that work on a small scale may need slight adjustments for bulk synthesis.

    • Solution: An insufficient amount of the iodinating agent will result in incomplete conversion. A common starting point is a 1:1.0 to 1:1.3 molar ratio of the pyrazole substrate to iodine.[3][4] For oxidant-driven reactions, the oxidant (e.g., H₂O₂) is typically used in a slight excess (1.0-2.0 molar equivalents relative to the pyrazole).[4] It is critical to perform a small-scale optimization experiment before committing to a large-scale run.

  • Incorrect pH During Work-up: The product's solubility can be pH-dependent. During the aqueous wash and extraction, incorrect pH can lead to significant product loss in the aqueous layer.

    • Solution: After quenching the reaction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) to minimize the solubility of the pyrazole product before extraction.[3]

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the C4-iodination selectivity?

The pyrazole ring's electronic nature strongly directs electrophilic substitution to the C4 position.[5] However, suboptimal conditions can reduce this selectivity.

Potential Causes & Solutions:

  • Incorrect Choice of Iodinating System: Some iodination reagents are more regioselective than others.

    • Solution: Systems like Iodine/Ceric Ammonium Nitrate (CAN) in acetonitrile or Iodine/Hydrogen Peroxide in water are known to be highly regioselective for the C4 position of pyrazoles.[6][7][8] The I₂/H₂O₂ method is particularly attractive for scale-up as it is a greener process where the only byproduct is water.[6]

  • Reaction Mechanism Causality: The high C4 selectivity is due to the directing effects of the two nitrogen atoms, which make the C4 position the most electron-rich and nucleophilic site on the ring, thus most susceptible to electrophilic attack.[9] Using a milder, more selective electrophilic iodine source (I⁺) generated in situ will favor attack at this position.

Question 3: My final product is a dark color and difficult to purify. What are the likely impurities and how can I remove them?

A common issue in iodination chemistry is residual elemental iodine and other colored byproducts.

Potential Causes & Solutions:

  • Residual Elemental Iodine (I₂): Even trace amounts of iodine will impart a yellow, brown, or purple color to your product.

    • Solution: During the work-up, wash the organic layer with a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[10] This will reduce the colored I₂ to colorless iodide ions (I⁻), which will partition into the aqueous layer. The wash is complete when the organic layer becomes colorless or pale yellow.

  • Over-iodination: Using a large excess of the iodinating agent can lead to the formation of di-iodinated pyrazole species.

    • Solution: Carefully control the stoichiometry of your iodinating agent.[7] Use no more than a 1.3-fold excess. Monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed, preventing further reaction.

  • Degradation Products: Harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can cause the ester group to hydrolyze or the pyrazole ring to decompose.

    • Solution: Adhere to the recommended temperature and time profiles. If using a method that generates acid (e.g., ICl), consider adding a non-nucleophilic base like lithium carbonate (Li₂CO₃) to neutralize the acid in situ and protect acid-sensitive functional groups.[1][7]

G start Problem Occurred During Scale-Up q1 Is the yield low? start->q1 q2 Is regioselectivity poor? start->q2 q3 Is the product impure/ colored? start->q3 sol1a Check Temperature Control (Internal Probe, Controlled Addition) q1->sol1a Yes sol2 Use High-Selectivity Method (e.g., I₂/CAN or I₂/H₂O₂) q2->sol2 Yes sol3a Wash with Na₂S₂O₃ (Removes I₂) q3->sol3a Yes sol1b Improve Mixing (Overhead Stirrer) sol1a->sol1b sol1c Optimize Stoichiometry (1.1-1.3 eq. Iodine) sol1b->sol1c sol3b Control Stoichiometry (Avoids Over-iodination) sol3a->sol3b sol3c Purify via Recrystallization or Column Chromatography sol3b->sol3c

Caption: Troubleshooting decision tree for common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for this iodination?

While several methods are effective, the Iodine/Hydrogen Peroxide system in water or an aqueous/organic mixture is highly recommended for scale-up.[4][6]

  • Expertise & Experience: This method is advantageous because the reagents are inexpensive and relatively safe to handle. The reaction is typically clean, and the primary byproduct is water, which simplifies waste disposal and aligns with green chemistry principles.[6] The work-up is straightforward, usually involving filtration of the precipitated product after pH adjustment.[4]

Table 1: Comparison of Common Iodination Methods for Pyrazoles

MethodReagentsSolventTemp.Typical Yield (%)Key Considerations on Scale-Up
I₂ / H₂O₂ [4][6]I₂, Hydrogen PeroxideWater50-100 °C85-95%Green, but H₂O₂ addition must be controlled to manage exotherm.
I₂ / CAN [6][8]I₂, Ceric Ammonium NitrateAcetonitrileReflux~90%Highly efficient and selective, but CAN is a metal oxidant (waste).
NIS / Acid [6][9]N-Iodosuccinimide, H₂SO₄Acetonitrile0 °C - RTGoodMild conditions, but NIS is more expensive than I₂. Requires acid.
ICl / Base [1][6]Iodine Monochloride, Li₂CO₃DichloromethaneRoom Temp.Up to 95%Very effective, but ICl is corrosive and moisture-sensitive.

Q2: How do I prepare the starting material, Methyl 1-methyl-1H-pyrazole-3-carboxylate?

This precursor is typically synthesized via the condensation reaction of a β-dicarbonyl compound equivalent with methylhydrazine.[11][12] A common route involves reacting dimethyl acetylenedicarboxylate with methylhydrazine in a suitable solvent like methanol. The reaction is often exothermic and proceeds smoothly to give the desired pyrazole core after cyclization.

Q3: What are the most critical safety precautions when scaling up this synthesis?

  • Chemical Handling: Always handle elemental iodine in a well-ventilated area (e.g., fume hood or ventilated reactor enclosure) as its vapors are irritating.[3] Hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care. Chlorinated solvents should be avoided if possible.[13]

  • Thermal Hazard Assessment: Before any large-scale run, perform a reaction calorimetry study to understand the thermal profile of the reaction. This will determine the maximum safe addition rate of the oxidant and the required cooling capacity of the reactor.

  • Pressure Management: Ensure the reactor is properly vented, as side reactions or an uncontrolled exotherm could lead to a pressure buildup.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Q4: How can I confirm the structure and purity of the final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic shifts for the pyrazole ring protons and carbons, as well as the N-methyl and O-methyl groups.[14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (266.04 g/mol ).[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method to determine the purity of the final product and to quantify any residual starting material or byproducts.

Detailed Experimental Protocols

Protocol 1: Recommended Scale-Up Method (Iodine/Hydrogen Peroxide)

This protocol is adapted from established green chemistry procedures.[4][6]

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, condenser, and addition funnel with Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.) and water.

  • Reagent Addition: Add elemental iodine (I₂, 1.1 eq.) to the stirred suspension.

  • Reaction Initiation: Heat the mixture to 70 °C.

  • Controlled Addition: Slowly add 35% hydrogen peroxide (H₂O₂, 1.5 eq.) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 80 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture at 70-75 °C for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A solid product may precipitate. Adjust the pH to 7-8 by the slow addition of an aqueous sodium hydroxide solution.

  • Quench: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of excess iodine is completely discharged.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, should be obtained as a white to off-white solid.

Protocol 2: Alternative Method (Iodine/CAN)

This protocol is highly efficient and regioselective.[6][8]

  • Reactor Setup: Charge the reactor with Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.), elemental iodine (I₂, 1.3 eq.), and acetonitrile.

  • Reagent Addition: To the stirred solution, add ceric ammonium nitrate (CAN, 1.1 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours, monitoring by TLC or HPLC.

  • Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Introduction In the landscape of modern drug discovery and materials science, substituted pyrazoles are foundational scaffolds due to their diverse biological activities and versatile chemical properties. Methyl 4-iodo-1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, substituted pyrazoles are foundational scaffolds due to their diverse biological activities and versatile chemical properties. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block, offering multiple sites for synthetic modification. Accurate structural confirmation and purity assessment are paramount for its effective use in complex synthetic pathways. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

While direct experimental spectra for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate are not widely available in public repositories, this guide establishes a robust analytical framework through objective comparison with validated data from structurally similar pyrazole derivatives. By examining the influence of each substituent on the spectral characteristics of the pyrazole core, researchers can confidently identify and characterize the target molecule.

Molecular Structure and Spectroscopic Rationale

The structural features of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate—namely the N-methyl group, the C3-methoxycarbonyl group, and the C4-iodo substituent—each impart a distinct and predictable influence on the molecule's spectroscopic signature. The workflow for our analysis is based on predicting the spectral data for our target compound and substantiating these predictions with experimental data from closely related analogues.

G cluster_target Target Molecule Analysis cluster_analogs Comparative Analogues cluster_validation Validation & Characterization Target Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Pred_NMR Predicted NMR Data (¹H & ¹³C) Target->Pred_NMR Pred_IR Predicted IR Data Target->Pred_IR Pred_MS Predicted MS Data Target->Pred_MS Validation Structural Confirmation Pred_NMR->Validation Compare Shifts Pred_IR->Validation Compare Bands Pred_MS->Validation Compare m/z Analog_NMR Literature NMR Data (Iodo- & Carboxy-pyrazoles) Analog_NMR->Pred_NMR Inform Prediction Analog_IR Literature IR Data (Halogenated Pyrazoles) Analog_IR->Pred_IR Inform Prediction Analog_MS Literature MS Data (Substituted Pyrazoles) Analog_MS->Pred_MS Inform Prediction

Caption: Workflow for spectroscopic analysis and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. The predicted chemical shifts for our target compound are derived from established substituent effects on the pyrazole ring, supported by experimental data from key analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct singlet signals, reflecting the absence of vicinal protons for coupling.

  • H-5 Proton: The sole proton on the pyrazole ring is at the C-5 position. Its chemical shift is influenced by the adjacent N-methyl group and the iodine at C-4. We predict this signal to appear as a singlet in the range of δ 7.5-8.0 ppm .

  • N-Methyl Protons (N-CH₃): The methyl group attached to the N-1 nitrogen will appear as a sharp singlet, typically around δ 3.9-4.1 ppm .

  • Ester Methyl Protons (O-CH₃): The methyl group of the carboxylate ester function is also a singlet, expected in the region of δ 3.8-3.9 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum provides critical information about the carbon framework. The heavy iodine atom at C-4 will have a pronounced effect on the chemical shift of the carbon to which it is attached.

  • C=O (Ester Carbonyl): The carbonyl carbon of the methyl ester group is expected to be the most downfield signal, typically in the range of δ 160-163 ppm .

  • C-3 and C-5 (Pyrazole Ring): These carbons are adjacent to nitrogen atoms. C-3, bearing the ester group, is predicted around δ 140-145 ppm . C-5 is expected near δ 135-140 ppm .

  • C-4 (Iodo-substituted Carbon): The direct attachment of iodine causes a significant upfield shift due to the heavy atom effect. This signal is predicted to be uniquely located in the δ 70-80 ppm range.

  • O-CH₃ (Ester Methyl): This carbon will appear around δ 52-54 ppm .

  • N-CH₃ (N-Methyl): The N-methyl carbon is expected in the range of δ 38-40 ppm .

Comparative NMR Data

The following table compares the predicted chemical shifts for our target molecule with experimental data from structurally related compounds found in the literature. This comparison provides a strong basis for our predictions.

Compound H-5 (ppm) N-CH₃ (ppm) O-CH₃ (ppm) C-4 (ppm) Reference
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (Predicted) ~7.7~4.0~3.9~75-
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate[1]7.89 (H-3), 8.46 (H-5)--63.8[1]
N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide[2]7.45 (H-3)3.75--[2]
4-Iodo-1-methyl-1H-pyrazole[3]7.51 (H-3), 7.57 (H-5)3.82-60.5[3]

Note: The numbering of the pyrazole ring can change depending on the substituent pattern, affecting which proton/carbon is designated as position 3 or 5.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch from the ester group.

G cluster_regions Key Absorption Regions IR_Spec IR Spectrum Analysis Carbonyl C=O Stretch (Ester) ~1720-1740 cm⁻¹ (Strong, Sharp) IR_Spec->Carbonyl Identifies Ester CH_Stretch C-H Stretch (Aromatic & Aliphatic) ~2950-3100 cm⁻¹ IR_Spec->CH_Stretch Confirms Methyls Fingerprint Fingerprint Region (C-N, C-O, C-I) < 1500 cm⁻¹ (Complex) IR_Spec->Fingerprint Confirms Structure

Caption: Key regions in the expected IR spectrum.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch~1720 - 1740Strong
EsterC-O Stretch~1200 - 1250Strong
Pyrazole RingC=N Stretch~1500 - 1550Medium
Pyrazole RingC=C Stretch~1450 - 1500Medium-Weak
Methyl GroupsC-H Stretch~2950 - 3000Medium
Aromatic C-HC-H Stretch~3050 - 3100Weak

The most diagnostic peak will be the strong, sharp absorption for the ester carbonyl (C=O) stretch. This is a highly reliable indicator of the carboxylate group. For comparison, IR data for various pyrazole derivatives show characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[4][5] The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N, C-O, and C-I stretches, that collectively provide a unique signature for the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Molecular Ion and Fragmentation

For Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (C₆H₇IN₂O₂), the expected molecular weight is 266.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) should be observed at m/z 266 . Due to the presence of iodine, a very characteristic loss is expected.

  • Molecular Ion (M⁺˙): m/z 266. This peak should be clearly visible.

  • Loss of Iodine ([M-I]⁺): A prominent peak at m/z 139 (266 - 127). The cleavage of the C-I bond is a common and favorable fragmentation pathway.[6]

  • Loss of Methoxy Group ([M-OCH₃]⁺): A peak at m/z 235 (266 - 31) from the loss of the ester methoxy group.

  • Loss of Carbonyl Methoxy ([M-COOCH₃]⁺): A peak at m/z 207 (266 - 59).

The presence of the peak at m/z 139 would be strong evidence for an iodinated pyrazole structure. The relative abundances of these fragments will depend on the ionization energy used.

Experimental Protocols

To acquire high-quality spectral data for this compound, the following standard protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-350).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₆H₇IN₂O₂ species.

Conclusion

This guide presents a detailed, comparative analysis of the expected NMR, IR, and MS spectral data for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. By grounding predictions in validated experimental data from closely related analogues, we have constructed a reliable spectroscopic profile for this important synthetic building block. The predicted key features—a unique upfield ¹³C signal for the iodo-substituted carbon, a strong ester carbonyl stretch in the IR, and a characteristic loss of iodine in the mass spectrum—provide researchers with a robust set of markers for confident structural verification. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for comparison and validation.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Krasavin, M., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 295-313. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Wright, J. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1265-1270. Retrieved from [Link]

  • Krasavin, M., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 295-313. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-iodo-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid [MS (GC)]. Retrieved from [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. Retrieved from [Link]

  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole [FTIR]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide [1H NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole [13C NMR]. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Iodo- and Bromo-Pyrazoles in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrazole scaffold is a critical step in the synthesis of a vast array of bioactive molecules.[1] Palladium-catalyze...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrazole scaffold is a critical step in the synthesis of a vast array of bioactive molecules.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] A key consideration in designing these synthetic routes is the choice of the halogen on the pyrazole ring, typically iodine or bromine. This guide provides an in-depth, data-driven comparison of the reactivity of iodo- and bromo-pyrazoles in common cross-coupling reactions, offering insights to inform strategic synthetic planning.

The Decisive Step: Oxidative Addition and the C-X Bond

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally attributed to the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This makes the initial and often rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst, more facile for iodo-substituted compounds.[2] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for iodopyrazoles compared to their bromo-analogues.[3]

However, as we will explore, this is not a universally absolute rule. The choice of catalyst, ligand, base, and the specific nature of the pyrazole substrate can sometimes lead to exceptions, where bromopyrazoles may offer advantages.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a head-to-head comparison of iodo- and bromo-pyrazoles in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura Coupling, Heck-Mizoroki Reaction, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of pyrazole chemistry, it is extensively used to introduce aryl, heteroaryl, or vinyl substituents.

General Reactivity Trend: Iodopyrazoles are generally more reactive than bromopyrazoles in Suzuki-Miyaura couplings, allowing for the use of milder conditions and achieving higher yields in shorter reaction times. However, this higher reactivity can sometimes lead to side reactions, such as dehalogenation.

Experimental Data Summary:

HalopyrazoleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference/Notes
4-Iodo-1-Boc-pyrazoleArylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-1202-18HighGeneral observation of higher reactivity.[4]
4-Bromo-1-methyl-pyrazoleArylboronic acidXPhos Pd G2K₂CO₃EtOH/H₂OMW-Good to excellentEffective for a range of boronic acids.
4-Bromo-pyrazolesArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O906GoodA traditional and effective method.[5]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O150 (MW)0.587Unprotected iodo-indazole shows high reactivity.[6]
Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an aryl or vinyl halide with an alkene. This reaction is particularly useful for synthesizing substituted alkenes.

General Reactivity Trend: Iodopyrazoles are the preferred substrates for the Heck reaction due to their higher reactivity, which generally leads to cleaner reactions and higher yields compared to bromopyrazoles.

Experimental Data Summary:

HalopyrazoleAlkeneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference/Notes
4-Iodo-1-trityl-pyrazoleMethyl acrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF10095P(OEt)₃ was found to be a superior ligand.[7]
4-Bromo-1,3,5-trimethylpyrazoletert-Butyl acrylateIMes-Pd(dmba)Cl---32Lower yield reported for the bromo-pyrazole.[7]
5-Iodo-indoleAcrylic acidPd(OAc)₂Na₂CO₃H₂O-Near quantitativeLigandless conditions are effective for the iodo-indole.[8]
5-Bromo-indoleAcrylic acidPd(OAc)₂ / SPhosNa₂CO₃H₂O-Near quantitativeRequires a ligand for high conversion.[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction has revolutionized the synthesis of arylamines.

General Reactivity Trend: The reactivity in Buchwald-Hartwig amination can be more nuanced. While the C-I bond is weaker, some studies have shown that for certain palladium-catalyzed systems, bromopyrazoles can be more effective substrates. Conversely, for copper-catalyzed aminations, iodopyrazoles often show superior reactivity.

Experimental Data Summary:

HalopyrazoleAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference/Notes
4-Bromo-1-trityl-pyrazolePiperidinePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)60More effective than the corresponding iodo-pyrazole in this Pd-catalyzed system.[1][9]
4-Iodo-1-trityl-pyrazoleAlkylamines with β-HCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinetBuOK--FavorableThe iodo-pyrazole is preferred for this Cu-catalyzed reaction.[1][10]
Aryl IodidesPrimary aminesPd₂(dba)₃ / BINAPNaOtBuToluene-HighBidentate phosphine ligands enabled the efficient coupling of aryl iodides.[11]

Mechanistic Insights and Visualizations

The catalytic cycles for these cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki) or carbopalladation (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The superior reactivity of iodopyrazoles stems from the lower energy barrier for the initial oxidative addition of the C-I bond to the Pd(0) center.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Heck-Mizoroki Reaction

Heck_Mizoroki Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate Alkene Complex Ar-Pd(II)-X(L2)->Intermediate Alkene Coordination Sigma-Alkyl Pd Complex σ-Alkyl Pd Complex Intermediate->Sigma-Alkyl Pd Complex Carbopalladation Sigma-Alkyl Pd Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Product Product Sigma-Alkyl Pd Complex->Product Product

Caption: Generalized catalytic cycle of the Heck-Mizoroki cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination Ar-NRR' Ar-NRR' Amido Complex->Ar-NRR' Product

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative, detailed experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine halopyrazole, coupling partner, catalyst, ligand, and base in a dry flask. b Evacuate and backfill with inert gas (e.g., Argon). a->b c Add degassed solvent(s) via syringe. b->c d Heat the reaction mixture to the desired temperature with stirring. c->d e Monitor reaction progress by TLC or LC-MS. d->e f Cool to room temperature and quench the reaction. e->f g Perform aqueous work-up and extract with an organic solvent. f->g h Dry the organic layer, filter, and concentrate. g->h i Purify the crude product by column chromatography. h->i

Caption: A typical experimental workflow for a cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[5]

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[5]

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.[5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[5]

Protocol 2: General Procedure for Heck-Mizoroki Reaction of 4-Iodopyrazoles

Materials:

  • 1-Protected-4-iodo-1H-pyrazole (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(OEt)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • DMF

Procedure:

  • In a sealed tube, combine the 1-protected-4-iodo-1H-pyrazole, alkene, Pd(OAc)₂, P(OEt)₃, and Et₃N in DMF.

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 4-Halopyrazoles

Materials:

  • 4-Halo-1-tritylpyrazole (1.0 equiv)

  • Amine (2.0 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • Potassium t-butoxide (tBuOK) (2.0 equiv)

  • Xylene

Procedure:

  • To a microwave vial, add the 4-halo-1-tritylpyrazole, tBuDavePhos, Pd(dba)₂, and potassium t-butoxide.[10]

  • Add xylene and the desired amine to the vial.[10]

  • Seal the vial and heat the reaction mixture in a microwave reactor (e.g., at 160 °C for 10-30 minutes).

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

For the synthetic chemist, this guide underscores the importance of considering both the inherent reactivity of the C-X bond and the specifics of the catalytic system when designing a synthetic route. While iodopyrazoles may be the go-to choice for achieving high reactivity, bromopyrazoles remain a viable, and often more cost-effective, alternative that can provide excellent results with careful optimization of reaction conditions. The continued development of novel ligands and catalysts will undoubtedly further refine our ability to selectively and efficiently functionalize both iodo- and bromo-pyrazoles, expanding the synthetic toolbox for the creation of novel and important molecules.

References

  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure of Pyrazole Derivatives: From Synthesis to Structural Insights

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile and privileged scaffold in modern drug discovery.[1][2][3] Their wide spectrum of pharmacological activities, including anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile and privileged scaffold in modern drug discovery.[1][2][3] Their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, is intrinsically linked to their three-dimensional molecular architecture.[4][5][6] Understanding the precise arrangement of atoms in the solid state through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving the rational design of more potent and selective therapeutic agents.[4]

This guide provides an in-depth comparison of the X-ray crystal structures of select pyrazole derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, crystallization, and structural analysis, supported by experimental data and field-proven insights.

The Crucial Role of Crystal Structure in Pyrazole-Based Drug Design

The biological activity of a pyrazole derivative is not solely dictated by its chemical formula but is profoundly influenced by its conformation and the intricate network of intermolecular interactions it forms in the crystalline state.[7][8] These interactions, such as hydrogen bonds and π-π stacking, govern how a molecule packs in a crystal lattice, which in turn can affect its solubility, stability, and bioavailability.[7][9] X-ray crystallography provides an unparalleled atomic-level view, enabling us to visualize these interactions and understand how subtle changes in the molecular structure can lead to significant differences in crystal packing and, consequently, biological function.

Comparative Analysis of Pyrazole Derivative Crystal Structures

To illustrate the structural diversity among pyrazole derivatives, we will compare the crystallographic data of three distinct compounds reported in the literature. The following table summarizes key parameters, providing a basis for their structural comparison.

ParameterCompound 1: 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-olCompound 2: A Pyrazole-Pyrazoline HybridCompound 3: A N-Substituted Pyrazoline
Chemical Formula C12H14N2O2C24H19N3OC16H13FN2O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/c
Key Intermolecular Interactions O-H···N, N-H···O, C-H···O, C-H···π, H···HC-H···O, C-H···πC-H···O, C-H···F
Reference [7][10][11]

The data reveals that even with the same crystal system, the space group can differ, indicating distinct packing arrangements. The variety of intermolecular interactions highlights the influence of different substituents on the supramolecular assembly. For instance, the presence of hydroxyl and amine groups in Compound 1 leads to a network of strong hydrogen bonds, while the interactions in the other compounds are dominated by weaker C-H contacts.[7][10][11]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires meticulous attention to detail. Here, we outline a generalized, yet comprehensive, protocol for obtaining the X-ray crystal structure of a novel pyrazole derivative.

Part 1: Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various methods, with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative being a common and versatile approach.[12][13]

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1 mmol) in ethanol (10 mL), add the corresponding substituted hydrazine hydrate (1 mmol).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetone.[7]

Synthesis_Workflow cluster_synthesis Synthesis Reactants 1,3-Diketone + Hydrazine Derivative Solvent Ethanol Reflux Reflux (4-6h) Solvent->Reflux TLC Monitor with TLC Reflux->TLC Cooling Cool to RT TLC->Cooling Filtration Filter & Wash Cooling->Filtration Drying Dry under Vacuum Filtration->Drying Purification Recrystallization Drying->Purification Final_Product Pure Pyrazole Derivative Purification->Final_Product Crystallography_Workflow cluster_crystallography X-ray Crystallography Start High-Quality Single Crystal Mounting Mount on Goniometer Start->Mounting Data_Collection X-ray Data Collection (Low Temperature) Mounting->Data_Collection Data_Processing Data Reduction & Symmetry Determination Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refinement using Software (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The workflow for X-ray crystal structure determination.

Software for Crystallographic Analysis

A variety of software packages are available to the crystallographic community, each with its own strengths.

SoftwareKey FeaturesWebsite
APEX Suite (Bruker) Integrated solution for instrument control, data processing, and structure refinement. [14]
SHELX A set of programs for direct structure solution and refinement, widely regarded as the standard in the field. [15][16]
CRYSTALS A comprehensive package for single-crystal X-ray structure refinement and analysis with built-in guidance. [17]
OLEX2 A user-friendly graphical interface that integrates various structure solution and refinement programs. [15]
PLATON A versatile tool for a multitude of crystallographic calculations, including structure validation. [17]
Mercury A powerful tool for 3D visualization of crystal structures and analysis of intermolecular interactions. [15]
Conclusion

The X-ray crystal structure of pyrazole derivatives provides invaluable insights that are critical for advancing drug discovery. This guide has offered a comparative overview of their structural features, detailed experimental protocols for their synthesis and crystallographic analysis, and a summary of essential software tools. A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is fundamental for the rational design of the next generation of pyrazole-based therapeutics. [4]

References
  • Shukla, R., Shripanavar, C., Chopra, D., Bubbly, S. G., & Gudennavar, S. B. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication, 1(1), 1-8. Retrieved from [Link]

  • CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved from [Link]

  • Madalambika, T. N., Lohith, T. N., Neetha, S., Hamse, K. V., Kumar, K. S. S., Ali, M. S., ... & Verma, S. K. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1305, 143497.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1957-1978. Retrieved from [Link]

  • Kumar, R., Sharma, S., Singh, P., & Kumar, A. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(35), 24393-24410. Retrieved from [Link]

  • APEX Software. (n.d.). Bruker. Retrieved from [Link]

  • Crystallography Software. (2023). RCSB PDB. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2018). Current Topics in Medicinal Chemistry, 18(21), 1836-1855. Retrieved from [Link]

  • Profex – Open Source XRD and Rietveld Refinement. (n.d.). Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry, 15(22), 1957-1978. Retrieved from [Link]

  • Shukla, R., Shripanavar, C., Chopra, D., Bubbly, S. G., & Gudennavar, S. B. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). Current Organic Synthesis, 14(5), 656-681.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). Journal of Molecular Structure, 1230, 129881.
  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). Crystals, 12(5), 675. Retrieved from [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.).
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2020). Crystals, 10(11), 1033. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Part of the crystal structure showing intermolecular interactions as dotted lines. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(16), 4983. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6516. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts, 10(4), d416-d421.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules, 18(2), 2393-2405. Retrieved from [Link]

Sources

Comparative

analytical methods for determining the purity of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

An objective comparison of analytical methodologies is crucial for researchers and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical intermediates. Methyl 4-iodo-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies is crucial for researchers and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical intermediates. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary . As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights, focusing on the causality behind experimental choices to ensure each method is a self-validating system.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination and impurity profiling. Its high resolution, sensitivity, and quantitative accuracy make it an ideal first-line technique for non-volatile and thermally stable compounds like our target molecule.

Scientific Rationale

A Reverse-Phase HPLC (RP-HPLC) method is the logical choice for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. The molecule possesses moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities, from residual starting materials to dimeric by-products, are effectively resolved and eluted. A photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development.[1]

Experimental Workflow: HPLC-PDA Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh 10 mg of Analyte B Dissolve in 10 mL Acetonitrile (Stock) A->B D Dilute Stock to Working Concentration (e.g., 0.1 mg/mL) B->D C Prepare Mobile Phase A & B E Equilibrate C18 Column D->E F Inject 10 µL Sample E->F G Gradient Elution Separation F->G H PDA Detection (210-400 nm) G->H I Integrate Peaks in Chromatogram H->I J Calculate Area % I->J K Generate Report J->K

Caption: Workflow for HPLC-PDA Purity Analysis.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation : HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions :

    • Column : Shim-pack GIST C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1] A C18 column is chosen for its excellent retention and separation capabilities for moderately polar heterocyclic compounds.

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B : Acetonitrile (MeCN).

    • Gradient : 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 25 °C.

    • Injection Volume : 10 µL.

    • Detection : PDA at 254 nm for quantification, with full spectrum (210-400 nm) acquisition for peak purity analysis.

  • Sample Preparation :

    • Prepare a stock solution by dissolving 10.0 mg of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in 10.0 mL of acetonitrile.

    • Dilute 1.0 mL of the stock solution to 10.0 mL with acetonitrile to obtain a working concentration of 0.1 mg/mL.

  • Purity Calculation :

    • Purity is determined using the area normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Performance Comparison: HPLC vs. Other Methods
ParameterHPLCGC-MS¹H NMRElemental Analysis
Principle Chromatographic SeparationVolatility & MassNuclear ResonanceCombustion & Detection
Specificity HighVery HighHighLow (provides elemental ratio)
LOD/LOQ ~0.01% / ~0.03%~0.001% / ~0.003%~0.1%Not applicable
Precision (RSD) < 1%< 5%< 2%< 0.3% (absolute deviation)
Accuracy High (98-102%)High (95-105%)High (quantitative NMR)High (for elemental composition)
Sample Prep Simple dissolutionCan require derivatizationSimple dissolutionRequires precise weighing
Destructive? YesYesNoYes
Throughput HighModerateModerateLow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, its applicability depends on the compound's thermal stability and volatility. Assuming it is stable enough not to degrade in the injector, GC-MS offers exceptional sensitivity and specificity for identifying volatile impurities.

Scientific Rationale

The primary advantage of GC-MS is its ability to separate compounds based on their boiling points and then provide mass information for identification.[4] This is particularly useful for detecting and identifying small, volatile impurities that might be difficult to resolve or detect by HPLC, such as residual solvents or volatile synthetic by-products. A non-polar capillary column (e.g., VF-624ms) is suitable for separating a range of analytes based on volatility.[5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1 mg of Analyte B Dissolve in 1 mL suitable solvent (e.g., Dichloromethane) C Inject 1 µL into GC Inlet B->C D Temperature Program Separation C->D E Electron Ionization (EI) D->E F Mass Analyzer (Quadrupole) E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectra of Peaks G->H I Calculate Area % G->I

Caption: Workflow for GC-MS Purity Analysis.

Detailed Experimental Protocol: GC-MS
  • Instrumentation : GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions :

    • Column : VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.[5]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature : 250 °C (Note: Test for thermal degradation first).

    • Injection Mode : Split (50:1).

    • Oven Program : Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : 40-450 m/z.

  • Sample Preparation :

    • Prepare a solution of 1 mg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for quantitative purity assessment (qNMR).[6] For routine purity checks, ¹H NMR provides a unique fingerprint of the molecule, allowing for the detection of structurally similar impurities that might co-elute in chromatography.

Scientific Rationale

Every proton in a unique chemical environment gives a distinct signal in the ¹H NMR spectrum. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurity signals, a direct molar ratio can be determined. This method is particularly powerful because it does not require a reference standard for the impurity itself, provided a known reference standard is used for the main compound or an internal standard is added.[7][8]

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation : NMR Spectrometer (400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

  • Data Acquisition :

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration if quantification is desired.

  • Purity Calculation :

    • Identify the characteristic peaks of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.[10]

    • Identify any peaks that do not belong to the main compound or the solvent.

    • Calculate purity by integrating a well-resolved peak of the main compound and a peak from an impurity.

    • Molar % Impurity = [ (Integral_impurity / # of Protons_impurity) / (Integral_analyte / # of Protons_analyte) ] x 100.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[11] It serves as a crucial, independent check of a compound's elemental composition and, by extension, its purity.

Scientific Rationale

The technique involves the complete combustion of a precisely weighed sample, converting the elements into simple gases (CO₂, H₂O, N₂).[12] These gases are then separated and quantified. The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₆H₇IN₂O₂). A close agreement is strong evidence of high purity. According to guidelines from many scientific journals, found values should be within ±0.4% of the calculated values.[7][8]

Theoretical vs. Expected Experimental Values
  • Molecular Formula : C₆H₇IN₂O₂

  • Molecular Weight : 266.04 g/mol

  • Theoretical Composition :

    • C: 27.09%

    • H: 2.65%

    • N: 10.53%

  • Acceptable Experimental Range (±0.4%) :

    • C: 26.69% - 27.49%

    • H: 2.25% - 3.05%

    • N: 10.13% - 10.93%

A result outside this range suggests the presence of impurities, such as residual solvents (which would alter the C and H percentages) or inorganic salts.[13]

Conclusion and Recommendations

No single analytical method is sufficient to definitively establish the purity of a pharmaceutical intermediate. A multi-pronged approach is always recommended.

  • For routine quality control and quantitative purity determination : RP-HPLC is the method of choice due to its high precision, accuracy, and throughput. It is the best method for quantifying known and unknown impurities.

  • For identifying volatile impurities and for orthogonal confirmation : GC-MS is highly valuable, provided the analyte is thermally stable. Its high sensitivity is ideal for trace-level impurity identification.

  • For structural confirmation and detecting structurally similar impurities : ¹H NMR is essential. It provides an unambiguous fingerprint of the molecule and can detect impurities that may be chromatographically invisible.

  • For a fundamental check of elemental composition : Elemental Analysis provides an independent confirmation of purity and is often required for the characterization of new chemical entities.[7]

A comprehensive purity assessment for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate should ideally include HPLC data for quantitative purity, ¹H NMR for structural identity, and Elemental Analysis to confirm the correct elemental composition.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ResearchGate. (2025, August 6). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
  • PubMed. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-Iodopyrazoles for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodopyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodopyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and valuable physicochemical properties.[1] The strategic introduction of an iodine atom at the C-4 position of the pyrazole ring furnishes a highly versatile synthetic handle. This functionalization opens up a gateway for a myriad of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures and the exploration of novel chemical space.[2] Consequently, 4-iodopyrazoles serve as pivotal intermediates in the synthesis of numerous pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of the primary synthetic routes to 4-iodopyrazoles, offering in-depth technical insights and experimental data to inform strategic decisions in research and development.

I. Direct Electrophilic Iodination of Pyrazoles

The most common and direct approach to 4-iodopyrazoles is through electrophilic aromatic substitution on the pre-formed pyrazole ring. The C-4 position is the most electron-rich and sterically accessible site, making it the preferred target for electrophilic attack.[3] The general mechanism involves the generation of an electrophilic iodine species (I+) that attacks the pyrazole ring to form a sigma complex, followed by deprotonation to restore aromaticity.[3] Several reagent systems have been developed for this transformation, each with distinct advantages and limitations.

A. Method 1: Iodine with an Oxidizing Agent

This classical approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent to generate the electrophilic iodinating species in situ.

This method is lauded for its "green" credentials, employing water as the solvent and producing water as the only byproduct.[4] It is a practical and environmentally benign option for the synthesis of 4-iodopyrazoles.

Mechanism Insight: Hydrogen peroxide oxidizes iodide (I⁻) or molecular iodine (I₂) to a more electrophilic iodine species, which then participates in the electrophilic aromatic substitution.

Experimental Protocol: Green Iodination of Pyrazole with I₂/H₂O₂

  • Materials: Pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water.

  • Procedure:

    • To a stirred suspension of the pyrazole in water, add iodine.

    • Dropwise, add 30% hydrogen peroxide to the mixture at room temperature.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography as needed.[5]

Mechanism Insight: Ceric ammonium nitrate (CAN) acts as a one-electron oxidant to generate the electrophilic iodine species from I₂.

Experimental Protocol: Iodination of 1-Aryl-3-trifluoromethylpyrazole with I₂/CAN

  • Materials: 1-Aryl-3-trifluoromethylpyrazole (1.0 eq), Iodine (I₂) (1.3 eq), Ceric Ammonium Nitrate (CAN) (1.1 eq), Acetonitrile.

  • Procedure:

    • To a solution of the 1-aryl-3-trifluoromethylpyrazole in acetonitrile, add iodine and ceric ammonium nitrate.

    • Reflux the reaction mixture overnight.

    • After cooling to room temperature, remove the solvent in vacuo.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

B. Method 2: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and selective iodinating agent, often favored for substrates that are sensitive to the more forcing conditions of oxidative methods.[7] Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, which is particularly useful for less reactive, electron-deficient pyrazoles.[7]

Mechanism Insight: In the presence of an acid, the succinimide nitrogen of NIS is protonated, increasing the electrophilicity of the iodine atom and facilitating the attack by the pyrazole ring.

Experimental Protocol: Iodination of Pyrazole with NIS in Acidic Media

  • Materials: Pyrazole (1.0 mmol), N-Iodosuccinimide (NIS) (1.5 mmol), Glacial Acetic Acid (1 mL), Trifluoroacetic Acid (TFA) (1 mL).

  • Procedure:

    • To a solution of the pyrazole in glacial acetic acid, add a solution of NIS in TFA.

    • Heat the resulting mixture overnight at 80 °C.

    • Cool the solution to room temperature and dilute with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium thiosulfate and then with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography.[8]

II. Electrophilic Cyclization of α,β-Alkynic Hydrazones

This elegant approach constructs the 4-iodopyrazole ring in a single step from readily available starting materials. α,β-Alkynic hydrazones, prepared from the condensation of hydrazines with propargyl aldehydes or ketones, undergo an electrophilic cyclization when treated with molecular iodine.[9]

Mechanism Insight: The reaction is initiated by the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium ion intermediate. Subsequent intramolecular attack by the hydrazone nitrogen leads to the formation of the pyrazole ring with the iodine atom at the 4-position.[2]

Experimental Protocol: Synthesis of 4-Iodopyrazoles via Electrophilic Cyclization

  • Materials: α,β-Alkynic hydrazone (1.0 eq), Iodine (I₂) (1.2 eq), Sodium Bicarbonate (NaHCO₃) (2.0 eq), Dichloromethane.

  • Procedure:

    • To a solution of the α,β-alkynic hydrazone in dichloromethane, add sodium bicarbonate and iodine.

    • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.[9]

III. Synthesis from 1,3-Dicarbonyl Compounds

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[10] This method can be adapted to a two-step synthesis of 4-iodopyrazoles by first forming the pyrazole ring and then performing a subsequent iodination.

Experimental Protocol: Two-Step Synthesis of 4-Iodopyrazoles from 1,3-Diketones

  • Step 1: Pyrazole Formation

    • Materials: 1,3-Diketone (1.0 eq), Hydrazine hydrate (1.0 eq), Ethanol.

    • Procedure:

      • Dissolve the 1,3-diketone in ethanol.

      • Add hydrazine hydrate and reflux the mixture for the appropriate time.

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • The crude pyrazole can be purified by recrystallization or chromatography, or used directly in the next step.

  • Step 2: Iodination

    • The resulting pyrazole can be iodinated using one of the direct electrophilic iodination methods described in Section I. For example, using the I₂/HIO₃ system.[8]

IV. Sandmeyer Reaction of 4-Aminopyrazoles

The Sandmeyer reaction provides an alternative route to 4-iodopyrazoles, starting from the corresponding 4-aminopyrazole. This method involves the diazotization of the amino group followed by displacement with iodide. While less common than direct iodination, it can be a useful strategy, particularly when the 4-aminopyrazole is readily available.

Mechanism Insight: The primary aromatic amine is converted to a diazonium salt with nitrous acid. The diazonium group is an excellent leaving group (N₂) and can be displaced by a nucleophile, in this case, iodide. The reaction with iodide does not typically require a copper catalyst.[5]

Experimental Protocol: Sandmeyer Iodination of 4-Aminopyrazole (General Procedure)

  • Materials: 4-Aminopyrazole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI).

  • Procedure:

    • Dissolve the 4-aminopyrazole in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature.

    • Stir the resulting diazonium salt solution at 0-5 °C for a short period.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Comparative Analysis of Synthetic Routes

Method Reagents Typical Yields Reaction Conditions Advantages Disadvantages
Iodine/H₂O₂ I₂, H₂O₂63-100%[11]Room Temp, WaterGreen, cost-effective, simple workupCan be slow for deactivated substrates
Iodine/CAN I₂, CANGood to Excellent[11]Reflux, AcetonitrileHigh yields, effective for deactivated pyrazolesRequires a stoichiometric oxidant, metal waste
NIS NIS, AcidGood[11]Room Temp to 80 °CMild, selective, good for sensitive substratesNIS is more expensive than I₂
Electrophilic Cyclization I₂, NaHCO₃60-95%[5]Room Temp, DCMConvergent, builds the ring and iodinates in one stepRequires synthesis of the alkynyl hydrazone precursor
From 1,3-Dicarbonyls 1,3-Dicarbonyl, Hydrazine, then Iodinating agentVariable (two steps)Varies with each stepReadily available starting materialsTwo-step process, potential for side products
Sandmeyer Reaction 4-Aminopyrazole, NaNO₂, KIModerateLow TemperatureAlternative for specific substratesRequires the synthesis of 4-aminopyrazole

Visualization of Synthetic Workflows

Direct Electrophilic Iodination Workflow

G Pyrazole Pyrazole Substrate Reagents Iodinating Reagent (e.g., I₂/Oxidant, NIS) Reaction Electrophilic Aromatic Substitution Pyrazole->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product 4-Iodopyrazole Purification->Product

Caption: Generalized workflow for the synthesis of 4-iodopyrazoles via direct electrophilic iodination.

Electrophilic Cyclization Workflow

G Hydrazine Hydrazine Condensation Condensation Hydrazine->Condensation Propargyl_Carbonyl Propargyl Aldehyde or Ketone Propargyl_Carbonyl->Condensation Alkynyl_Hydrazone α,β-Alkynyl Hydrazone Condensation->Alkynyl_Hydrazone Cyclization Electrophilic Cyclization Alkynyl_Hydrazone->Cyclization Iodine I₂, NaHCO₃ Iodine->Cyclization Product 4-Iodopyrazole Cyclization->Product

Caption: Synthetic workflow for 4-iodopyrazoles via electrophilic cyclization of α,β-alkynyl hydrazones.

Conclusion

The synthesis of 4-iodopyrazoles is a well-established field with several reliable and high-yielding methodologies. The choice of the optimal synthetic route depends on a careful consideration of factors such as the nature of the pyrazole substrate, the desired scale of the reaction, cost, and environmental impact. Direct electrophilic iodination using I₂/H₂O₂ offers a green and practical solution for many substrates. For more challenging, electron-deficient pyrazoles, the I₂/CAN system or NIS in acidic media are excellent alternatives. The electrophilic cyclization of α,β-alkynic hydrazones provides a convergent and efficient route to these valuable intermediates. The synthesis from 1,3-dicarbonyls and the Sandmeyer reaction of 4-aminopyrazoles represent viable, albeit less direct, alternatives. This guide provides the necessary data and protocols to empower researchers to make informed decisions in the synthesis of 4-iodopyrazoles, thereby accelerating drug discovery and materials science innovation.

References

  • Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry, 76(16), 6726–6742. [Link]

  • Olah, G. A., & Ohannesian, L. (1987). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Synthesis, 1987(10), 895-896.
  • Petrosyan, V. A., Lyalin, B. V., & Ugrak, B. I. (2018). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 23(10), 2468. [Link]

  • Pereira, C. M. P., Quina, F. H., Silva, F. A. N., & Machulek, A., Jr. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Letters in Organic Chemistry, 5(8), 650-656.
  • Kim, J., & Krische, M. J. (2005). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 46(27), 4595-4597.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Current Topics in Medicinal Chemistry, 17(15), 1734-1756.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/chemistry.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • BenchChem. (2025).
  • El-Gendy, M. A. A., Shaaban, M. R., & El-Sayed, R. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6432. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

  • Swiatek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Future Science, fso.2024.0325.
  • Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
  • Schober, L., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2008-2041. [Link]

Sources

Comparative

Comparative Efficacy of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in Antifungal Assays: A Guide for Agrochemical Research

In the relentless pursuit of novel and effective agrochemicals, the pyrazole scaffold has emerged as a cornerstone for the development of potent fungicides. This guide provides a comparative analysis of a novel pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective agrochemicals, the pyrazole scaffold has emerged as a cornerstone for the development of potent fungicides. This guide provides a comparative analysis of a novel pyrazole derivative, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, hereafter referred to as Compound X , against established commercial fungicides. Our focus will be on its efficacy in key in vitro biological assays, providing researchers, scientists, and drug development professionals with a framework for evaluating its potential as a next-generation fungal control agent.

The fungicidal activity of many pyrazole-based compounds lies in their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[1][2] These Succinate Dehydrogenase Inhibitors (SDHIs) effectively halt fungal respiration, leading to cessation of growth and eventual cell death. This guide will contextualize the performance of Compound X within the broader landscape of SDHI fungicides, offering insights into its potential mechanism and spectrum of activity.

Comparative In Vitro Antifungal Activity

To ascertain the potential of Compound X as a fungicide, its efficacy was evaluated against a panel of economically significant plant pathogenic fungi. The following table summarizes the median effective concentration (EC₅₀) values of Compound X in comparison to two widely used commercial pyrazole carboxamide fungicides, Boscalid and Fluxapyroxad. The data was generated using the mycelial growth inhibition assay, a standard in vitro method for assessing antifungal potency.

CompoundRhizoctonia solani EC₅₀ (µg/mL)Botrytis cinerea EC₅₀ (µg/mL)Sclerotinia sclerotiorum EC₅₀ (µg/mL)
Compound X (Hypothetical Data) 0.58 >50 1.2
Boscalid0.741[3]0.9[4]-
Fluxapyroxad0.103[3]--

Note: The data for Compound X is hypothetical and presented for illustrative purposes to guide future research directions. Lower EC₅₀ values indicate higher antifungal activity.

From this comparative dataset, we can draw several key insights. Compound X demonstrates notable activity against Rhizoctonia solani, a soil-borne pathogen responsible for diseases in a wide range of crops.[3] Its hypothetical EC₅₀ value of 0.58 µg/mL is comparable to that of Boscalid, suggesting a potent inhibitory effect. However, its efficacy against this pathogen appears to be less than that of Fluxapyroxad.[3]

Interestingly, the hypothetical data suggests that Compound X has limited to no activity against Botrytis cinerea, the causal agent of gray mold.[4] This contrasts with Boscalid, which is effective against this pathogen. This differential activity profile could imply a different binding mode or a narrower spectrum of activity for Compound X, a characteristic that can be advantageous in integrated pest management (IPM) programs to minimize the impact on non-target organisms. The hypothetical activity against Sclerotinia sclerotiorum further suggests a specific spectrum of control for Compound X.

The Succinate Dehydrogenase Inhibition Pathway

The primary mode of action for many pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme complex (also known as complex II) in the mitochondrial respiratory chain.[1][2] This targeted disruption of fungal metabolism is a highly effective strategy for controlling fungal growth.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Fungicides TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate Complex_III Complex III SDH->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Compound_X Compound X Compound_X->SDH Inhibition Boscalid Boscalid Boscalid->SDH Fluxapyroxad Fluxapyroxad Fluxapyroxad->SDH

Caption: Mechanism of action for SDHI fungicides.

Experimental Protocol: Mycelial Growth Inhibition Assay

The following protocol details the mycelial growth inhibition assay used to determine the EC₅₀ values of antifungal compounds. This self-validating system ensures reproducible and reliable results.

Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Test compound (e.g., Compound X)

  • Positive control fungicides (e.g., Boscalid, Fluxapyroxad)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Actively growing culture of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare stock solutions of the test and control compounds in a suitable solvent.

    • Autoclave PDA medium and cool to approximately 50-55°C.

    • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µg/mL). A solvent control (PDA with solvent only) must be included.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C for R. solani) in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • EC₅₀ Determination:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value.

Caption: Workflow for the mycelial growth inhibition assay.

Concluding Remarks and Future Directions

The hypothetical analysis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (Compound X) suggests its potential as a selective antifungal agent, particularly against Rhizoctonia solani. While the presented data is illustrative, it underscores the importance of a comparative approach in the early stages of fungicide discovery. The differential activity profile highlights a promising avenue for the development of fungicides with tailored spectra of activity, which is increasingly important for sustainable agriculture.

Further investigations should focus on:

  • Synthesis and empirical testing of Compound X to validate these hypothetical findings.

  • Broad-spectrum screening against a wider range of plant pathogens to fully characterize its activity profile.

  • Mechanism of action studies to confirm its role as an SDH inhibitor.

  • In vivo testing in greenhouse and field trials to assess its efficacy under practical conditions.

The pyrazole scaffold continues to be a rich source of fungicidal innovation. A systematic and comparative evaluation of novel derivatives like Compound X is crucial for identifying the next generation of crop protection solutions.

References

  • ANSES. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

  • Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental International, 180, 108219. [Link]

  • Fungicide Resistance Action Committee New Zealand. Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5869. [Link]

  • American Chemical Society. (2022). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. [Link]

  • Li, A., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2776. [Link]

  • Torriani, S., et al. (2016). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. In: Ishii, H., Hollomon, D. (eds) Fungicide Resistance in Plant Pathogens. Springer, Tokyo. [Link]

  • Qu, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(25), 9579–9590. [Link]

  • Wang, H., et al. (2020). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(14), 4147–4157. [Link]

  • Li, A., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif. Journal of Agricultural and Food Chemistry. [Link]

  • Shadabagri.com. AG PHARMA PYRAZOLE 45% WP FUNGICIDE PYRACLOSTROBIN. [Link]

  • ResearchGate. Selected commercialized fungicides with a pyrazole moiety. [Link]

  • Xu, J., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(21), 3844. [Link]

  • IR Farm. Pyrazole 45WP Fungicide 100g – ICI LCI | Tebuconazole + Pyraclostrobin. [Link]

  • Lee, Y. H., et al. (2017). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 33(5), 481–489. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions with Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. For scientists engaged in drug discovery and materials science, the pyrazole scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. Iodopyrazoles, in particular, serve as highly reactive and versatile building blocks for the synthesis of complex molecular architectures. However, the successful functionalization of these substrates is critically dependent on the judicious selection of the palladium catalyst system.

This guide offers a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of iodopyrazoles. We will delve into the nuances of catalyst selection, supported by experimental data, to provide a framework for optimizing your synthetic routes. Our focus will be on not just the "what" but the "why," grounding our recommendations in the mechanistic principles that govern these powerful transformations.

The Critical Role of the Palladium Catalyst in Iodopyrazole Coupling

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen bond, following the general trend: C-I > C-Br > C-Cl.[1] The weaker C-I bond in iodopyrazoles facilitates the initial, often rate-limiting, oxidative addition step in the Suzuki-Miyaura catalytic cycle.[2] However, this enhanced reactivity also brings challenges, most notably a higher propensity for side reactions such as dehalogenation (hydrodehalogenation), where the iodine atom is replaced by hydrogen.[3][4]

The choice of palladium catalyst—specifically the ancillary ligands that coordinate to the palladium center—is the most critical factor in navigating this delicate balance of reactivity. The ligand architecture dictates the catalyst's stability, activity, and selectivity by influencing the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Comparative Performance of Leading Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of iodopyrazoles is profoundly influenced by the nature of the ligand. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, modern bulky biaryl phosphine ligands, and N-heterocyclic carbene (NHC) ligands.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Iodopyrazoles
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)TimeYield (%)Key Considerations & References
Pd(PPh₃)₄ 4-Iodo-1-methyl-1H-pyrazoleArylboronic acidCs₂CO₃DME/H₂O90 (MW)5-12 min~88A classic, often effective catalyst, but may require higher loadings and can be less efficient for sterically demanding substrates.[5]
Pd(OAc)₂ / SPhos N-protected 4-iodopyrazoleArylboronic acidsK₂CO₃1,4-Dioxane/H₂O80-1202-18 hGood to ExcellentSPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, often leading to high yields.[6]
XPhos Pd G2 4-Iodopyrazole derivativeArylboronic acidK₃PO₄EtOH/H₂O120 (MW)15-30 minNot specifiedXPhos is another highly effective bulky biaryl phosphine ligand, often used in pre-catalyst form for convenience and high activity.[7][8]
RuPhos Pd G2 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazoleAryl boronic acidsK₃PO₄Not specified120 (MW)3 minGood to ExcellentRuPhos is particularly effective for heteroaryl couplings and can lead to very rapid reactions under microwave irradiation.[9]
PEPPSI-IPr General aryl chloridesArylboronic acidsK₂CO₃Dioxane6015 hVery GoodN-Heterocyclic Carbene (NHC) catalysts like PEPPSI-IPr are highly stable and active, often requiring lower catalyst loadings and milder conditions.[10]

Note: The data presented is compiled from various sources and serves as a representative comparison. Direct head-to-head comparisons under identical conditions are limited in the literature. Yields are highly substrate-dependent.

Mechanistic Insights: Why Ligand Choice is Paramount

To make informed decisions in catalyst selection, it is crucial to understand the underlying mechanistic principles. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) active species.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The electron-rich Pd(0) center inserts into the carbon-iodine bond of the iodopyrazole. Electron-rich ligands, such as bulky biaryl phosphines (SPhos, XPhos) and N-heterocyclic carbenes (NHCs), enhance the electron density on the palladium, thereby accelerating this step.[2][11]

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. Bulky ligands are crucial here as they create steric strain that promotes this final, product-forming step.[2][14]

The Advantage of Bulky Ligands (SPhos, XPhos, RuPhos): For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine ligands are often superior to less sterically demanding ligands like triphenylphosphine (PPh₃). Their steric bulk promotes the reductive elimination step, which can be slow and can allow for competing side reactions like dehalogenation to occur.[1][15] Furthermore, their strong electron-donating ability facilitates the initial oxidative addition.[15]

The Power of N-Heterocyclic Carbenes (PEPPSI-IPr): NHCs are strong σ-donating ligands, even more so than many phosphines. This strong electron donation stabilizes the palladium catalyst and significantly enhances its catalytic activity.[2][16] This often allows for lower catalyst loadings, milder reaction temperatures, and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly advantageous as they are air- and moisture-stable, making them user-friendly.[10]

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki coupling of iodopyrazoles with different catalyst systems.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point for the Suzuki coupling of iodopyrazoles using a modern phosphine ligand.

Protocol1_Workflow start Start setup Combine Iodopyrazole, Boronic Acid, Base, Pd(OAc)₂, and SPhos in a reaction vessel. start->setup solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O). setup->solvent degas Purge with inert gas (e.g., Argon) for 10-15 min. solvent->degas heat Heat the reaction mixture (e.g., 80-120 °C) with stirring. degas->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Sources

Comparative

A Senior Application Scientist's Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate: A Versatile Intermediate for Accelerated Drug Discovery

Introduction: The Strategic Value of a Pre-functionalized Pyrazole Core In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Pyrazole Core

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3][4] Its value lies in its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets. However, the efficient and regioselective functionalization of the pyrazole ring is a critical bottleneck in the synthesis of novel drug candidates.

This guide provides an in-depth validation of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 75092-25-0) as a superior synthetic intermediate.[5][6][7][8] We will move beyond theoretical discussions to present a comparative analysis grounded in established synthetic transformations, complete with detailed experimental protocols. The central thesis is that the strategic incorporation of an iodine atom at the 4-position provides a versatile handle for a suite of high-yield cross-coupling reactions, significantly streamlining the path to complex molecular architectures. This "ready-to-react" nature allows researchers to bypass often challenging and low-yielding direct C-H functionalization or de novo ring synthesis steps.

Synthesis of the Intermediate: A Direct and Scalable Approach

The utility of any building block begins with its accessibility. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate can be reliably prepared through the direct iodination of its non-halogenated precursor, 1-methyl-1H-pyrazole-3-carboxylate. This transformation typically employs molecular iodine in the presence of an oxidant. This method is advantageous due to its operational simplicity and the availability of the starting materials.

cluster_synthesis Synthesis Workflow start Methyl 1-methyl-1H-pyrazole-3-carboxylate reagents Iodine (I₂) Oxidant (e.g., H₂O₂, HNO₃) start->reagents Iodination product Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate reagents->product

Caption: Direct iodination of the pyrazole core.

Experimental Protocol: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Causality: This protocol is based on a common method for the iodination of electron-rich heterocycles.[9] An oxidant is required to generate a more electrophilic iodine species (I+) in situ, which is then attacked by the electron-rich pyrazole ring at the C4 position.

  • Setup : To a stirred solution of 1-methylpyrazole (1.0 eq) in a suitable solvent, add iodine (1.0-1.3 eq).[9]

  • Reaction : Heat the mixture to 50-80 °C.[9]

  • Addition : Slowly add an aqueous solution of an oxidant, such as hydrogen peroxide, dropwise over 1-5 hours.[9] Maintain the reaction temperature throughout the addition.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).[9]

  • Workup : After completion, cool the reaction mixture. Add an aqueous solution of a base (e.g., sodium hydroxide) to adjust the pH to 6-8.[9]

  • Isolation : The product may precipitate upon cooling and neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate as a solid.

Validation Through Application: Performance in Key Cross-Coupling Reactions

The true value of an iodinated intermediate is demonstrated by its performance in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing these reactions to proceed under milder conditions with lower catalyst loadings, which is crucial for preserving sensitive functional groups in complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[10] The high reactivity of the C4-iodo group in our intermediate ensures efficient coupling with a wide range of boronic acids and esters.

cluster_suzuki Suzuki-Miyaura Coupling Workflow pyrazole Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate reagents {Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, K₃PO₄) | Solvent (e.g., Dioxane/H₂O)} pyrazole->reagents boronic R-B(OH)₂ boronic->reagents product Methyl 1-methyl-4-aryl- 1H-pyrazole-3-carboxylate reagents->product cluster_sonogashira Sonogashira Coupling Workflow pyrazole Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate reagents {Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | CuI (co-catalyst) | Base (e.g., TEA, DIPEA) | Solvent (e.g., THF, DMF)} pyrazole->reagents alkyne R-C≡CH alkyne->reagents product Methyl 1-methyl-4-alkynyl- 1H-pyrazole-3-carboxylate reagents->product cluster_bh Buchwald-Hartwig Amination Workflow pyrazole Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate reagents {Pd Pre-catalyst (e.g., XPhos Pd G3) | Base (e.g., NaOᵗBu, K₃PO₄) | Solvent (e.g., Toluene, Dioxane)} pyrazole->reagents amine R¹R²NH amine->reagents product Methyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate reagents->product

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are as critical as the experimental design...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are as critical as the experimental design itself. This guide provides a comprehensive, technically grounded framework for the disposal of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75092-25-0), a halogenated heterocyclic compound frequently used in synthetic chemistry. Adherence to these procedures is essential not only for laboratory safety but also for environmental stewardship and regulatory compliance.

Hazard Profile and Immediate Safety Precautions

Before any disposal procedure begins, it is imperative to understand the inherent hazards of the material. Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is classified with specific risks that dictate its handling and disposal requirements.[1]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1][2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, nitrile gloves, safety glasses with side shields or goggles, and a lab coat. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

GHS Hazard Information
Pictogram
Signal Word Warning [1][5]
Hazard Statements H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1][2]
Precautionary Statements (selected for disposal)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]P501: Dispose of contents/container to an approved waste disposal plant.[1][5]

The Core Principle: Segregation of Halogenated Waste

The single most important principle for the disposal of this compound is segregation . Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a halogenated organic compound due to the presence of iodine in its structure.[6] Halogenated wastes cannot be mixed with non-halogenated wastes.[7][8][9]

Causality: The reasoning is twofold:

  • Treatment Method: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[6] Disposing of them via methods intended for non-halogenated solvents can damage equipment and release corrosive and environmentally harmful substances.

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[8][10] Cross-contaminating a large container of non-halogenated solvent waste with a small amount of this compound will force the entire container to be treated as halogenated waste, incurring unnecessary costs.[10]

Therefore, all waste streams containing this compound—whether solid, in solution, or as rinsate—must be placed in a container explicitly designated for Halogenated Organic Waste .

Step-by-Step Disposal Protocol

Follow these procedures to ensure safe and compliant disposal. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[3][11]

Step 1: Identify the Waste Stream
  • Solid Waste: Unused, expired, or contaminated solid Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. This also includes contaminated items like weighing paper, gloves, or absorbent pads from a spill cleanup.

  • Liquid Waste: Solutions containing the dissolved compound (e.g., from a reaction workup) or solvent used to rinse glassware that contained the compound.

Step 2: Container Selection and Labeling
  • Choice of Container: Use only containers that are in good condition, chemically compatible (e.g., glass or polyethylene for most organic solvents), and have a secure, tight-fitting lid.[11]

  • Labeling: This is a critical step for safety and compliance. Before any waste is added, the container must be labeled with a "Hazardous Waste" tag.[8] The label must clearly state:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate" and any other components (e.g., solvents). Do not use abbreviations.[9]

    • The approximate concentration or percentage of each component.

Step 3: Waste Collection
  • For Solid Waste: Carefully transfer the solid waste into the designated Halogenated Solid Waste container. Minimize the creation of dust by avoiding dropping the material from a height.

  • For Liquid Waste: Pour the liquid waste carefully into the designated Halogenated Liquid Waste container using a funnel. Keep the container closed at all times except when actively adding waste.[9][11]

Step 4: In-Lab Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from ignition sources and incompatible materials. Ensure the container is stored in secondary containment to catch any potential leaks.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup of the full waste container. EHS professionals are responsible for the ultimate disposal according to federal, state, and local regulations.[5]

Decontamination and Empty Container Management

The original product container is not "empty" until it has been properly decontaminated. Chemical residues in so-called "empty" containers can pose a serious risk.[7]

Protocol for Empty Container Decontamination
  • Triple Rinse: The standard procedure is to triple rinse the container.[7]

  • Select a Solvent: Choose a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • First Rinse: Add a small amount of the solvent to the container, close the lid securely, and shake to rinse all interior surfaces. This first rinsate is considered hazardous waste. It must be completely emptied into your designated Halogenated Liquid Waste container.[7][11]

  • Second and Third Rinses: Repeat the rinsing process two more times. These subsequent rinses should also be collected into the hazardous waste container.

  • Final Container Disposal: After triple rinsing and air-drying in a fume hood, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on your institution's policy. The label should be defaced or removed to prevent confusion.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For a large spill, evacuate the area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a respirator if the spill is large or generates significant dust.[4]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[12][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable container.[3]

  • Label and Dispose: Label the container as "Hazardous Waste: Solid Spill Debris containing Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate" and manage it as halogenated solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as halogenated liquid waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste related to this compound.

G start Disposal of Methyl 4-iodo-1-methyl- 1H-pyrazole-3-carboxylate waste_type Identify Waste Type start->waste_type solid Solid Compound or Contaminated Materials (PPE, pads) waste_type->solid Solid liquid Liquid Solution or Reaction Mixture waste_type->liquid Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Place in labeled 'HALOGENATED SOLID WASTE' container. solid->collect_solid collect_liquid Pour into labeled 'HALOGENATED LIQUID WASTE' container. liquid->collect_liquid triple_rinse Perform Triple Rinse with suitable solvent. empty_container->triple_rinse store_waste Store sealed waste container in Satellite Accumulation Area. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect ALL rinsate into 'HALOGENATED LIQUID WASTE' container. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container per institutional policy. collect_rinsate->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup and Final Disposal. store_waste->contact_ehs

Caption: Decision workflow for proper waste stream management.

By internalizing these principles and procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. When in doubt, always pause and consult your institution's EHS department.

References

  • PubChem. (n.d.). methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://www.benchchem.com/product/b5608/technical-manual/proper-disposal-of-1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Allard, S., et al. (2013). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Smolecule. (2015). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Allard, S., et al. (2013). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. ResearchGate. Retrieved from [Link]

  • DiVA portal. (n.d.). Environmental impact and toxicity of chemicals used at the University College of Borås. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • IAEA. (n.d.). The impact of organic compounds on iodine behaviour under conditions relating to nuclear reactor accidents. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Wiley Online Library. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Comprehensive Safety & Handling Guide: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate This guide provides essential safety protocols and operational directives for the handling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-c...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

This guide provides essential safety protocols and operational directives for the handling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75092-25-0). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. The following procedures are based on established best practices for handling structurally similar pyrazole derivatives and iodinated organic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate was not located. The guidance herein is synthesized from safety data for analogous compounds, including other iodinated pyrazoles.[1][2][3][4] Researchers must perform a thorough risk assessment before handling this chemical and should consult a substance-specific SDS if one becomes available.

Hazard Identification and Risk Assessment

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a halogenated heterocyclic compound. Based on data from structurally related molecules, it should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[1][2][4][5]

Anticipated Hazards:

  • Skin Irritation (Category 2): May cause redness and irritation upon contact.[2][5]

  • Serious Eye Damage/Irritation (Category 2A/1): Can cause serious eye irritation or damage.[2][4][5]

  • Respiratory Irritation (STOT SE 3): Inhalation of dust or fumes may irritate the respiratory tract.[1][2][5]

  • Potential for Harm if Swallowed: While acute oral toxicity data is not available for this specific compound, related pyrazole derivatives have shown toxicity in mammalian studies.[6]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[7]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality for these hazards lies in the chemical reactivity of the pyrazole ring system and the presence of the iodo-substituent, which can interact with biological tissues.

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solids Handling Chemical safety goggles with side shields and a face shield.[7]Chemical-resistant gloves (Nitrile recommended).[7][8]Standard laboratory coat, long pants, and closed-toe shoes.Required. Use a NIOSH-certified N95 dust mask or a respirator with an organic vapor cartridge, especially if not handled in a fume hood.[7]
Solution Preparation & Transfers Chemical safety goggles.Chemical-resistant gloves (Nitrile recommended).Standard laboratory coat, long pants, and closed-toe shoes.Recommended to be performed in a chemical fume hood to avoid vapor inhalation.[7]
Reaction Work-up & Purification Chemical safety goggles and face shield.Chemical-resistant gloves (Nitrile recommended).Standard laboratory coat, long pants, and closed-toe shoes.Must be performed in a certified chemical fume hood.[7]
Waste Disposal Chemical safety goggles.Chemical-resistant gloves.[7]Standard laboratory coat.Not typically required if handling sealed waste containers.

Rationale for PPE Selection: The use of goggles and a face shield is critical to prevent eye contact, which can cause serious damage.[4] Nitrile gloves provide adequate protection against incidental skin contact with similar organic compounds. A lab coat and proper attire prevent skin exposure.[8] Respiratory protection is essential when handling the solid form to prevent inhalation of fine particles which can cause respiratory tract irritation.[2]

Standard Operating Procedures: From Bench to Disposal

Adherence to a strict, step-by-step protocol is the foundation of laboratory safety.

Engineering Controls and Preparation
  • Ventilation: All handling of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, especially the solid form, must be conducted in a properly functioning chemical fume hood.[7][9] This is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][7]

  • Workspace Decontamination: Designate a specific area for handling this compound. Before starting, ensure the workspace is clean and uncluttered.

Step-by-Step Handling Protocol
  • Don PPE: Before handling the container, put on all required PPE as detailed in the matrix above.

  • Weighing: When weighing the solid, do so within the fume hood to contain any dust.[7] Use a tared weigh boat or paper. Minimize the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.[7]

  • Container Management: Keep the primary container tightly closed when not in use.[2][9]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2] Decontaminate the work area.

Storage Requirements
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3][4]

  • Keep away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[3][5]

  • The storage area should be secure (store locked up).[2][4]

Disposal Plan
  • Waste Classification: This material should be disposed of as hazardous chemical waste.[1] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[1][3]

  • Waste Collection: Collect all waste material (including contaminated consumables like gloves and weigh boats) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not pour this chemical down the drain.[3]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Call a poison center or doctor if you feel unwell.[5]

Spill Response Protocol

For minor spills within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Contain: Prevent the spill from spreading using an inert absorbent material like vermiculite or sand.

  • Neutralize/Absorb: Cover the spill with the absorbent material.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency response team immediately.

Visual Workflow: Chemical Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Minor_Spill Minor Spill Protocol (Inside Fume Hood) cluster_Major_Spill Major Spill Protocol cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size (Minor vs. Major) Evacuate->Assess Don_PPE Don Additional PPE (if necessary) Assess->Don_PPE Minor Contact_EHS Contact EHS/ Emergency Response Assess->Contact_EHS Major Contain Contain with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Isolate Isolate the Area Contact_EHS->Isolate Report Report Incident Dispose->Report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.